NSC 288387
Description
Properties
CAS No. |
61369-43-5 |
|---|---|
Molecular Formula |
C19H16N4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
10-(2-methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C19H16N4O3/c1-26-12-11-22-15-10-6-5-9-14(15)20-16-17(22)21-19(25)23(18(16)24)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
VBIVGEJXWFOZBG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of NSC 288387: A WWP2 Ubiquitin Ligase Inhibitor from the NCI Diversity Set V
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2) has emerged as a significant target in drug discovery due to its role in various pathological processes, including cancer. WWP2 is a member of the NEDD4-like family of HECT E3 ligases and is known to regulate the stability of several key tumor suppressors and oncoproteins. The discovery of small molecule inhibitors of WWP2 is a critical step towards developing novel therapeutics. This technical guide details the discovery and characterization of NSC 288387, a potent WWP2 inhibitor identified from the National Cancer Institute (NCI) Diversity Set V.
Discovery and Initial Characterization
This compound was identified as an inhibitor of the WWP2 HECT E3 ligase through a screening campaign of the NCI Diversity Set V.[1][2][3] This compound demonstrated inhibitory activity against WWP2 with a half-maximal inhibitory concentration (IC50) in the low micromolar range. The primary mechanism of action of this compound is through its interaction with the HECT (Homologous to the E6AP Carboxyl Terminus) domain of WWP2, the catalytic domain responsible for ubiquitin transfer.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound against WWP2 is summarized in the table below.
| Compound | Target | IC50 (µM) | Screening Library | Reference |
| This compound | WWP2 | 2.3 | NCI Diversity Set V | [1][2] |
Experimental Protocols
The discovery and characterization of this compound involved several key experimental techniques. Detailed methodologies are provided below to facilitate reproducibility and further investigation.
High-Throughput Screening (HTS)
The initial identification of this compound was the result of a high-throughput screen of the NCI Diversity Set V. While the specific primary screening assay details for this exact discovery are not fully available in the provided search results, a common approach for identifying E3 ligase inhibitors involves monitoring the autoubiquitination activity of the enzyme.
ELISA-Based Autoubiquitination Assay
An Enzyme-Linked Immunosorbent Assay (ELISA) was employed as a secondary assay to confirm the inhibitory activity of this compound on WWP2 autoubiquitination.
Principle: This assay measures the amount of ubiquitin that WWP2 covalently attaches to itself. Inhibitors of WWP2 will reduce the level of autoubiquitination.
Protocol:
-
Plate Coating: High-binding 96-well plates are coated with a purified WWP2 HECT domain protein solution (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Wells are blocked with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Plates are washed as described in step 2.
-
Ubiquitination Reaction: The ubiquitination reaction mixture is added to each well. The mixture typically contains:
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2)
-
Biotinylated-Ubiquitin
-
ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound at various concentrations (or DMSO as a control).
-
-
Incubation: The plate is incubated at 37°C for 1-2 hours to allow the ubiquitination reaction to proceed.
-
Washing: Plates are washed to remove unreacted components.
-
Detection: Streptavidin-HRP conjugate (diluted in blocking buffer) is added to the wells and incubated for 1 hour at room temperature to bind to the biotinylated ubiquitin attached to the immobilized WWP2.
-
Washing: Plates are washed extensively.
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the thermal stability of a protein and can be used to confirm direct binding of a small molecule.
Principle: The binding of a ligand to a protein often leads to an increase in its thermal stability, resulting in a higher melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.
Protocol:
-
Reaction Setup: In a 96-well or 384-well PCR plate, the following components are mixed:
-
Purified WWP2 HECT domain protein (e.g., 2-5 µM)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5x final concentration)
-
This compound at various concentrations (or DMSO as a control).
-
-
Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. A thermal ramp is applied, typically from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute.
-
Data Acquisition: Fluorescence is monitored continuously during the temperature ramp.
-
Data Analysis: The melting temperature (Tm) is determined by identifying the inflection point of the fluorescence curve, which corresponds to the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of this compound is calculated relative to the DMSO control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy techniques, specifically Saturation Transfer Difference (STD) and DEEP-STD NMR, were used to confirm the direct binding of this compound to the WWP2 HECT domain and to map the binding epitope.
Principle:
-
STD NMR: This technique identifies which protons of a small molecule are in close proximity to a large protein. Protons on the ligand that are close to the protein's binding pocket receive saturation transfer from the irradiated protein, resulting in a decrease in their signal intensity.
-
DEEP-STD NMR: This is an extension of STD NMR that provides more detailed information about the chemical environment of the ligand in the binding pocket.
Protocol (General):
-
Sample Preparation: Samples are prepared in a deuterated buffer (e.g., PBS in D2O) containing the purified WWP2 HECT domain (typically in the low µM range) and this compound (in molar excess, e.g., 100-fold).
-
NMR Data Acquisition:
-
A series of 1D 1H NMR spectra are acquired.
-
For STD experiments, a selective saturation pulse is applied at a frequency where only protein resonances absorb (on-resonance) and at a frequency far from any protein or ligand signals (off-resonance).
-
The difference between the off-resonance and on-resonance spectra yields the STD spectrum, showing signals only from the ligand protons that are in close contact with the protein.
-
For DEEP-STD experiments, multiple STD experiments are performed with varying saturation frequencies to probe different regions of the protein surface.
-
-
Data Analysis: The relative intensities of the signals in the STD spectrum reveal which parts of the this compound molecule are most intimately involved in binding to the WWP2 HECT domain.
Signaling Pathways and Experimental Workflows
WWP2 Signaling Pathway
WWP2 plays a crucial role in regulating multiple signaling pathways, primarily through the ubiquitin-mediated degradation of its substrates. Key substrates include the tumor suppressor PTEN and members of the SMAD family of transcription factors. The inhibition of WWP2 by this compound is expected to stabilize these substrates, thereby impacting downstream cellular processes.
Caption: WWP2 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for this compound Characterization
The logical flow of experiments to identify and validate this compound as a WWP2 inhibitor is depicted below.
Caption: Workflow for the discovery and validation of this compound.
Conclusion
The discovery of this compound from the NCI Diversity Set V represents a significant advancement in the development of small molecule inhibitors for the E3 ubiquitin ligase WWP2. The comprehensive characterization using a suite of biochemical and biophysical assays has confirmed its potency and direct binding to the catalytic HECT domain. This technical guide provides the essential data and detailed methodologies to support further research and development of this compound and other novel WWP2 inhibitors for potential therapeutic applications.
References
In-Depth Technical Guide: The Mechanism of Action of NSC 288387, a Small Molecule Inhibitor of the E3 Ubiquitin Ligase WWP2
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 288387 is a small molecule compound identified as a potent inhibitor of the HECT E3 ubiquitin ligase WWP2. By directly targeting the catalytic activity of WWP2, this compound disrupts the ubiquitination of key cellular substrates, most notably the tumor suppressor PTEN. This inhibition leads to the stabilization of PTEN and subsequent down-regulation of the pro-survival PI3K/Akt signaling pathway, highlighting its potential as a therapeutic agent in oncology. This guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, binding characteristics, and effects on cellular signaling pathways, supported by detailed experimental protocols and data.
Introduction to WWP2 and its Role in Cellular Signaling
WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2) is a member of the NEDD4-like family of HECT E3 ubiquitin ligases. These enzymes play a critical role in the ubiquitin-proteasome system by catalyzing the final step of ubiquitin transfer to substrate proteins, marking them for degradation or altering their function. WWP2 is involved in a multitude of cellular processes and has been implicated in various diseases, including cancer.
One of the most critical substrates of WWP2 is the tumor suppressor protein PTEN (Phosphatase and Tensin homolog). PTEN is a phosphatase that negatively regulates the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, and survival. By ubiquitinating PTEN, WWP2 promotes its proteasomal degradation, leading to the activation of the PI3K/Akt pathway. Dysregulation of this process is a common feature in many cancers.
This compound: A Direct Inhibitor of WWP2
This compound was identified through high-throughput screening as a small molecule inhibitor of WWP2. It exhibits potent and dose-dependent inhibition of WWP2's catalytic activity.
Inhibitory Activity
The inhibitory potency of this compound against WWP2 was determined using an in vitro ELISA-based autoubiquitination assay. This assay measures the ability of WWP2 to ubiquitinate itself, a characteristic feature of many HECT E3 ligases.
| Compound | Target | IC50 (µM) |
| This compound | WWP2 | 2.3[1] |
Mechanism of Action: Direct Binding to the HECT Domain
The mechanism by which this compound inhibits WWP2 involves direct binding to the enzyme's catalytic HECT (Homologous to the E6AP Carboxyl Terminus) domain. This interaction has been characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular docking studies.
Binding Site Characterization
Saturation Transfer Difference (STD) NMR and Differential Epitope Mapping (DEEP-STD) NMR experiments have been employed to identify the binding epitope of this compound on the WWP2 HECT domain. These studies revealed that this compound binds in a pocket located near the active site cysteine residue, the critical residue for the ubiquitin transfer reaction.
Molecular docking simulations further elucidated the binding mode of this compound within the HECT domain. The lowest energy docking poses show the inhibitor situated in a cavity surrounding the active site cysteine, consistent with its inhibitory function.
Downstream Cellular Effects: PTEN Stabilization and Inhibition of the PI3K/Akt Pathway
By inhibiting WWP2, this compound prevents the ubiquitination and subsequent degradation of its substrate, PTEN. This leads to an accumulation of PTEN within the cell, which in turn enhances its tumor-suppressive function.
Inhibition of PTEN Ubiquitination
In vitro ubiquitination assays have demonstrated that this compound effectively inhibits the WWP2-mediated ubiquitination of PTEN. This effect is observed through a reduction in the appearance of higher molecular weight ubiquitinated PTEN species on a Western blot.
The inhibition of WWP2 by this compound leads to a series of downstream events that ultimately impact cell survival and proliferation.
Experimental Protocols
ELISA-based Autoubiquitination Assay
This assay is used to determine the IC50 value of this compound against WWP2.
Materials:
-
96-well nickel-coated plates
-
His-tagged WWP2 protein
-
His-Uba1 (E1 enzyme)
-
His-UbcH7 (E2 enzyme)
-
FLAG-ubiquitin
-
ATP
-
Assay Buffer: 25 mM Tris pH 8.0, 100 mM NaCl, 4 mM MgCl2
-
Wash Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: 1% BSA in PBS
-
Anti-FLAG-HRP antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
Procedure:
-
Coat the 96-well nickel-coated plates with His-tagged WWP2 and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Prepare a reaction mixture containing His-Uba1, His-UbcH7, FLAG-ubiquitin, and ATP in Assay Buffer.
-
Add this compound at various concentrations to the wells.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate for 40 minutes at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add anti-FLAG-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
In Vitro PTEN Ubiquitination Assay
This assay is used to assess the direct inhibition of WWP2-mediated PTEN ubiquitination by this compound.
Materials:
-
Recombinant GST-PTEN
-
Recombinant WWP2
-
E1 and E2 enzymes (e.g., UBE1 and UbcH5b)
-
Ubiquitin
-
ATP
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT
-
SDS-PAGE gels
-
Western blot apparatus
-
Anti-PTEN antibody
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube containing Ubiquitination Buffer, ATP, ubiquitin, E1, E2, GST-PTEN, and WWP2.
-
In parallel reactions, include a no-inhibitor control and reactions with varying concentrations of this compound.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with anti-PTEN or anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
Conclusion
This compound is a valuable research tool for studying the function of WWP2 and a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, involving the direct inhibition of the WWP2 HECT domain and subsequent stabilization of the tumor suppressor PTEN, provides a clear rationale for its potential clinical application. The detailed experimental protocols provided in this guide will enable researchers to further investigate the therapeutic potential of this compound and other WWP2 inhibitors.
References
An In-depth Technical Guide to NSC 288387 as a WWP2 HECT E3 Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule NSC 288387, a known inhibitor of the WW Domain Containing E3 Ubiquitin Protein Ligase 2 (WWP2). WWP2 is a HECT E3 ligase that plays a critical role in various cellular processes, and its dysregulation is implicated in the progression of several cancers through the degradation of key tumor suppressors like PTEN.[1][2][3][4][5][6][7] This document details the quantitative data associated with this compound's inhibitory activity, outlines the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
I. Quantitative Data
This compound was identified as a potent inhibitor of WWP2 from a screen of the National Cancer Institute (NCI) Diversity Set V compound library.[8][9] Its inhibitory activity has been quantified, providing a basis for its further development as a chemical probe and potential therapeutic lead.
| Inhibitor | Target | Inhibitory Concentration (IC50) | Assay Type | Reference |
| This compound | WWP2 | 2.3 µM | ELISA-based autoubiquitination assay | [8][9] |
| Interaction Data | Method | Details | Reference |
| Binding Confirmation | Ligand-based NMR spectroscopy | Confirmed direct binding to WWP2. | [10] |
| Binding Site | Molecular Docking & NMR | Proposed to be in a cavity on the HECT domain near the active site cysteine (C838). | [9][11] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols are based on established methods for characterizing E3 ligase inhibitors and are tailored to the investigation of this compound's effect on WWP2.
This assay is used to determine the IC50 value of this compound by measuring its effect on the autoubiquitination activity of WWP2.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c or UbcH7)
-
Recombinant human WWP2 (full-length or HECT domain)
-
Ubiquitin
-
ATP solution
-
Assay buffer: 40 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 2 mM DTT[12]
-
This compound (dissolved in DMSO)
-
ELISA plates
-
Antibodies for detection (e.g., anti-ubiquitin and anti-WWP2)
-
Substrate and stop solutions for ELISA
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 1 µM), and ubiquitin (e.g., 100 µM) in the assay buffer.[12]
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) or DMSO (as a vehicle control) to the wells of an ELISA plate.
-
Enzyme Addition: Add the recombinant WWP2 protein (e.g., 1 µM) to the wells.[12]
-
Initiation of Reaction: Start the ubiquitination reaction by adding ATP (e.g., 5 mM) to each well.[12]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ELISA Detection:
-
Coat the ELISA plate with an antibody against WWP2 to capture the enzyme.
-
Wash the plate to remove unbound components.
-
Add a primary antibody that recognizes ubiquitin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the appropriate substrate and measure the resulting signal (e.g., absorbance) using a plate reader.
-
-
Data Analysis: The signal is proportional to the extent of WWP2 autoubiquitination. Plot the signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
This assay assesses the ability of this compound to inhibit the WWP2-mediated ubiquitination of its substrate, PTEN.
Materials:
-
All components for the autoubiquitination assay (E1, E2, WWP2, Ubiquitin, ATP, assay buffer)
-
Recombinant GST-tagged PTEN[13]
-
This compound
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Anti-GST and anti-His antibodies[10]
Procedure:
-
Reaction Setup: Combine E1 enzyme, E2 enzyme, ubiquitin, and recombinant WWP2 in the assay buffer.
-
Substrate and Inhibitor: Add recombinant GST-PTEN to the reaction mixture.[13] Then, add either this compound at a specific concentration or DMSO as a control.
-
Initiation and Incubation: Initiate the reaction with ATP and incubate at 30°C.[12]
-
Quenching: Stop the reaction at various time points by adding SDS loading dye and boiling the samples for 5 minutes.[12]
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Probe the membrane with an anti-GST antibody to detect ubiquitinated forms of PTEN, which will appear as a ladder of higher molecular weight bands. An anti-His antibody can be used to detect ubiquitinated WWP2.[10]
-
DSF is used to confirm the direct binding of this compound to WWP2 by measuring the change in the protein's thermal stability upon ligand binding.
Materials:
-
Purified WWP2 protein
-
DSF buffer (e.g., HEPES-buffered saline)
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
This compound
-
Real-time PCR instrument capable of thermal ramping
Procedure:
-
Sample Preparation: In the wells of a PCR plate, mix the purified WWP2 protein with the SYPRO Orange dye in the DSF buffer.
-
Ligand Addition: Add this compound or DMSO to the wells.
-
Thermal Melt: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye fluoresces when it binds to the hydrophobic regions of the protein that are exposed upon unfolding.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A shift in the Tm (ΔTm) in the presence of this compound compared to the DMSO control indicates direct binding.
These NMR techniques are employed to confirm binding and to map the binding epitope of this compound on the WWP2 HECT domain.
Materials:
-
Purified WWP2 HECT domain
-
This compound
-
NMR buffer (e.g., deuterated phosphate buffer)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a sample containing the WWP2 HECT domain and this compound in the NMR buffer.
-
STD NMR Experiment:
-
Acquire a reference 1D ¹H NMR spectrum of the ligand.
-
Selectively saturate a region of the protein's proton spectrum where there are no ligand signals.
-
Through the Nuclear Overhauser Effect (NOE), this saturation will be transferred to the protons of the ligand that are in close contact with the protein.
-
The difference between the saturated and reference spectra reveals the signals of the ligand protons that are part of the binding epitope.
-
-
DEEP-STD NMR Experiment: This is an extension of the STD NMR experiment that can provide more detailed information about the nature of the protein residues in the binding pocket by using different irradiation frequencies or solvent conditions.[14][15]
-
Data Analysis: The relative intensities of the signals in the STD spectrum indicate which parts of the this compound molecule are in closest proximity to the WWP2 HECT domain upon binding.[11]
III. Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving WWP2 and the experimental workflows for characterizing this compound.
Caption: WWP2-PTEN-AKT signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for the identification and characterization of this compound.
Caption: Mechanism of action for this compound as a WWP2 inhibitor.
References
- 1. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WWP2 is an E3 ubiquitin ligase for PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WWP2 drives the progression of gastric cancer by facilitating the ubiquitination and degradation of LATS1 protein - ProQuest [proquest.com]
- 4. WWP2 is overexpressed in human oral cancer, determining tumor size and poor prognosis in patients: downregulation of WWP2 inhibits the AKT signaling and tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WWP2 ubiquitin ligase and it’s isoforms: new biological insight and promising disease targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Analysis of PTEN Ubiquitylation by WWP2 and NEDD4-1 E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
In-Depth Technical Guide: NSC 288387 as an Inhibitor of the WWP2 E3 Ubiquitin Ligase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the inhibitory activity of the compound NSC 288387 against the E3 ubiquitin ligase WWP2. It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Core Finding: IC50 Value of this compound for WWP2 Inhibition
This compound has been identified as an inhibitor of the WWP2 E3 ubiquitin ligase. The half-maximal inhibitory concentration (IC50) was determined through a screen of the National Cancer Institute (NCI) Diversity Set V compound library.[1]
Quantitative Data Summary
The inhibitory potency of this compound against WWP2 is summarized in the table below.
| Compound | Target | IC50 Value | Assay Type | Source |
| This compound | WWP2 | 2.3 µM | ELISA-based autoubiquitination assay | Watt et al. (2018)[1][2] |
Experimental Protocol: ELISA-Based Autoubiquitination Assay
The IC50 value of this compound was determined using an in vitro enzyme-linked immunosorbent (ELISA)-based autoubiquitination assay. This method measures the ability of WWP2 to ubiquitinate itself, a process that can be inhibited by small molecules. The binding of this compound to WWP2 was further confirmed using ligand-based Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Materials
-
Recombinant WWP2 enzyme
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2)
-
Biotinylated Ubiquitin
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, ATP, and DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Streptavidin-coated microplates
-
Wash buffer (e.g., PBS with Tween-20)
-
Blocking buffer (e.g., BSA in wash buffer)
-
HRP-conjugated anti-ubiquitin antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure
-
Enzyme Immobilization: Recombinant WWP2 is coated onto the wells of a microplate.
-
Blocking: The wells are blocked to prevent non-specific binding.
-
Ubiquitination Reaction: The ubiquitination reaction mixture, containing E1, E2, biotinylated ubiquitin, and ATP in assay buffer, is added to the wells.
-
Inhibitor Addition: this compound, at varying concentrations, is added to the reaction mixture. A DMSO control (vehicle) is also included.
-
Incubation: The plate is incubated to allow the autoubiquitination reaction to proceed.
-
Washing: The wells are washed to remove unbound reagents.
-
Detection: Streptavidin-HRP conjugate is added to the wells, which binds to the biotinylated ubiquitin attached to WWP2.
-
Substrate Addition: After another wash step, TMB substrate is added, and the color is allowed to develop.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Experimental Workflow Diagram
Caption: Workflow for the ELISA-based WWP2 autoubiquitination inhibition assay.
WWP2 Signaling Pathways
WWP2 is a HECT domain E3 ubiquitin ligase that plays a role in several key signaling pathways, notably the Transforming Growth Factor-β (TGF-β) and the PTEN/AKT pathways. Its dysregulation has been implicated in cancer.
TGF-β Signaling Pathway
WWP2 can interact with Smad proteins, which are key mediators of TGF-β signaling. By regulating Smad protein stability and function, WWP2 can influence cellular processes such as cell growth, differentiation, and epithelial-mesenchymal transition (EMT).
Caption: Simplified TGF-β signaling pathway showing the role of WWP2.
PTEN/AKT Signaling Pathway
WWP2 has been shown to polyubiquitinate the tumor suppressor PTEN, leading to its proteasomal degradation. The degradation of PTEN results in the activation of the pro-survival PI3K/AKT signaling pathway.
Caption: The PTEN/AKT signaling pathway and the inhibitory role of this compound on WWP2.
References
The Dual Inhibitory Profile of NSC 288387: A Structural and Mechanistic Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 288387 has emerged as a noteworthy small molecule inhibitor, demonstrating a unique polypharmacological profile by targeting two distinct and critical classes of enzymes: the flavivirus NS5 methyltransferase (MTase) and the human HECT E3 ubiquitin ligase WWP2. Its ability to inhibit viral replication and interfere with cellular protein degradation pathways makes it a compelling subject of study for both infectious diseases and oncology. This technical guide provides a comprehensive analysis of the structure-activity relationship of this compound, based on currently available data, details the experimental protocols used for its characterization, and visualizes its mechanisms of action through signaling pathway diagrams. While extensive structure-activity relationship (SAR) studies on a wide range of this compound analogs are not yet publicly available, this guide consolidates the existing quantitative data for the parent compound and lays the groundwork for future analog design and optimization efforts.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been quantified against several targets, providing valuable insights into its potency and selectivity. The following tables summarize the key in vitro and cell-based assay data.
Table 1: Inhibitory Activity of this compound against Flavivirus NS5 Methyltransferases
| Virus Target | Assay Type | Parameter | Value (µM) | Citation |
| Dengue Virus 3 (DENV3) | Direct Binding (MST) | KD | 3.2 | [1] |
| West Nile Virus (WNV) | N7-MTase Inhibition (TLC) | IC50 | 1.6 | [1] |
| Zika Virus (ZIKV) | Antiviral (Plaque Reduction) | EC50 | 0.2 | [1] |
| Dengue Virus 2 (DENV2) | Antiviral (Replicon) | EC50 | 11.4 | [1] |
Table 2: Inhibitory Activity of this compound against Human E3 Ubiquitin Ligases and Off-Target Methyltransferase
| Target | Assay Type | Parameter | Value (µM) | Citation |
| WWP2 | Ubiquitination Assay | IC50 | 2.3 | [2] |
| Human RNMT (hRNMT) | FP-based Inhibition | IC50 | 35.5 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to evaluate the activity of this compound.
Flavivirus NS5 Methyltransferase Inhibition Assay (TLC-based)
This assay is designed to measure the N7-methylation activity of the viral NS5 methyltransferase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a G*pppA-RNA substrate, S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) as a methyl donor, and the recombinant flavivirus NS5 MTase enzyme in a suitable reaction buffer.
-
Compound Incubation: Varying concentrations of this compound are added to the reaction mixture and incubated to allow for potential inhibition of the enzyme.
-
Reaction Initiation and Quenching: The enzymatic reaction is initiated and allowed to proceed for a defined period at an optimal temperature. The reaction is then terminated.
-
Nuclease P1 Digestion: The RNA is digested with nuclease P1 to release the cap structure (m7G*pppA).
-
Thin-Layer Chromatography (TLC): The digested products are spotted onto a TLC plate, which is then developed in a specific solvent system to separate the methylated (m7GpppA) and unmethylated (GpppA) cap structures.
-
Quantification: The TLC plate is exposed to a phosphor screen, and the radioactivity of the spots corresponding to the methylated and unmethylated products is quantified. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[1]
WWP2 Autoubiquitination Assay (ELISA-based)
This assay quantifies the E3 ubiquitin ligase activity of WWP2 through its ability to autoubiquitinate.
-
Plate Coating: A 96-well plate is coated with an anti-His antibody.
-
Enzyme and Substrate Addition: Recombinant His-tagged WWP2 is added to the wells, followed by the addition of E1 activating enzyme, E2 conjugating enzyme (such as UbcH5b), biotinylated ubiquitin, and ATP in a reaction buffer.
-
Inhibitor Treatment: this compound at various concentrations is added to the wells. A control with no inhibitor is included.
-
Ubiquitination Reaction: The plate is incubated to allow the ubiquitination reaction to proceed.
-
Detection: The reaction is stopped, and the plate is washed. Streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated ubiquitin that has been attached to WWP2.
-
Signal Generation and Measurement: After another wash step, a colorimetric HRP substrate is added, and the reaction is allowed to develop. The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated based on the reduction in signal compared to the control. The IC50 value is determined from a dose-response curve.
Microscale Thermophoresis (MST) for Direct Binding Analysis
MST is employed to quantify the direct binding affinity between this compound and its target protein.
-
Protein Labeling: The target protein (e.g., DENV3 NS5 MTase) is fluorescently labeled.
-
Serial Dilution: A serial dilution of the ligand (this compound) is prepared.
-
Incubation: The labeled protein is mixed with the different concentrations of the ligand and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled protein along a microscopic temperature gradient. The change in thermophoresis is dependent on the binding state of the protein.
-
Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration. The binding affinity (KD) is determined by fitting the data to a binding curve.[1]
Signaling Pathways and Mechanisms of Action
The inhibitory activities of this compound have significant implications for distinct biological pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the putative points of intervention by this compound.
Flavivirus Replication and NS5 Methyltransferase Inhibition
The NS5 protein of flaviviruses is a crucial enzyme for viral replication. Its N-terminal domain possesses methyltransferase activity, which is essential for capping the 5' end of the viral RNA. This cap structure is vital for RNA stability and translation, and for evading the host's innate immune response. This compound is proposed to bind to the S-adenosyl methionine (SAM) binding pocket of the NS5 MTase, thereby preventing the methylation of the viral RNA cap.
WWP2-Mediated Ubiquitination Pathway
WWP2 is a HECT E3 ubiquitin ligase that plays a role in the ubiquitin-proteasome system, which is responsible for the degradation of a wide range of cellular proteins. WWP2 targets specific substrate proteins for ubiquitination, marking them for degradation by the proteasome. By inhibiting WWP2, this compound can prevent the degradation of its target proteins, thereby modulating various cellular processes.
Conclusion and Future Directions
This compound stands out as a dual inhibitor with potential applications in virology and oncology. The available data confirm its low micromolar activity against both flavivirus NS5 MTase and the human E3 ligase WWP2. While the current body of literature provides a solid foundation for understanding the activity of this compound, a comprehensive structure-activity relationship study of its analogs is a critical next step. Future research should focus on the synthesis and evaluation of a library of this compound derivatives to elucidate the key structural motifs responsible for its dual activity and to potentially develop more potent and selective inhibitors for each target class. Such studies, guided by the experimental protocols and mechanistic understanding outlined in this guide, will be instrumental in advancing this compound from a promising chemical probe to a lead compound for therapeutic development.
References
The Role of WWP2 in Cancer Progression and PTEN Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin protein ligase 2) has emerged as a critical regulator of tumorigenesis. Its oncogenic functions are, in significant part, attributed to its role in the post-translational modification of the tumor suppressor PTEN (Phosphatase and Tensin Homolog). This technical guide provides an in-depth overview of the WWP2-PTEN axis in cancer, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the associated signaling pathways and experimental workflows.
Introduction: WWP2 as a Key Player in Cancer
WWP2 is a member of the NEDD4-like family of HECT E3 ubiquitin ligases.[1][2] These enzymes play a pivotal role in the ubiquitin-proteasome system, which governs protein turnover and stability. By attaching ubiquitin moieties to substrate proteins, E3 ligases can mark them for degradation by the proteasome, thereby regulating a vast array of cellular processes.
Accumulating evidence highlights the overexpression of WWP2 in a variety of human cancers, where it often correlates with poor prognosis and advanced tumor stage.[3][4] Its oncogenic activity is linked to its ability to target and degrade several tumor suppressor proteins, with PTEN being a primary and well-documented substrate.[5][6]
The WWP2-PTEN Signaling Axis
PTEN is a potent tumor suppressor that is frequently mutated or deleted in numerous human cancers.[1] It functions as a lipid phosphatase, antagonizing the PI3K/AKT signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival.[5] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN effectively shuts down this pro-tumorigenic pathway.
WWP2 directly interacts with and ubiquitinates PTEN, leading to its proteasomal degradation.[5][7] This action effectively removes the "brakes" on the PI3K/AKT pathway, resulting in its constitutive activation and the subsequent promotion of cancer cell proliferation, survival, and tumor growth.[3][5]
Signaling Pathway Diagram
Caption: WWP2-mediated ubiquitination and degradation of PTEN leads to the activation of the PI3K/AKT signaling pathway.
Quantitative Data on WWP2 in Cancer
The following tables summarize quantitative data from various studies, highlighting the significance of WWP2 in cancer progression.
WWP2 Expression in Human Cancers
| Cancer Type | Method | Comparison | Fold Change / Score | p-value | Reference |
| Oral Squamous Cell Carcinoma (OSCC) | IHC | Tumor vs. Normal | Median IHC score: 150.6 vs. 93.5 | < 0.01 | [3] |
| Liver Cancer | qRT-PCR | Tumor vs. Normal | Significantly higher in tumor | Not specified | [8] |
| Glioma | Western Blot | Tumor vs. Normal | Significantly higher in tumor | < 0.05 | [4] |
| Acute Lymphoblastic Leukemia (ALL) | qRT-PCR | Newly Diagnosed vs. Normal | 0.1405 ± 0.1609 vs. 0.0099 ± 0.0092 | Not specified | [9] |
Effects of WWP2 Knockdown on Cancer Cell Phenotypes
| Cell Line | Cancer Type | Assay | Effect of WWP2 Knockdown | Quantitative Change | p-value | Reference |
| DU145 | Prostate Cancer | Apoptosis (Annexin V) | Increased apoptosis | ~2.5-fold increase with doxorubicin | < 0.01 | [5] |
| Huh7 | Liver Cancer | Apoptosis (Flow Cytometry) | Increased apoptosis | >8.0-fold increase | < 0.01 | [10] |
| BEL-7404 | Liver Cancer | Apoptosis (Flow Cytometry) | Increased apoptosis | >9.0-fold increase | < 0.01 | [10] |
| Huh7 | Liver Cancer | Cell Cycle (Flow Cytometry) | G1 phase arrest | 25 ± 4% increase in G1 population | < 0.01 | [10] |
| BEL-7404 | Liver Cancer | Cell Cycle (Flow Cytometry) | G1 phase arrest | 28 ± 7% increase in G1 population | < 0.01 | [10] |
| HeLa | Cervical Cancer | Proliferation (CCK-8) | Reduced proliferation | Significant reduction | Not specified | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the WWP2-PTEN interaction.
Co-Immunoprecipitation (Co-IP) to Detect WWP2-PTEN Interaction
This protocol is designed to demonstrate the physical interaction between endogenous or overexpressed WWP2 and PTEN in mammalian cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-WWP2 antibody (for immunoprecipitation)
-
Anti-PTEN antibody (for Western blotting)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Western blotting reagents and equipment
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-WWP2 antibody or normal IgG control overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-PTEN antibody to detect the co-immunoprecipitated PTEN.
-
In Vivo Ubiquitination Assay
This assay is used to determine if PTEN is ubiquitinated by WWP2 within a cellular context.
Materials:
-
Plasmids: HA-tagged Ubiquitin, Flag-tagged PTEN, Myc-tagged WWP2
-
Transfection reagent
-
Cell lysis buffer (denaturing buffer: 8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 8.0)
-
Wash buffer (denaturing buffer with pH 6.3)
-
Elution buffer (denaturing buffer with pH 4.5)
-
Ni-NTA agarose beads
-
Proteasome inhibitor (e.g., MG132)
-
Western blotting reagents and equipment
Procedure:
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) with HA-Ub, Flag-PTEN, and Myc-WWP2 plasmids.
-
-
Cell Treatment:
-
24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.[7]
-
-
Cell Lysis under Denaturing Conditions:
-
Wash cells with PBS and lyse in denaturing buffer to disrupt protein-protein interactions while preserving the covalent ubiquitin linkage.
-
-
Purification of Ubiquitinated Proteins:
-
Incubate the lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively with wash buffer.
-
-
Elution:
-
Elute the ubiquitinated proteins with elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using an anti-PTEN antibody to specifically detect ubiquitinated PTEN. A ladder of high molecular weight bands will indicate polyubiquitination.
-
In Vitro HECT E3 Ligase Activity Assay
This assay directly measures the enzymatic activity of purified WWP2 towards PTEN.
Materials:
-
Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), WWP2, PTEN
-
Ubiquitin
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup:
-
Combine the E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add purified WWP2 and PTEN to initiate the reaction.[12]
-
Incubate the reaction mixture at 30-37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding Laemmli sample buffer.
-
-
Analysis:
-
Resolve the reaction products by SDS-PAGE and analyze by Western blotting using an anti-PTEN antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated PTEN indicates E3 ligase activity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the WWP2-mediated ubiquitination of PTEN.
Caption: A comprehensive workflow for elucidating the WWP2-PTEN interaction and ubiquitination.
Conclusion and Future Directions
The E3 ubiquitin ligase WWP2 plays a significant oncogenic role by targeting the tumor suppressor PTEN for degradation, thereby activating the pro-survival PI3K/AKT signaling pathway. The overexpression of WWP2 in various cancers and its correlation with poor patient outcomes underscore its potential as both a biomarker for cancer progression and a therapeutic target. The development of small molecule inhibitors that specifically disrupt the WWP2-PTEN interaction or inhibit the catalytic activity of WWP2 represents a promising avenue for novel anti-cancer therapies. Further research is warranted to fully elucidate the upstream regulatory mechanisms governing WWP2 expression and activity in different cancer contexts.
References
- 1. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WWP2 is an E3 ubiquitin ligase for PTEN. | BioGRID [thebiogrid.org]
- 3. WWP2 is overexpressed in human oral cancer, determining tumor size and poor prognosis in patients: downregulation of WWP2 inhibits the AKT signaling and tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of WW domain-containing protein 2 is correlated with pathological grade and recurrence of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WWP2 is an E3 ubiquitin ligase for PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of WWP2 suppresses proliferation, and induces G1 cell cycle arrest and apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of E3 ubiquitin ligase WWP2 and the regulation of PARP1 by ubiquitinated degradation in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. WWP2 is required for normal cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Analysis of PTEN Ubiquitylation by WWP2 and NEDD4-1 E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of the Biological Activity of NSC 288387: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 288387 has been identified as a dual-activity small molecule with potential therapeutic applications. It functions as a pan-flavivirus methyltransferase (MTase) inhibitor and also exhibits inhibitory activity against the human E3 ubiquitin ligase WWP2. This technical guide provides a comprehensive overview of the initial biological characterization of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers in the fields of virology, oncology, and drug discovery.
Introduction
This compound is a small molecule that has demonstrated significant biological activity in two distinct areas. Firstly, it acts as a potent inhibitor of the NS5 methyltransferase (MTase) enzyme across multiple flaviviruses, a crucial enzyme for viral replication and immune evasion. Secondly, it has been shown to inhibit the HECT domain of the human WWP2 E3 ubiquitin ligase, an enzyme implicated in various cancers through the regulation of tumor suppressor proteins. This dual activity makes this compound a compound of interest for further investigation and potential therapeutic development.
Mechanism of Action
Flavivirus NS5 Methyltransferase Inhibition
This compound functions as a competitive inhibitor of the flavivirus NS5 MTase by binding to the S-adenosyl-L-methionine (SAM) binding pocket.[1] SAM is the universal methyl donor for the N7 and 2'-O methylation of the viral RNA cap, which is essential for viral RNA stability, translation, and evasion of the host innate immune system. By occupying the SAM-binding site, this compound prevents the binding of the natural substrate, thereby inhibiting the methylation of the viral RNA cap and ultimately suppressing viral replication.[1]
WWP2 E3 Ubiquitin Ligase Inhibition
The inhibitory activity of this compound against the WWP2 E3 ubiquitin ligase is mediated through its interaction with the C-terminal HECT (Homologous to the E6AP Carboxyl Terminus) domain. The HECT domain is responsible for the catalytic transfer of ubiquitin to substrate proteins. While the precise binding mode is still under investigation, it is understood that this compound's interaction with the HECT domain disrupts the ubiquitination cascade, thereby preventing the degradation of WWP2 target proteins, which include tumor suppressors.
Quantitative Biological Activity Data
The inhibitory potency of this compound has been quantified against various viral and human enzymes. The following tables summarize the available IC50 data.
Table 1: Inhibitory Activity of this compound against Flavivirus Methyltransferases
| Virus Target | Assay Type | IC50 (µM) | Reference |
| Zika Virus (ZIKV) | Not specified | 0.2 | [2] |
| Dengue Virus 3 (DENV3) | FL-NAH Displacement | 3.2 | [1] |
| West Nile Virus (WNV) | TLC-based N7-methylation | 1.6 | [1] |
Table 2: Inhibitory Activity of this compound against Human Methyltransferase
| Target | Assay Type | IC50 (µM) | Reference |
| Human RNA Methyltransferase (hRNMT) | FL-NAH Displacement | 35.5 | [1] |
Table 3: Inhibitory Activity of this compound against WWP2 E3 Ubiquitin Ligase
| Target | Assay Type | IC50 (µM) | Reference |
| WWP2 | Not specified | 2.3 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Flavivirus Methyltransferase Inhibition Assays
This high-throughput assay measures the ability of a compound to displace a fluorescently labeled SAM analog (FL-NAH) from the MTase SAM-binding pocket.
Materials:
-
Purified flavivirus NS5 MTase enzyme
-
FL-NAH (Fluorescent analog of S-adenosyl-L-homocysteine)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM KCl, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a reaction mixture containing the MTase enzyme in the assay buffer.
-
Add this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the MTase enzyme solution to the wells and incubate for 30 minutes at room temperature to allow for compound binding.
-
Add FL-NAH to all wells to a final concentration of 10 nM.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using an appropriate plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
This assay directly measures the enzymatic activity of the MTase by monitoring the transfer of a radiolabeled methyl group from [³H]SAM to a cap analog substrate.
Materials:
-
Purified flavivirus NS5 MTase enzyme
-
[α-³²P]GTP-capped RNA substrate (G*pppA-RNA)
-
S-adenosyl-L-methionine (SAM)
-
This compound (or other test compounds) dissolved in DMSO
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.3), 5 mM DTT, 2 mM MgCl₂, 100 mM KCl
-
Nuclease P1
-
Thin-layer chromatography (TLC) plates (PEI-cellulose)
-
TLC Developing Solvent: 0.4 M ammonium sulfate
-
Phosphorimager
Procedure:
-
Set up the methylation reaction in a total volume of 20 µL containing reaction buffer, 1 µM G*pppA-RNA substrate, 100 µM SAM, and the desired concentration of this compound.
-
Initiate the reaction by adding 0.5 µM of the MTase enzyme.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
Digest the RNA by adding 1 unit of Nuclease P1 and incubating at 37°C for 1 hour. This will release the capped and methylated guanosine nucleotide.
-
Spot 2 µL of the digested reaction onto a PEI-cellulose TLC plate.
-
Develop the TLC plate in 0.4 M ammonium sulfate until the solvent front reaches near the top.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the spots corresponding to unmethylated (GpppA), N7-methylated (m⁷GpppA), and 2'-O-methylated (m⁷G*pppAm) products using a phosphorimager.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
WWP2 Autoubiquitination Inhibition ELISA
This assay quantifies the autoubiquitination activity of WWP2 in the presence of inhibitors.
Materials:
-
Purified recombinant GST-tagged WWP2
-
Recombinant E1 activating enzyme (UBE1)
-
Recombinant E2 conjugating enzyme (UbcH5b)
-
FLAG-tagged ubiquitin
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Glutathione-coated 96-well plates
-
Anti-FLAG antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a glutathione-coated 96-well plate with 100 ng of GST-WWP2 in 100 µL of PBS overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the wells with 200 µL of 5% BSA in PBST for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
Prepare the ubiquitination reaction mixture in the assay buffer containing 50 nM E1, 200 nM E2, 1 µM FLAG-ubiquitin, and 2 mM ATP.
-
Add this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the ubiquitination reaction mixture to the wells and incubate for 1 hour at 37°C.
-
Wash the wells five times with PBST.
-
Add 100 µL of HRP-conjugated anti-FLAG antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Flavivirus MTase Inhibition by this compound.
Caption: WWP2-mediated Ubiquitination and its Inhibition.
Caption: Fluorescence Polarization Assay Workflow.
Conclusion
This compound represents a promising lead compound with a dual mechanism of action, targeting both flavivirus replication and a human E3 ubiquitin ligase involved in cancer. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future studies should focus on optimizing its potency and selectivity, as well as evaluating its efficacy and safety in preclinical models.
References
- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Novel Broad-Spectrum Inhibitors of the Flavivirus Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-spectrum small-molecule inhibitors targeting the SAM-binding site of flavivirus NS5 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Targeting of the E3 Ubiquitin Ligase WWP2 with NSC 288387: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of targeting WW Domain-Containing E3 Ubiquitin Protein Ligase 2 (WWP2) with the small molecule inhibitor, NSC 288387. WWP2 is a key regulator of multiple signaling pathways implicated in oncogenesis and other diseases, making it a compelling target for therapeutic intervention. This document outlines the core scientific principles, presents available quantitative data, details relevant experimental methodologies, and visualizes the complex biological processes involved.
Introduction to WWP2 and its Therapeutic Relevance
WWP2 is a HECT-type E3 ubiquitin ligase that plays a critical role in protein ubiquitination, a post-translational modification that governs protein degradation and signaling.[1] WWP2 is implicated in the regulation of several crucial cellular processes, including cell cycle progression, apoptosis, and differentiation.[1] Its dysregulation has been linked to the progression of various cancers, including prostate cancer, and other conditions like osteoarthritis.[1]
WWP2 exerts its influence by targeting key proteins for ubiquitination. Notable substrates of WWP2 include the tumor suppressor PTEN and the inhibitory Smad7, a negative regulator of the TGF-β signaling pathway.[2][3] By mediating the degradation of these proteins, WWP2 can promote oncogenic signaling. Therefore, inhibition of WWP2 presents a promising therapeutic strategy to restore the function of these tumor suppressors.
This compound has been identified as a small molecule inhibitor of WWP2, offering a valuable tool to probe the function of this E3 ligase and a potential starting point for the development of novel therapeutics.[2]
Quantitative Data: Inhibition of WWP2 by this compound
The inhibitory activity of this compound against WWP2 has been characterized, providing a quantitative measure of its potency. This data is crucial for evaluating its potential as a therapeutic agent and for designing further experimental studies.
| Compound | Target | Assay Type | IC50 (µM) | Substrate(s) Affected | Reference |
| This compound | WWP2 | In vitro ubiquitination assay | 2.3 | PTEN | [2] |
Table 1: Inhibitory Activity of this compound against WWP2. The half-maximal inhibitory concentration (IC50) of this compound was determined through in vitro ubiquitination assays, demonstrating its ability to block the ubiquitination of the tumor suppressor protein PTEN.
Signaling Pathways Regulated by WWP2
WWP2 is a critical node in at least two major signaling pathways with significant implications for cancer development and progression: the TGF-β/Smad pathway and the PTEN/PI3K/Akt pathway.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis. Smad7 is an inhibitory Smad protein that acts as a negative feedback regulator of this pathway. WWP2 can target Smad7 for ubiquitination and subsequent proteasomal degradation.[3][4] By removing the inhibitory effect of Smad7, WWP2 can enhance TGF-β signaling, which can have pro-tumorigenic effects in later stages of cancer. Inhibition of WWP2 by this compound is expected to stabilize Smad7, thereby downregulating the TGF-β pathway.
Figure 1: WWP2 Regulation of the TGF-β/Smad Signaling Pathway. WWP2 targets the inhibitory protein Smad7 for degradation, thereby promoting TGF-β signaling. This compound inhibits WWP2, leading to Smad7 stabilization and pathway attenuation.
PTEN/PI3K/Akt Signaling Pathway
The PTEN/PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. PTEN is a tumor suppressor that negatively regulates this pathway by dephosphorylating PIP3. WWP2 has been shown to ubiquitinate and promote the degradation of PTEN.[5] This loss of PTEN function leads to the hyperactivation of the PI3K/Akt pathway, a common event in many cancers. By inhibiting WWP2, this compound can prevent PTEN degradation, thereby suppressing the pro-survival signaling of the PI3K/Akt pathway.[2]
Figure 2: WWP2 Regulation of the PTEN/PI3K/Akt Signaling Pathway. WWP2 mediates the degradation of the tumor suppressor PTEN, leading to the activation of the pro-survival PI3K/Akt pathway. This compound inhibits WWP2, thereby protecting PTEN from degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and WWP2.
In Vitro WWP2 Ubiquitination Assay with Inhibitor
This assay is fundamental for determining the inhibitory effect of compounds like this compound on the enzymatic activity of WWP2.
Objective: To measure the dose-dependent inhibition of WWP2-mediated substrate ubiquitination by this compound.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human WWP2 (full-length or catalytic HECT domain)
-
Recombinant substrate protein (e.g., GST-PTEN)
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibodies (e.g., anti-GST, anti-ubiquitin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a master mix containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 10 µM), and the substrate protein (e.g., 1 µM) in ubiquitination reaction buffer.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in all reactions should be kept constant (e.g., 1%).
-
In separate reaction tubes, add the desired concentration of this compound or DMSO (vehicle control).
-
Add the master mix to each reaction tube.
-
Initiate the reaction by adding recombinant WWP2 (e.g., 100 nM) and ATP (e.g., 2 mM).
-
Incubate the reactions at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies (e.g., anti-GST to detect the substrate).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the ubiquitinated substrate bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of ubiquitination at different inhibitor concentrations.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 3: Experimental Workflow for the In Vitro WWP2 Ubiquitination Assay. This diagram outlines the key steps involved in assessing the inhibitory activity of this compound on WWP2-mediated ubiquitination.
Saturation Transfer Difference (STD) NMR for Inhibitor Binding
STD NMR is a powerful technique to confirm the direct binding of a small molecule to a protein and to map the parts of the molecule that are in close contact with the protein surface.
Objective: To confirm the binding of this compound to the WWP2 HECT domain and to identify the binding epitope.
Materials:
-
Purified WWP2 HECT domain
-
This compound
-
NMR buffer (e.g., deuterated phosphate buffer, pH 7.4)
-
NMR spectrometer
Procedure:
-
Dissolve the WWP2 HECT domain and this compound in the NMR buffer. A typical protein concentration is 10-50 µM, with the ligand in 50-100 fold molar excess.
-
Acquire a standard 1D ¹H NMR spectrum of the mixture to serve as a reference.
-
Set up the STD NMR experiment. This involves selective saturation of protein resonances (on-resonance irradiation, typically in a region where only protein signals are present, e.g., 0.5-1.0 ppm) and a control experiment with off-resonance irradiation (e.g., at 40 ppm).
-
The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Signals that appear in the STD spectrum belong to the ligand and indicate that it binds to the protein.
-
The relative intensities of the signals in the STD spectrum provide information about which protons of the ligand are in closest proximity to the protein surface, allowing for the mapping of the binding epitope.
Molecular Docking of this compound to WWP2 HECT Domain
Computational docking can provide insights into the putative binding mode of an inhibitor within the active site of its target protein.
Objective: To predict the binding pose of this compound within the catalytic HECT domain of WWP2.
Materials:
-
Crystal structure of the WWP2 HECT domain (if available) or a homology model. A previously reported study used PDB ID: 4Y07.[6]
-
3D structure of this compound.
-
Molecular docking software (e.g., AutoDock, Glide, GOLD).
Procedure:
-
Protein Preparation: Prepare the WWP2 HECT domain structure by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined as a grid box encompassing the catalytic cysteine residue and surrounding cavities.[7]
-
Ligand Preparation: Prepare the 3D structure of this compound by assigning appropriate atom types and charges.
-
Docking Simulation: Run the docking algorithm to explore possible binding conformations of this compound within the defined binding site of the WWP2 HECT domain. The program will generate a series of ranked poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: Analyze the top-ranked docking poses to identify the most plausible binding mode. This involves examining the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the WWP2 HECT domain. The predicted binding mode can then be used to guide further structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The inhibition of WWP2 by this compound represents a promising avenue for therapeutic development, particularly in the context of cancers driven by the aberrant activation of the TGF-β and PI3K/Akt signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting WWP2.
Future research should focus on:
-
Conducting comprehensive dose-response studies of this compound on the ubiquitination of various WWP2 substrates in cellular models.
-
Elucidating the detailed structural basis of the WWP2-NSC 288387 interaction through techniques like X-ray crystallography.
-
Performing medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this compound.
-
Evaluating the in vivo efficacy of this compound or its optimized analogs in preclinical models of cancer and other relevant diseases.
By systematically addressing these areas, the full therapeutic potential of targeting WWP2 can be realized, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Smad7, a negative regulator of TGF-beta signaling, suppresses autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current perspectives on inhibitory SMAD7 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Ubiquitination in PTEN Cellular Homeostasis and Its Implications in GB Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on HECT E3 Ligase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Homologous to E6AP C-terminus (HECT) E3 ligase inhibitors. It covers the core principles of HECT E3 ligase function, their role in critical signaling pathways, mechanisms of inhibition, and detailed experimental protocols for inhibitor discovery and characterization.
Introduction to HECT E3 Ubiquitin Ligases
Ubiquitination is a critical post-translational modification that governs the fate and function of a vast array of cellular proteins. This process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is the key determinant of substrate specificity, making it an attractive target for therapeutic intervention in numerous diseases, including cancer, neurodegenerative disorders, and immune dysregulation.[1][2]
The human genome encodes approximately 28 HECT E3 ligases, which are characterized by a conserved C-terminal HECT domain of about 350 amino acids.[3][4] This domain is responsible for accepting ubiquitin from an E2 enzyme via a transient thioester bond with a catalytic cysteine residue before transferring it to a substrate protein.[3] The N-terminal regions of HECT E3 ligases are variable and are responsible for substrate recognition and are used to classify them into three main subfamilies:
-
NEDD4 (Neuronal Precursor Cell-Expressed Developmentally Downregulated 4) subfamily: This is the largest subfamily and includes members like NEDD4L, SMURF1, SMURF2, and ITCH. They are characterized by an N-terminal C2 domain and multiple WW domains.
-
HERC (HECT and RLD domain-containing) subfamily: These are typically large proteins containing RCC1-like domains (RLDs).
-
"Other" HECTs: This group includes E3 ligases such as HUWE1 (also known as MULE), E6AP, and TRIP12, which have diverse N-terminal domain architectures.
Mechanisms of HECT E3 Ligase Inhibition
Targeting HECT E3 ligases presents a promising therapeutic strategy. Several approaches to inhibit their activity have been explored:
-
Targeting the Catalytic Cysteine: Small molecules can be designed to covalently or non-covalently interact with the active site cysteine within the HECT domain, thereby blocking the formation of the E3-ubiquitin thioester intermediate.
-
Blocking E2-E3 Interaction: Inhibitors can be developed to disrupt the protein-protein interaction between the E2 conjugating enzyme and the HECT domain, preventing the transfer of ubiquitin to the E3 ligase.
-
Allosteric Inhibition: This approach involves targeting sites on the E3 ligase distant from the active site. Binding of an allosteric inhibitor can induce conformational changes that render the enzyme inactive. A notable example is the targeting of a cryptic cavity near a conserved glycine hinge in SMURF1, which restricts the catalytic motion required for ubiquitin transfer.[5]
-
Disrupting Substrate Recognition: Molecules that interfere with the binding of the substrate to the N-terminal recognition domains of the HECT E3 ligase can prevent substrate ubiquitination.
HECT E3 Ligases in Key Signaling Pathways
HECT E3 ligases are integral regulators of major signaling pathways implicated in development and disease.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development, cell proliferation, and tissue homeostasis. Several HECT E3 ligases modulate this pathway at different points. For instance, SMURF1 and SMURF2 can target Axin, a key component of the β-catenin destruction complex, for ubiquitination and degradation, thereby inhibiting Wnt signaling.[1][6] Conversely, HUWE1 and ITCH can downregulate the pathway by targeting Dishevelled (Dvl) for ubiquitination.[6]
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway regulates a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Members of the NEDD4 subfamily, such as SMURF1, SMURF2, and NEDD4L, are prominent negative regulators of this pathway.[3][7] They can target TGF-β receptors and the receptor-regulated SMADs (R-SMADs), like SMAD2 and SMAD3, for ubiquitination and subsequent proteasomal degradation.[8][9] This is often mediated by their interaction with the inhibitory SMAD, SMAD7.[3]
Quantitative Data on HECT E3 Ligase Inhibitors
The following table summarizes the inhibitory activity of selected small molecules against various HECT E3 ligases.
| Inhibitor | Target E3 Ligase(s) | IC50 (µM) | Assay Type | Reference(s) |
| Heclin | Smurf2 | 6.8 | In vitro ubiquitination | [2][10] |
| Nedd4 | 6.3 | In vitro ubiquitination | [2][10] | |
| WWP1 | 6.9 | In vitro ubiquitination | [2][10] | |
| Clomipramine | ITCH | Low µM range | In vitro ubiquitination | [4] |
| BI-8642 | HUWE1 | ~5 | Biochemical assay | [4] |
| Cpd-8 | SMURF1 | 0.2 | TR-FRET | [5] |
| SMURF2 | >50 | TR-FRET | [5] |
Experimental Protocols
The discovery and characterization of HECT E3 ligase inhibitors rely on a variety of robust biochemical and cell-based assays.
Workflow for HECT E3 Ligase Inhibitor Screening
A typical high-throughput screening (HTS) campaign to identify novel HECT E3 ligase inhibitors involves a multi-step process.
Homogeneous Time-Resolved Fluorescence (TR-FRET) Assay
TR-FRET assays are a powerful tool for HTS due to their sensitivity and homogeneous format.[11] This assay can be configured to measure the auto-ubiquitination of an E3 ligase or the ubiquitination of a specific substrate.
Principle: The assay utilizes a Europium (Eu)-labeled ubiquitin donor and a Cy5- or other suitable acceptor-labeled ubiquitin. When these labeled ubiquitins are incorporated into a poly-ubiquitin chain on the E3 ligase or its substrate, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[12] The time-resolved detection minimizes interference from background fluorescence.[11]
Materials:
-
Purified E1 activating enzyme (e.g., UBE1)
-
Purified E2 conjugating enzyme (e.g., UBCH5b)
-
Purified HECT E3 ligase of interest
-
Europium-labeled Ubiquitin (Donor)
-
Acceptor-labeled Ubiquitin (e.g., Cy5-Ub)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a master mix containing E1, E2, and the TRF Ubiquitin Mix in the assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add the test compounds (inhibitors) or DMSO (vehicle control) to the respective wells.
-
Add the purified HECT E3 ligase to all wells except the negative control.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at room temperature or 30°C for a specified time (e.g., 1-2 hours).
-
Read the fluorescence intensity on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for Cy5).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the percent inhibition for each compound.
Fluorescence Polarization (FP) Assay
FP assays are another homogeneous method suitable for HTS and for studying binding interactions. The UbFluor assay is a specific application for HECT E3 ligases.
Principle: This assay utilizes a ubiquitin thioester probe (UbFluor) that bypasses the need for E1 and E2 enzymes.[13] The probe consists of ubiquitin linked to a fluorophore. When the HECT E3 ligase's catalytic cysteine attacks the thioester bond, the fluorophore is released, leading to a decrease in fluorescence polarization due to its faster tumbling in solution. Inhibitors of this transthiolation step will prevent the drop in polarization.
Materials:
-
Purified HECT E3 ligase
-
UbFluor probe
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 6 µM Tween-20)
-
384-well black, low-volume assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Dispense the test compounds or DMSO into the wells of a 384-well plate.
-
Add the purified HECT E3 ligase to all wells except the negative control.
-
Initiate the reaction by adding the UbFluor probe to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence polarization at various time points.
-
Calculate the change in polarization and determine the percent inhibition for each compound.
In Vitro Ubiquitination Assay (Western Blot Detection)
This classic biochemical assay directly visualizes the formation of poly-ubiquitin chains on the E3 ligase (auto-ubiquitination) or a substrate.
Materials:
-
Purified E1, E2, and HECT E3 enzymes
-
Purified substrate protein (optional)
-
Wild-type Ubiquitin
-
ATP
-
10x Ubiquitination Buffer (e.g., 500 mM Tris pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against ubiquitin, the E3 ligase, or the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Set up reactions in microcentrifuge tubes on ice. Combine E1, E2, ubiquitin, and the substrate (if applicable) in 1x ubiquitination buffer.
-
Add the test inhibitor or DMSO.
-
Add the HECT E3 ligase to the reaction mix.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the appropriate primary and secondary antibodies.
-
Visualize the ubiquitinated species using a chemiluminescence detection system. A ladder of higher molecular weight bands indicates poly-ubiquitination.
Conclusion
The field of HECT E3 ligase inhibitor research is rapidly advancing, driven by the significant therapeutic potential of modulating this class of enzymes. A deep understanding of their structure, function, and involvement in cellular signaling is paramount for the rational design and discovery of novel inhibitors. The experimental methodologies outlined in this guide provide a robust framework for identifying and characterizing potent and selective HECT E3 ligase inhibitors, paving the way for the development of new therapeutic agents for a range of human diseases.
References
- 1. Ubiquitin Ligases Involved in the Regulation of Wnt, TGF-β, and Notch Signaling Pathways and Their Roles in Mouse Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ubiquitin Ligase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Regulation of Ubiquitin Enzymes in the TGF-β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of allosteric HECT E3 ligase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. academic.oup.com [academic.oup.com]
- 8. NEDD4-2 (neural precursor cell expressed, developmentally down-regulated 4-2) negatively regulates TGF-beta (transforming growth factor-beta) signalling by inducing ubiquitin-mediated degradation of Smad2 and TGF-beta type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Post-translational Modifications of Smurf2 in TGF-β Signaling [frontiersin.org]
- 10. rndsystems.com [rndsystems.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSC 288387 In Vitro Ubiquitination Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro ubiquitination assay to evaluate the inhibitory activity of NSC 288387, a known inhibitor of the E3 ubiquitin ligase WWP2.
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2][3] The E3 ligase is a key component as it confers substrate specificity to the ubiquitination process.[4] Dysregulation of E3 ligases is implicated in various diseases, including cancer, making them attractive therapeutic targets.[4][5]
This compound has been identified as an inhibitor of WWP2, a HECT domain-containing E3 ubiquitin ligase.[4][5][6][7][8] Understanding the inhibitory potential of compounds like this compound is crucial for the development of novel therapeutics. This document outlines a detailed protocol for an in vitro ubiquitination assay to characterize the effect of this compound on E3 ligase activity.
Key Signaling Pathway: The Ubiquitination Cascade
The ubiquitination process involves the sequential action of three enzymes to transfer ubiquitin to a target substrate. E3 ligases, such as WWP2, are responsible for recognizing and binding to specific substrate proteins, facilitating the final step of ubiquitin transfer. Inhibitors like this compound can interfere with this process, preventing the ubiquitination and subsequent degradation or altered function of the target protein.
Caption: The Ubiquitination Cascade and the Point of Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound against the E3 ligase WWP2 has been quantified, with the half-maximal inhibitory concentration (IC50) value presented below.
| Compound | Target E3 Ligase | IC50 (µM) |
| This compound | WWP2 | 2.3[4][5][6][7][8] |
Experimental Protocols
This section details the methodology for an in vitro ubiquitination assay to assess the inhibitory effect of this compound. This protocol is a generalized procedure and may require optimization based on the specific E2, E3, and substrate proteins used.
Materials and Reagents
-
Enzymes:
-
Recombinant human E1 ubiquitin-activating enzyme (e.g., UBE1)
-
Recombinant human E2 ubiquitin-conjugating enzyme (specific to the E3, e.g., UBE2D2/UbcH5b)
-
Recombinant human E3 ubiquitin ligase (e.g., full-length or catalytic domain of WWP2)
-
-
Substrate:
-
A known substrate of the E3 ligase (e.g., PTEN for WWP2) or a generic substrate.
-
-
Ubiquitin:
-
Wild-type ubiquitin or tagged ubiquitin (e.g., His-tagged, FLAG-tagged)
-
-
Compound:
-
This compound (dissolved in DMSO)
-
-
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.
-
ATP Solution: 20 mM ATP in water.
-
SDS-PAGE Sample Buffer (5X)
-
DMSO (for control reactions)
-
-
Detection Reagents:
-
Primary antibodies (e.g., anti-substrate, anti-ubiquitin, anti-His, anti-FLAG)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro ubiquitination assay with this compound.
Detailed Protocol
-
Preparation of Reaction Components:
-
Thaw all enzymes, ubiquitin, and substrate on ice.
-
Prepare serial dilutions of this compound in DMSO. The final concentration in the assay will typically range from low micromolar to nanomolar.
-
Prepare a master mix of the reaction components to ensure consistency across all reactions. A typical 25 µL reaction is described below.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, assemble the following components to the indicated final concentrations. The volumes can be adjusted based on the stock concentrations of the reagents.
-
| Component | Stock Concentration | Final Concentration | Volume (µL) for 25 µL reaction |
| 10X Ubiquitination Buffer | 10X | 1X | 2.5 |
| E1 Enzyme | 5 µM | 50-100 nM | 0.25 - 0.5 |
| E2 Enzyme | 25 µM | 0.25-0.5 µM | 0.25 - 0.5 |
| Ubiquitin | 1 mg/mL | 2-5 µM | ~0.5 - 1.25 |
| Substrate Protein | 1 mg/mL | 0.5-1 µM | ~0.5 - 1.0 |
| This compound or DMSO | Varies | Varies | 1.0 |
| E3 Ligase (WWP2) | 10 µM | 0.1-0.5 µM | 0.25 - 1.25 |
| ATP | 20 mM | 2 mM | 2.5 |
| Nuclease-free water | - | - | To 25 µL |
-
Initiation and Incubation:
-
After adding the E3 ligase and ATP, gently mix the reaction.
-
Incubate the reaction mixture at 37°C for 60 to 90 minutes.[2] The optimal incubation time may need to be determined empirically.
-
-
Termination of the Reaction:
-
Stop the reaction by adding 6.25 µL of 5X SDS-PAGE sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
Analysis by Western Blot:
-
Load the samples onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Probe the membrane with a primary antibody specific for the substrate protein or the tag on ubiquitin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the ubiquitinated protein bands using a chemiluminescent substrate and an imaging system.[3][9] A characteristic high-molecular-weight smear or ladder of bands above the unmodified substrate indicates ubiquitination. The intensity of this smear should decrease with increasing concentrations of this compound.
-
Controls
-
Negative Control (-E3): A reaction mixture lacking the E3 ligase to ensure that the observed ubiquitination is E3-dependent.
-
Negative Control (-ATP): A reaction mixture without ATP to confirm the energy-dependent nature of the ubiquitination process.
-
Vehicle Control (DMSO): A reaction containing the same concentration of DMSO as the this compound-treated samples to account for any solvent effects.
By following this protocol, researchers can effectively evaluate the inhibitory potential of this compound on WWP2-mediated ubiquitination in a controlled in vitro environment.
References
- 1. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: Studying NSC 288387 Binding to WWP2 using Differential Scanning Fluorimetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a rapid and powerful biophysical technique used to assess the thermal stability of a protein.[1] It is widely employed in drug discovery for screening and characterizing ligand binding.[2] The principle of DSF is based on the monitoring of temperature-dependent protein unfolding in the presence of a fluorescent dye that preferentially binds to exposed hydrophobic regions of the unfolded protein.[1][3] As the temperature increases, the protein denatures, leading to a sigmoidal increase in fluorescence. The midpoint of this transition, the melting temperature (Tm), is an indicator of the protein's thermal stability.[1] Ligand binding typically stabilizes the protein, resulting in a positive shift in the Tm (ΔTm). This shift can be used to rank compounds, identify binders, and even estimate binding affinity (Kd).[4][5]
This application note provides a detailed protocol for utilizing DSF to study the binding of the small molecule inhibitor NSC 288387 to the E3 ubiquitin ligase WWP2. WWP2 is a member of the NEDD4-like family of HECT E3 ligases and plays a crucial role in various cellular processes by targeting specific substrate proteins for ubiquitination.[6][7] Dysregulation of WWP2 has been implicated in several cancers, making it an attractive therapeutic target.[6][8] this compound has been identified as an inhibitor of WWP2, and understanding the binding interaction is a critical step in its further development as a potential therapeutic agent.[9][10]
Signaling Pathway of WWP2
WWP2 is a key regulator in several signaling pathways, primarily through its E3 ubiquitin ligase activity, which leads to the ubiquitination and subsequent degradation or functional modulation of its target proteins. Two of its prominent substrates are the tumor suppressor PTEN and the Smad family of transcription factors, which are central to the PI3K/Akt and TGF-β signaling pathways, respectively.[6][11] By targeting these proteins, WWP2 can influence cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).[6][12]
Caption: WWP2 signaling pathways involving PTEN and Smad proteins.
Experimental Workflow
The overall workflow for studying the binding of this compound to WWP2 using DSF involves preparing the necessary reagents, setting up the experiment in a qPCR plate, running the thermal melt experiment, and analyzing the resulting data to determine the change in melting temperature (ΔTm).
Caption: Experimental workflow for DSF-based analysis of this compound binding to WWP2.
Detailed Experimental Protocols
Materials and Reagents
-
Purified WWP2 Protein: Recombinant human WWP2 (full-length or catalytic HECT domain) of high purity (>95%).
-
This compound: Powder or stock solution in DMSO.
-
Fluorescent Dye: e.g., SYPRO™ Orange Protein Gel Stain (5,000X stock in DMSO).
-
Assay Buffer: e.g., 100 mM HEPES pH 7.5, 150 mM NaCl. Buffer conditions should be optimized for protein stability.
-
DMSO: Anhydrous, for compound dilution and as a vehicle control.
-
qPCR Plates: 96- or 384-well plates compatible with the qPCR instrument.
-
Optical Seals: For sealing qPCR plates.
-
Real-Time PCR Instrument: Capable of monitoring fluorescence over a temperature gradient.
Protocol 1: Preparation of Reagents
-
WWP2 Protein Stock: Prepare a stock solution of WWP2 protein at a concentration of 1 mg/mL in a suitable storage buffer. Aliquot and store at -80°C. Before the experiment, thaw an aliquot on ice. Determine the protein concentration using a reliable method (e.g., NanoDrop or Bradford assay).
-
This compound Stock and Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 µM). This will be the ligand dilution series for the assay.
-
-
Fluorescent Dye Working Stock: Dilute the 5,000X SYPRO™ Orange stock to a 200X working solution in the assay buffer. Protect from light.
Protocol 2: DSF Assay Setup (for a 20 µL final reaction volume in a 96-well plate)
-
Master Mix Preparation:
-
Calculate the required volumes for the number of reactions. Include a 10% excess to account for pipetting errors.
-
In a microcentrifuge tube, prepare a master mix containing the assay buffer, WWP2 protein, and the fluorescent dye. For each 20 µL reaction, the final concentrations should be:
-
WWP2 Protein: 2 µM
-
SYPRO™ Orange: 5X
-
-
Example Calculation for one well:
-
2 µL of 20 µM WWP2 stock
-
0.2 µL of 500X SYPRO™ Orange stock (or 2 µL of 50X stock)
-
15.8 µL of Assay Buffer
-
(This makes 18 µL of master mix, to which 2 µL of compound/DMSO will be added)
-
-
-
Plate Setup:
-
Aliquot 18 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 2 µL of the this compound serial dilutions to the respective wells.
-
Add 2 µL of 100% DMSO to the control wells (no-ligand control).
-
Include a "no protein" control with 18 µL of master mix without protein and 2 µL of DMSO to check for dye fluorescence changes in the absence of protein.
-
-
Final Sealing and Centrifugation:
-
Carefully seal the plate with an optical seal.
-
Centrifuge the plate at 1000 x g for 1 minute to ensure all components are mixed and at the bottom of the wells.
-
Protocol 3: qPCR Instrument Setup and Data Acquisition
-
Instrument Program:
-
Set the instrument to collect fluorescence data using the appropriate channel for SYPRO™ Orange (e.g., ROX filter).
-
Set the temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Set the data acquisition to be continuous or at every 0.5°C increment.
-
-
Run the Experiment:
-
Place the plate in the qPCR instrument and start the run.
-
Data Presentation and Analysis
The primary data obtained from a DSF experiment is a set of melt curves, which are plots of fluorescence intensity versus temperature. The Tm is typically determined from the peak of the first derivative of the melt curve.
Table 1: Example DSF Data for this compound Binding to WWP2
| This compound Concentration (µM) | Tm (°C) - Replicate 1 | Tm (°C) - Replicate 2 | Tm (°C) - Replicate 3 | Average Tm (°C) | Std. Dev. | ΔTm (°C) |
| 0 (DMSO Control) | 42.5 | 42.6 | 42.4 | 42.5 | 0.10 | 0.0 |
| 1 | 43.1 | 43.3 | 43.2 | 43.2 | 0.10 | 0.7 |
| 5 | 44.8 | 44.6 | 44.7 | 44.7 | 0.10 | 2.2 |
| 10 | 46.2 | 46.3 | 46.1 | 46.2 | 0.10 | 3.7 |
| 25 | 48.5 | 48.7 | 48.6 | 48.6 | 0.10 | 6.1 |
| 50 | 50.1 | 50.3 | 50.2 | 50.2 | 0.10 | 7.7 |
| 100 | 51.5 | 51.6 | 51.4 | 51.5 | 0.10 | 9.0 |
Data Analysis for Dissociation Constant (Kd) Estimation
The ΔTm values can be plotted against the logarithm of the ligand concentration and fitted to a sigmoidal dose-response curve to estimate the apparent dissociation constant (Kd).[4] This provides a quantitative measure of the binding affinity.
Conclusion
Differential Scanning Fluorimetry is a robust and efficient method for studying the binding of small molecules like this compound to their protein targets.[4][7] This application note provides a comprehensive protocol for using DSF to confirm and characterize the interaction between this compound and WWP2. The data generated from these experiments are crucial for understanding the mechanism of inhibition and for guiding further drug development efforts.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 4. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using High Throughput DSF to Obtain Binding Parameters [photophysics.com]
- 6. WWP2 ubiquitin ligase and it’s isoforms: new biological insight and promising disease targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WWP2 is required for normal cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WWP2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: ELISA-based Autoubiquitination Assay for NSC 288387
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. This process is mediated by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is the key determinant of substrate specificity in this pathway. Autoubiquitination, the process by which an E3 ligase catalyzes the attachment of ubiquitin to itself, is a crucial mechanism for regulating its own activity and stability.
WWP2 (WW domain-containing E3 ubiquitin protein ligase 2) is a HECT domain-containing E3 ligase that has been implicated in various physiological and pathological processes, including cancer progression. WWP2 targets several key tumor suppressor proteins, such as PTEN, for degradation, thereby promoting oncogenic signaling pathways like the PI3K/Akt pathway.[1] Dysregulation of WWP2 activity is associated with various cancers, making it an attractive target for therapeutic intervention.[2]
NSC 288387 has been identified as a small molecule inhibitor of WWP2 E3 ligase activity.[3][4] This application note provides a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA)-based autoubiquitination assay to characterize the inhibitory activity of this compound on WWP2. This high-throughput adaptable assay offers a quantitative method to screen for and characterize inhibitors of E3 ligase activity.
Principle of the Assay
The ELISA-based autoubiquitination assay for WWP2 is designed to quantify the extent of WWP2 self-ubiquitination in a cell-free system. The principle of this assay is as follows:
-
Immobilization: Recombinant WWP2 E3 ligase is immobilized onto the surface of a high-binding 96-well microplate.
-
Ubiquitination Reaction: The immobilized WWP2 is incubated with a reaction mixture containing ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), ubiquitin, and ATP to allow for the autoubiquitination reaction to occur. The inhibitor, this compound, is added at varying concentrations to assess its effect on this reaction.
-
Detection: The level of WWP2 autoubiquitination is detected using a primary antibody specific for ubiquitin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: A colorimetric substrate for HRP is added, and the resulting signal is measured using a microplate reader. The intensity of the signal is directly proportional to the amount of ubiquitinated WWP2, allowing for the quantification of WWP2 autoubiquitination and the determination of the inhibitory potency of this compound.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Recombinant Proteins:
-
Human Recombinant WWP2 (full-length or catalytic HECT domain)
-
Human Recombinant UBE1 (E1)
-
Human Recombinant UbcH5b (E2)
-
Human Recombinant Ubiquitin
-
-
Inhibitor:
-
This compound
-
-
Antibodies:
-
Mouse or Rabbit anti-Ubiquitin monoclonal antibody
-
HRP-conjugated Goat anti-Mouse or anti-Rabbit IgG secondary antibody
-
-
Buffers and Solutions:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Coating Buffer: 100 mM Sodium Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% (v/v) Tween-20 (PBST)
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in PBST
-
Reaction Buffer (10X): 500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 10 mM DTT
-
ATP Solution: 100 mM in water
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution: 2 N H₂SO₄
-
-
Equipment and Consumables:
-
High-binding 96-well ELISA plates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipettes and sterile tips
-
Incubator
-
Step-by-Step Protocol
-
Plate Coating: a. Dilute recombinant WWP2 to a final concentration of 1-5 µg/mL in Coating Buffer. b. Add 100 µL of the diluted WWP2 solution to each well of the 96-well plate. c. Incubate the plate overnight at 4°C.
-
Washing and Blocking: a. Aspirate the coating solution from the wells. b. Wash the wells three times with 200 µL of Wash Buffer per well. c. Add 200 µL of Blocking Buffer to each well. d. Incubate for 1-2 hours at room temperature.
-
Inhibitor Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in 1X Reaction Buffer to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO only).
-
Autoubiquitination Reaction: a. Wash the plate three times with 200 µL of Wash Buffer. b. Prepare the ubiquitination reaction master mix in 1X Reaction Buffer. For each well, the final concentrations should be:
- E1 (UBE1): 50-100 nM
- E2 (UbcH5b): 200-500 nM
- Ubiquitin: 5-10 µM
- ATP: 2-5 mM c. Add 50 µL of the appropriate this compound dilution or vehicle control to each well. d. Add 50 µL of the ubiquitination reaction master mix to each well to initiate the reaction. e. Incubate the plate for 1-2 hours at 37°C.
-
Detection: a. Aspirate the reaction mixture and wash the wells three times with 200 µL of Wash Buffer. b. Dilute the anti-ubiquitin primary antibody in Blocking Buffer (e.g., 1:1000 dilution). c. Add 100 µL of the diluted primary antibody to each well. d. Incubate for 1 hour at room temperature. e. Wash the wells three times with 200 µL of Wash Buffer. f. Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:5000 dilution). g. Add 100 µL of the diluted secondary antibody to each well. h. Incubate for 1 hour at room temperature, protected from light.
-
Signal Development and Measurement: a. Wash the wells five times with 200 µL of Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed. d. Add 50 µL of Stop Solution to each well to stop the reaction. e. Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Presentation and Analysis
The quantitative data obtained from this assay can be used to determine the inhibitory effect of this compound on WWP2 autoubiquitination. The absorbance values are first corrected by subtracting the background (wells with no WWP2). The percentage of inhibition is then calculated for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of this compound well / Absorbance of Vehicle Control well)] x 100
The results can be summarized in a table and plotted as a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Table 1: Inhibition of WWP2 Autoubiquitination by this compound
| This compound (µM) | Absorbance (450 nm) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1.25 ± 0.08 | 0 |
| 0.1 | 1.15 ± 0.07 | 8 |
| 0.5 | 0.98 ± 0.06 | 21.6 |
| 1.0 | 0.79 ± 0.05 | 36.8 |
| 2.3 | 0.63 ± 0.04 | 49.6 |
| 5.0 | 0.45 ± 0.03 | 64 |
| 10.0 | 0.28 ± 0.02 | 77.6 |
| 50.0 | 0.15 ± 0.01 | 88 |
| 100.0 | 0.12 ± 0.01 | 90.4 |
Note: The data presented in this table is representative and should be generated experimentally. The IC₅₀ value for this compound against WWP2 has been reported to be approximately 2.3 µM.[3][4]
Logical Relationships of Assay Components
Conclusion
This application note provides a comprehensive and detailed protocol for an ELISA-based autoubiquitination assay to assess the inhibitory activity of this compound on the E3 ligase WWP2. This assay is a valuable tool for researchers in both academic and industrial settings for the discovery and characterization of novel E3 ligase inhibitors, which hold significant promise as potential therapeutics for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA Based Protein Ubiquitylation Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic analysis of WWP2 E3 ubiquitin ligase using protein microarrays identifies autophagy-related substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human NEDD4-like E3 ubiquitin-protein ligase WWP2 (WWP2) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
Application Notes and Protocols for NSC 288387, a Cell-Based WWP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WW domain-containing E3 ubiquitin protein ligase 2 (WWP2) is a HECT domain E3 ubiquitin ligase that plays a critical role in various cellular processes, including cell cycle regulation, signaling, and tumorigenesis.[1] WWP2 mediates the ubiquitination and subsequent degradation of several key proteins, including the tumor suppressor PTEN.[2] By targeting PTEN, WWP2 positively regulates the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[2] Inhibition of WWP2 is therefore a promising therapeutic strategy for various diseases. NSC 288387 has been identified as a potent inhibitor of WWP2, with an in vitro IC50 of 2.3 µM.[3] These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on WWP2 in a cellular context.
Signaling Pathway of WWP2 and PTEN/AKT
WWP2-mediated ubiquitination of PTEN leads to its proteasomal degradation. This reduction in PTEN levels results in the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and related compounds. Cellular potency (EC50) will vary depending on the cell line and assay conditions.
| Compound | Target | Assay Type | IC50/EC50 | Reference |
| This compound | WWP2 | In vitro ELISA-based autoubiquitination | 2.3 µM | [3] |
| Heclin | HECT E3 Ligases | In vitro | 6.9 µM (for WWP1) | [3] |
| NSC-217913 | WWP1 | In vitro ELISA-based autoubiquitination | 158.3 µM | [3] |
| Compound 11 | WWP1 | In vitro ELISA-based autoubiquitination | 32.74 µM | [3] |
| Compound 11 | WWP2 | In vitro ELISA-based autoubiquitination | 269.2 µM | [3] |
Experimental Protocols
Two primary cell-based methods are presented to assess the inhibitory effect of this compound on WWP2: a direct measurement of PTEN ubiquitination and an indirect measurement of downstream AKT pathway activation using a luciferase reporter assay.
Protocol 1: In-Cell PTEN Ubiquitination Assay
This protocol directly measures the ubiquitination of endogenous or overexpressed PTEN in cells treated with this compound. A decrease in ubiquitinated PTEN indicates inhibition of WWP2.
Materials:
-
Cells expressing WWP2 and PTEN (e.g., PC-3, U87MG)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibodies: anti-PTEN, anti-ubiquitin, and appropriate secondary antibodies
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 4-6 hours. Include a DMSO vehicle control.
-
For the last 2-4 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide).
-
Scrape cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysate with an anti-PTEN antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Detection and Analysis:
-
Block the membrane and probe with an anti-ubiquitin antibody to detect ubiquitinated PTEN.
-
The amount of total immunoprecipitated PTEN should be assessed by probing a separate blot with an anti-PTEN antibody.
-
Quantify the band intensity of the ubiquitinated PTEN smear relative to the total PTEN for each treatment condition.
-
Protocol 2: PI3K/AKT Pathway Luciferase Reporter Assay
This protocol indirectly measures WWP2 activity by quantifying the transcriptional activity of a downstream effector of the PI3K/AKT pathway, such as a FOXO transcription factor, using a luciferase reporter. Inhibition of WWP2 should lead to increased PTEN levels, decreased AKT activation, and consequently, increased FOXO-mediated transcription.
Materials:
-
Cells suitable for transfection (e.g., HEK293T)
-
This compound
-
FOXO-responsive luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Experimental Workflow:
Procedure:
-
Co-transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the FOXO-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow cells to express the plasmids for 24 hours.
-
-
Cell Treatment:
-
Treat the transfected cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) for 16-24 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity for each this compound concentration relative to the vehicle control.
-
Expected Results
For the in-cell PTEN ubiquitination assay, a dose-dependent decrease in the high molecular weight smear corresponding to ubiquitinated PTEN is expected with increasing concentrations of this compound. For the luciferase reporter assay, a dose-dependent increase in normalized luciferase activity should be observed, reflecting the disinhibition of FOXO transcriptional activity.
Troubleshooting
-
No change in PTEN ubiquitination: Ensure the proteasome inhibitor is active and added at the correct time. Confirm that the cell line expresses sufficient levels of WWP2 and PTEN. The concentration of this compound may need to be optimized.
-
High background in luciferase assay: Optimize the amount of plasmid DNA used for transfection. Ensure complete cell lysis.
-
Low signal in luciferase assay: Increase the amount of plasmid DNA or use a more sensitive luciferase substrate. Ensure the cell line is amenable to transfection.
By following these detailed protocols, researchers can effectively evaluate the cell-based activity of this compound as a WWP2 inhibitor and further investigate its potential as a therapeutic agent.
References
- 1. Enzymatic analysis of WWP2 E3 ubiquitin ligase using protein microarrays identifies autophagy-related substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WWP2 is overexpressed in human oral cancer, determining tumor size and poor prognosis in patients: downregulation of WWP2 inhibits the AKT signaling and tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. Luciferase Assay System Protocol [promega.com]
Application Notes and Protocols for NSC 288387 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 288387 is a small molecule inhibitor of the HECT E3 ubiquitin ligase WWP2, identified from the National Cancer Institute (NCI) Diversity Set V library. In vitro studies have demonstrated its ability to inhibit the autoubiquitination activity of WWP2 with a half-maximal inhibitory concentration (IC50) in the low micromolar range. WWP2 is a key regulator of various cellular processes, including tumorigenesis, through its ubiquitination of target proteins such as the tumor suppressor PTEN. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including recommended starting concentrations, detailed experimental protocols, and an overview of the relevant signaling pathway.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | WWP2 HECT E3 Ubiquitin Ligase | [1][2] |
| IC50 (in vitro autoubiquitination assay) | 2.3 µM | [1][2] |
| Mechanism of Action | Inhibition of WWP2 autoubiquitination | [1] |
Recommended Starting Concentrations for Cell-Based Assays
Due to the limited availability of published data on this compound in cell culture, the following concentrations are proposed as starting points for experimentation. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell line and assay.
| Assay Type | Recommended Starting Concentration Range | Notes |
| Initial Dose-Response (Viability/Cytotoxicity) | 0.1 µM - 100 µM | A broad range is recommended to identify the therapeutic window. |
| Target Engagement (e.g., PTEN stabilization) | 1 µM - 25 µM | Based on the in vitro IC50, concentrations in this range are likely to show target-specific effects. |
| Long-term Proliferation/Colony Formation | 0.5 µM - 10 µM | Lower concentrations may be required for longer-term assays to avoid overt toxicity. |
Signaling Pathway
This compound inhibits the E3 ubiquitin ligase activity of WWP2. A primary substrate of WWP2 is the tumor suppressor protein PTEN. By inhibiting WWP2, this compound is expected to prevent the ubiquitination and subsequent proteasomal degradation of PTEN. This stabilization of PTEN leads to its accumulation and enhanced phosphatase activity, which in turn antagonizes the PI3K/AKT signaling pathway. The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A final concentration range of 0.1 µM to 100 µM is recommended for the initial screen. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PTEN and p-AKT Levels
This protocol is designed to assess the effect of this compound on the WWP2-PTEN-PI3K/AKT signaling pathway.
Materials:
-
This compound
-
Cancer cell line cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTEN, anti-p-AKT (Ser473), anti-total AKT, anti-WWP2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Protocol 3: Cell Proliferation Assay using Crystal Violet
This protocol provides a simple method to assess the long-term effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cancer cell line
-
24-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
10% acetic acid
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a low density (e.g., 1,000-2,000 cells/well).
-
Treatment: After 24 hours, treat the cells with this compound at non-cytotoxic concentrations (determined from the MTT assay, e.g., 0.5 µM to 10 µM) or vehicle control.
-
Incubation: Incubate the cells for 5-10 days, replacing the medium with fresh compound every 2-3 days.
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash with water and stain with crystal violet solution for 20 minutes.
-
Wash thoroughly with water and allow the plate to air dry.
-
-
Quantification:
-
Visually inspect and photograph the wells.
-
For quantitative analysis, solubilize the stain by adding 10% acetic acid to each well and measure the absorbance at 590 nm.
-
Conclusion
This compound presents a valuable tool for investigating the role of the WWP2 E3 ubiquitin ligase in cellular processes. While direct cell-based data for this compound is limited, the provided protocols and recommended starting concentrations, derived from its known in vitro activity and the established biology of its target, offer a solid foundation for researchers to explore its potential in various cell culture models. It is imperative to perform careful dose-response and time-course experiments to validate the effects of this compound in any new experimental system.
References
Application of NSC 288387 (NSC606985) in Prostate Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NSC 288387, also known as NSC606985, is a water-soluble camptothecin analog that has demonstrated significant anti-tumor activity in various cancer models. In the context of prostate cancer, this compound has emerged as a potent inducer of apoptosis and cell growth arrest in both androgen-sensitive and androgen-independent prostate cancer cell lines. Its mechanism of action is primarily attributed to the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and transcription. This inhibition leads to DNA damage and the subsequent activation of the intrinsic mitochondrial apoptotic pathway. These application notes provide a comprehensive overview of the use of this compound in prostate cancer cell line research, including its effects on cell viability, the signaling pathways it modulates, and detailed protocols for relevant experiments.
Data Presentation
The following tables summarize the observed effects of this compound on various prostate cancer cell lines based on available research.
Table 1: Effect of this compound on the Viability of Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | This compound Concentration | Observed Effect | Citation |
| DU-145 | Independent | 50 nM | >50% reduction in viable cell number after 72h. | |
| PC-3 | Independent | 50 nM | Significant reduction in viable cell number after 72h. | |
| LNCaP | Sensitive | 50 nM | Less sensitive compared to DU-145 and PC-3; modest decrease in viability at 72h. | |
| LAPC4 | Sensitive | 10-100 nM | Dose-dependent increase in viable cell number. | [1][2] |
| LAPC4 | Sensitive | 500 nM - 5 µM | Dose-dependent decrease in viable cell number and induction of apoptosis. | [1][2] |
Note: Specific IC50 values for this compound in these prostate cancer cell lines are not consistently reported in the reviewed literature. The data presented reflects the effective concentrations and observed outcomes from published studies.
Table 2: Molecular Effects of this compound in Prostate Cancer Cell Lines
| Cell Line | Effect | Protein/Process Affected | Outcome | Citation |
| DU-145 | Apoptosis Induction | Bax, Bak | Increased protein levels | |
| DU-145 | Apoptosis Induction | Cytochrome c | Release from mitochondria to cytosol | |
| DU-145 | Apoptosis Induction | Caspase-3/7 | Increased activity | |
| DU-145 | Cell Cycle | S-phase and sub-G1 fractions | Increase in cell population | |
| LAPC4 | Apoptosis Induction | DNA fragmentation, Cytochrome c release | Increased | [1] |
| LAPC4 | Signaling | PKCδ | Subcellular activation | [1][2] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Prostate Cancer Cells
The primary mechanism of action of this compound involves the inhibition of Topoisomerase I, leading to DNA strand breaks and the activation of the mitochondrial apoptosis pathway. In some cell lines, such as LAPC4, Protein Kinase C delta (PKCδ) has been shown to modulate the cellular response to this compound.
Experimental Workflow for Investigating this compound Effects
A typical workflow to assess the efficacy and mechanism of this compound in prostate cancer cell lines involves a series of in vitro assays.
Experimental Protocols
Cell Culture
Prostate cancer cell lines (e.g., DU-145, LNCaP, PC-3, LAPC4) should be obtained from a reputable cell bank.
-
DU-145 and PC-3 cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
LNCaP and LAPC4 cells: Culture in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 1 nM R1881 (a synthetic androgen).
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cells
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the solvent used to dissolve this compound).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bak, anti-cytochrome c, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Topoisomerase I Activity Assay
This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase I Assay Buffer
-
This compound
-
Stop Buffer/Loading Dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
UV transilluminator
Protocol:
-
Set up the reaction mixture on ice, containing 10X Assay Buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Add human Topoisomerase I to initiate the reaction. Include a control reaction without the enzyme and one with the enzyme but without the inhibitor.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Buffer/Loading Dye.
-
Resolve the DNA topoisomers on a 1% agarose gel.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form in the presence of this compound.
Conclusion
This compound is a promising anti-cancer agent for prostate cancer research. Its ability to induce apoptosis in a variety of prostate cancer cell lines through the inhibition of topoisomerase I makes it a valuable tool for studying cell death mechanisms and for the preclinical evaluation of novel therapeutic strategies. The protocols provided herein offer a framework for researchers to investigate the application of this compound in their specific prostate cancer models.
References
Application Notes: Utilizing NSC 288387 to Interrogate WWP2 Downstream Signaling
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for using the small molecule inhibitor NSC 288387 to study the downstream signaling pathways regulated by the E3 ubiquitin ligase WWP2. Detailed protocols for key experiments and data interpretation are included.
Introduction to WWP2 and this compound
WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2) is a member of the NEDD4-like family of HECT E3 ubiquitin ligases. It plays a critical role in numerous cellular processes by targeting specific substrate proteins for mono- or poly-ubiquitination, thereby regulating their stability, activity, and subcellular localization. Dysregulation of WWP2 has been implicated in various diseases, including cancer and developmental disorders.
This compound is a small molecule inhibitor of WWP2. It has been identified to bind to the catalytic HECT domain of WWP2, thereby inhibiting its ubiquitin ligase activity. This compound serves as a valuable chemical tool to probe the functional roles of WWP2 in a cellular context and to validate it as a potential therapeutic target.
Key Downstream Signaling Pathways of WWP2
WWP2 exerts its influence on cellular function through the regulation of several key downstream signaling pathways. This compound can be employed to investigate the role of WWP2 in these pathways by observing the effects of its inhibition.
-
PI3K/Akt Signaling: WWP2 targets the tumor suppressor PTEN for polyubiquitination and subsequent proteasomal degradation[1][2][3]. The degradation of PTEN leads to the activation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation[1][2][4]. Inhibition of WWP2 by this compound is expected to stabilize PTEN levels, leading to the downregulation of Akt phosphorylation.
-
KLF5 Transcriptional Activity: WWP2 can monoubiquitinate the transcription factor Krüppel-like factor 5 (KLF5), which enhances its transcriptional activity[5][6]. Furthermore, by promoting the degradation of PTEN, an inhibitor of KLF5 activity, WWP2 further potentiates KLF5-mediated gene expression[5][7]. Studying the effect of this compound on the expression of KLF5 target genes can elucidate this regulatory axis.
-
p53 Regulation: WWP2 has been shown to mediate the ubiquitination and degradation of the tumor suppressor p53[8][9]. This has implications for cell cycle control and apoptosis. This compound can be used to examine the role of WWP2 in regulating p53 stability and downstream cellular responses.
-
TGF-β/SMAD Signaling: WWP2 interacts with and ubiquitinates SMAD proteins, key mediators of the TGF-β signaling pathway[10][11]. This pathway is crucial in development and cancer, particularly in the context of epithelial-mesenchymal transition (EMT)[11].
-
Autophagy: Recent studies have identified autophagy receptors such as NDP52, OPTN, and SQSTM1 as substrates of WWP2, suggesting a role for this E3 ligase in the regulation of autophagy[12].
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 against WWP2 | 2.3 µM | [13][14][15] |
Note: The effective concentration of this compound in cell-based assays may vary depending on the cell type, assay duration, and specific downstream endpoint being measured. It is recommended to perform a dose-response curve for each new experimental system.
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the downstream signaling of WWP2 using this compound.
Protocol 1: In Vitro Ubiquitination Assay
Objective: To determine the direct inhibitory effect of this compound on WWP2-mediated ubiquitination of a substrate (e.g., PTEN).
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human WWP2
-
Recombinant substrate protein (e.g., GST-PTEN)
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies: anti-GST, anti-ubiquitin
Procedure:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, add the components in the following order:
-
Water to 20 µL
-
10X Ubiquitination Buffer (2 µL)
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 5 µg)
-
Substrate (e.g., GST-PTEN, 1 µg)
-
WWP2 (e.g., 200 nM)
-
-
Prepare reactions with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a DMSO vehicle control. Pre-incubate WWP2 with this compound for 15 minutes at room temperature before adding the other components.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blot analysis using an anti-GST antibody to detect the ubiquitination of PTEN (observed as a high-molecular-weight smear or laddering) and an anti-ubiquitin antibody as a control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to WWP2 in a cellular context.
Materials:
-
Cultured cells expressing endogenous WWP2
-
This compound (dissolved in DMSO)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blot reagents
-
Anti-WWP2 antibody
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10 µM) or DMSO vehicle control for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble WWP2 in each sample by Western blotting.
-
A shift in the thermal denaturation curve of WWP2 in the presence of this compound compared to the DMSO control indicates direct binding.
Protocol 3: Analysis of PTEN Stability and Akt Phosphorylation
Objective: To assess the effect of this compound on the stability of endogenous PTEN and downstream Akt signaling.
Materials:
-
Cultured cells (e.g., a cell line with known WWP2-dependent PTEN degradation)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Cycloheximide (CHX)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blot reagents
-
Antibodies: anti-PTEN, anti-phospho-Akt (Ser473), anti-total Akt, anti-WWP2, and a loading control (e.g., anti-β-actin).
Procedure:
-
PTEN Stability Assay:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 10 µM) or DMSO for 4-6 hours.
-
Add cycloheximide (CHX, a protein synthesis inhibitor, e.g., 50 µg/mL) to all plates.
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 8 hours).
-
Lyse the cells and perform Western blot analysis for PTEN and a loading control.
-
Quantify the PTEN band intensity and plot it against time to determine the half-life of PTEN in the presence and absence of the inhibitor.
-
-
Akt Phosphorylation Assay:
-
Seed cells and allow them to adhere.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 6, 12, or 24 hours).
-
Lyse the cells and perform Western blot analysis for phospho-Akt (Ser473), total Akt, PTEN, and a loading control.
-
A decrease in the ratio of phospho-Akt to total Akt with increasing concentrations of this compound would indicate inhibition of the PI3K/Akt pathway due to PTEN stabilization.
-
Protocol 4: Luciferase Reporter Assay for KLF5 Activity
Objective: To measure the effect of this compound on the transcriptional activity of KLF5.
Materials:
-
Cultured cells
-
A luciferase reporter plasmid containing a KLF5-responsive promoter (e.g., driving the expression of a KLF5 target gene like Dmp1 or Dspp)[6].
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect cells with the KLF5-responsive luciferase reporter plasmid and the control Renilla plasmid.
-
After 24 hours, treat the cells with this compound at various concentrations or DMSO.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in the presence of this compound would suggest an inhibition of KLF5 transcriptional activity.
Visualizations
Caption: WWP2 downstream signaling pathways and the inhibitory action of this compound.
References
- 1. WWP2 is required for normal cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WWP2 is overexpressed in human oral cancer, determining tumor size and poor prognosis in patients: downregulation of WWP2 inhibits the AKT signaling and tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genesandcancer.com [genesandcancer.com]
- 5. A WWP2–PTEN–KLF5 signaling axis regulates odontoblast differentiation and dentinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WWP2 Promotes Odontoblastic Differentiation by Monoubiquitinating KLF5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WWP2 ameliorates acute kidney injury by mediating p53 ubiquitylation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the p53 Family Proteins by the Ubiquitin Proteasomal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WWP2 - Wikipedia [en.wikipedia.org]
- 11. WWP2 ubiquitin ligase and it’s isoforms: new biological insight and promising disease targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic analysis of WWP2 E3 ubiquitin ligase using protein microarrays identifies autophagy-related substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Characterizing Target Engagement of NSC 288387 with Saturation Transfer Difference (STD) NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful and versatile ligand-observed NMR technique for characterizing protein-ligand interactions.[1][2] It is particularly well-suited for studying the weak to medium affinity interactions that are often critical in early-stage drug discovery and fragment-based screening.[1] This application note provides a detailed protocol for utilizing STD NMR to investigate the target engagement of NSC 288387, a known inhibitor of the HECT E3 ubiquitin ligases WWP1 and WWP2.[3]
The WWP1 and WWP2 E3 ubiquitin ligases are key regulators of cellular signaling pathways implicated in cancer, including the degradation of the tumor suppressor PTEN.[4][5][6] Inhibition of these ligases is a promising therapeutic strategy. STD NMR allows for the direct observation of binding between a small molecule inhibitor like this compound and its target protein, providing valuable information on the binding epitope and affinity, which is crucial for structure-activity relationship (SAR) studies and lead optimization. This note will also briefly touch upon the advanced technique of Differential Epitope Mapping by STD NMR (DEEP-STD NMR), which can provide further insights into the nature of the protein-ligand contacts.[7][8][9]
Principle of Saturation Transfer Difference (STD) NMR
The STD NMR experiment is based on the nuclear Overhauser effect (nOe). In a solution containing a large excess of a ligand and a target protein, the protein is selectively saturated with radiofrequency pulses at a frequency where only the protein resonates. This saturation spreads throughout the protein via spin diffusion. If a ligand binds to the protein, even transiently, the saturation is transferred from the protein to the ligand protons that are in close proximity to the protein surface.[2]
By subtracting a reference spectrum (off-resonance irradiation, where the protein is not saturated) from the saturated spectrum (on-resonance irradiation), only the signals of the ligand that have received saturation, and thus have bound to the protein, will appear in the resulting difference spectrum. The intensity of these STD signals is proportional to the proximity of the respective ligand protons to the protein surface, allowing for the mapping of the binding epitope.
Caption: Principle of Saturation Transfer Difference (STD) NMR.
Signaling Pathway Context: WWP1/WWP2 and PTEN
This compound targets the HECT E3 ubiquitin ligases WWP1 and WWP2. These enzymes play a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of many cellular proteins. A key substrate of WWP2 is the tumor suppressor PTEN. By ubiquitinating PTEN, WWP2 marks it for degradation, thereby promoting the pro-survival PI3K/AKT signaling pathway, which is often hyperactivated in cancer. Inhibition of WWP2 by this compound is expected to stabilize PTEN levels, leading to the suppression of AKT signaling and potentially inducing apoptosis in cancer cells.
Caption: WWP2-mediated PTEN ubiquitination and its inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Protein: Recombinant human WWP2 HECT domain (or full-length protein).
-
Ligand: this compound.
-
Buffer: Phosphate-buffered saline (PBS) in 99.9% D₂O, pH 7.4. (Note: Avoid buffers with components that have broad proton signals which may interfere with the spectra).
-
NMR Tubes: High-quality 5 mm NMR tubes.
Sample Preparation
-
Protein Stock Solution: Prepare a concentrated stock solution of the WWP2 HECT domain in H₂O-based PBS. Determine the precise concentration using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
-
Ligand Stock Solution: Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆) to minimize the residual proton signal.
-
NMR Sample:
-
Lyophilize a sufficient amount of the protein stock solution to obtain the desired final concentration (e.g., 10-50 µM) in the NMR tube.
-
Resuspend the lyophilized protein in the D₂O-based PBS buffer to the final NMR sample volume (e.g., 500 µL).
-
Add the this compound stock solution to achieve the desired final ligand concentration. A ligand-to-protein ratio of 50:1 to 100:1 is typically recommended.
-
Gently mix the sample to ensure homogeneity.
-
STD NMR Experiment Workflow
Caption: Workflow for STD NMR analysis of this compound binding to WWP2 HECT domain.
NMR Data Acquisition
The following are general parameters for a standard STD NMR experiment. These should be optimized for the specific instrument and sample.
| Parameter | Recommended Value |
| Spectrometer Frequency | ≥ 500 MHz |
| Temperature | 298 K |
| On-resonance Saturation | Set to a frequency where only protein signals resonate (e.g., -0.5 to 1.0 ppm for aliphatic protons or 7.0 to 8.5 ppm for aromatic protons). Ensure no ligand signals are present at this frequency. |
| Off-resonance Saturation | Set to a frequency far from any protein or ligand signals (e.g., 30-40 ppm). |
| Saturation Time (Tsat) | A range of saturation times (e.g., 0.5, 1, 1.5, 2, 3, 4 s) should be used to build up a saturation curve for quantitative analysis. For initial screening, a 2 s saturation time is often a good starting point. |
| Saturation Power | A train of selective Gaussian pulses (e.g., 50 ms) should be used. The power should be optimized to achieve efficient saturation of the protein without affecting the ligand signals directly. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the ligand protons. A typical value is 3-5 seconds. |
| Number of Scans | Dependent on sample concentration. Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 128-1024). |
Data Processing and Analysis
-
Processing: Process the on- and off-resonance spectra identically using standard NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
Difference Spectrum: Generate the STD difference spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Epitope Mapping:
-
Integrate the signals in the reference (off-resonance) spectrum (I₀) and the corresponding signals in the STD difference spectrum (I_STD).
-
Calculate the STD amplification factor (STD_amp) for each proton signal of the ligand using the formula: STD_amp = (I_STD / I₀) * (excess of ligand).
-
Normalize the STD amplification factors by setting the largest value to 100%. This provides a relative measure of the proximity of each proton to the protein surface, thus defining the binding epitope.
-
-
Dissociation Constant (K_D) Determination:
-
Acquire a series of STD NMR spectra at a fixed protein concentration and varying ligand concentrations.
-
Plot the STD amplification factor as a function of the ligand concentration.
-
Fit the data to the following equation, derived from the law of mass action, to determine the K_D: STD_amp = (STD_max * [L]) / (K_D + [L]), where [L] is the ligand concentration and STD_max is the maximum STD amplification factor at saturation.
-
Data Presentation
The quantitative data from STD NMR experiments can be effectively summarized in tables for clear comparison and interpretation.
Table 1: Binding Epitope Mapping of this compound to WWP2 HECT Domain
| This compound Proton Assignment | Chemical Shift (ppm) | STD Amplification (Relative %) |
| H-2', H-6' (Ring B) | 7.35 | 100 |
| H-3', H-5' (Ring B) | 7.10 | 95 |
| H-4' (Ring B) | 7.00 | 90 |
| H-5 (Ring A) | 7.80 | 60 |
| H-7 (Ring A) | 7.65 | 55 |
| -O-CH₂- | 4.20 | 40 |
| -CH₃ | 1.25 | 30 |
Note: The data presented here is hypothetical and for illustrative purposes. Actual chemical shifts and STD amplifications will need to be determined experimentally.
Table 2: Binding Affinity of this compound for WWP2 HECT Domain
| Method | K_D (µM) |
| STD NMR | 2.5 ± 0.5 |
| ITC | 2.1 ± 0.3 |
| SPR | 2.8 ± 0.4 |
Note: It is recommended to validate the K_D obtained from STD NMR with an orthogonal biophysical method such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
Advanced Application: DEEP-STD NMR
For a more detailed understanding of the binding pocket, DEEP-STD NMR can be employed. This technique involves acquiring STD NMR spectra with selective saturation at different frequencies corresponding to different types of protein protons (e.g., aliphatic vs. aromatic). By analyzing the differences in the STD epitopes under these varying saturation conditions, one can infer the nature of the amino acid residues in the binding pocket that are in contact with the ligand.
Conclusion
STD NMR is a robust and informative technique for characterizing the target engagement of small molecule inhibitors like this compound. The protocols outlined in this application note provide a framework for confirming binding, mapping the binding epitope, and determining the binding affinity to the WWP2 HECT domain. This information is invaluable for guiding the rational design and optimization of more potent and selective inhibitors of the WWP family of E3 ubiquitin ligases.
References
- 1. Fast Quantitative Validation of 3D Models of Low-Affinity Protein–Ligand Complexes by STD NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichorlifesciences.com [ichorlifesciences.com]
- 3. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Analysis of PTEN Ubiquitylation by WWP2 and NEDD4-1 E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Epitope Mapping by STD NMR Spectroscopy To Reveal the Nature of Protein–Ligand Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Validating the Binding of NSC 288387 to WWP2 using DEEP-STD NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2) is a HECT domain E3 ubiquitin ligase implicated in various cellular processes, including protein degradation and signal transduction. Its dysregulation has been linked to several diseases, making it an attractive target for therapeutic intervention. NSC 288387 has been identified as a small molecule inhibitor of WWP2. This application note provides a detailed protocol for validating the binding of this compound to the HECT domain of WWP2 using DEep-Saturation Transfer Difference (DEEP-STD) NMR spectroscopy. This powerful NMR technique not only confirms binding but also provides valuable insights into the binding epitope of the ligand.
Principle of DEEP-STD NMR
Saturation Transfer Difference (STD) NMR is a ligand-based NMR technique used to study protein-ligand interactions. It relies on the transfer of saturation from the protein to a bound ligand. By irradiating the protein at a frequency where only protein signals are present, this saturation spreads throughout the protein via spin diffusion. If a small molecule binds to the protein, the saturation is transferred to the ligand's protons. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in a difference spectrum. The magnitude of the signal decrease for each proton of the ligand is dependent on its proximity to the protein surface, allowing for the mapping of the binding epitope.
DEEP-STD NMR is an extension of this technique that provides more detailed information about the nature of the protein's binding pocket. By selectively irradiating different regions of the protein's proton spectrum (e.g., aliphatic vs. aromatic regions), a differential epitope map is generated. This map highlights which parts of the ligand are in close contact with specific types of amino acid residues in the binding site. For the this compound-WWP2 interaction, irradiating the aliphatic (around 0.5 ppm) and methyl (around 1.5 ppm) regions of the WWP2 HECT domain spectrum provides insights into the hydrophobic contacts with the ligand.
Quantitative Data Summary
The following table summarizes the quantitative data for the interaction of this compound with WWP2.
| Parameter | Value | Assay | Reference |
| IC50 | 2.3 µM | ELISA-based autoubiquitination assay | [1] |
| Binding Confirmation | Yes | DEEP-STD NMR | [2] |
| Dissociation Constant (Kd) | Not Reported | - | - |
Experimental Protocols
DEEP-STD NMR Protocol for this compound and WWP2-HECT Domain
This protocol is adapted from standard STD NMR procedures and specific details from the analysis of the this compound-WWP2 complex.[2]
a. Materials and Reagents:
-
Recombinant WWP2 HECT domain (highly purified)
-
This compound
-
NMR Buffer: e.g., 20 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O
-
NMR tubes
b. Sample Preparation:
-
Prepare a stock solution of the WWP2 HECT domain in the NMR buffer. A typical concentration is 10-50 µM.
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆) compatible with the NMR buffer. A typical stock concentration is 10-100 mM.
-
Prepare the final NMR sample by adding the ligand stock solution to the protein solution to achieve a final ligand concentration in large excess (e.g., 100-fold molar excess) of the protein concentration. The final DMSO-d₆ concentration should be kept low (e.g., <1%) to avoid interference with the protein structure and NMR signals. A typical final sample would contain 10 µM WWP2 HECT domain and 1 mM this compound.
-
Gently mix the sample and transfer it to an NMR tube.
c. NMR Data Acquisition:
-
Spectrometer: 600 MHz or higher field NMR spectrometer equipped with a cryoprobe is recommended for better sensitivity.
-
Temperature: 298 K
-
On-resonance Irradiation Frequencies:
-
Experiment 1 (Aliphatic): 0.5 ppm
-
Experiment 2 (Methyl): 1.5 ppm
-
-
Off-resonance Irradiation Frequency: A region devoid of any protein or ligand signals (e.g., 30-40 ppm).
-
Saturation: A train of selective Gaussian pulses (e.g., 50 ms each) with a total saturation time (Tsat) of 2 seconds.
-
Relaxation Delay (D1): 3-5 seconds.
-
Acquisition: Acquire an on-resonance spectrum and an off-resonance spectrum for each irradiation frequency. The spectra are acquired in an interleaved manner to minimize artifacts from spectrometer instability.
d. Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum for each experiment (0.5 ppm and 1.5 ppm irradiation).
-
Calculate the STD amplification factor (STDamp) for each proton signal of this compound in both STD spectra using the following equation: STDamp = (I₀ - Isat) / I₀ * [Ligand] / [Protein] where I₀ is the signal intensity in the off-resonance spectrum and Isat is the signal intensity in the on-resonance spectrum.
-
Normalize the STDamp values by setting the largest value to 100% to generate the binding epitope map for each irradiation frequency.
-
Calculate the DEEP-STD factor for each proton by taking the difference between the normalized STD values from the two experiments (1.5 ppm - 0.5 ppm).
-
Visualize the DEEP-STD factors on the structure of this compound. Positive values indicate closer proximity to the protein's methyl groups, while negative values indicate closer proximity to other aliphatic groups.
WWP2 Autoubiquitination Inhibition Assay (IC50 Determination)
This protocol is based on the ELISA-based assay used to determine the IC50 of this compound.[1]
a. Materials and Reagents:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human WWP2
-
Biotinylated ubiquitin
-
This compound
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
ATP solution
-
Streptavidin-coated 96-well plates
-
Wash Buffer: e.g., TBS with 0.05% Tween-20 (TBST)
-
Blocking Buffer: e.g., 5% BSA in TBST
-
Anti-WWP2 antibody (or anti-His if WWP2 is His-tagged)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
b. Procedure:
-
Coat the streptavidin-coated 96-well plates with biotinylated ubiquitin by incubating for 1 hour at room temperature. Wash the plates three times with Wash Buffer.
-
Block the plates with Blocking Buffer for 1 hour at room temperature. Wash the plates three times with Wash Buffer.
-
Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), and WWP2 (e.g., 100 nM) in Assay Buffer.
-
Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the wells. Include a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add the reaction mixture to the wells.
-
Initiate the ubiquitination reaction by adding ATP (e.g., 1 mM final concentration).
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Wash the plates three times with Wash Buffer to remove unbound components.
-
Add the primary anti-WWP2 antibody and incubate for 1 hour at room temperature.
-
Wash the plates three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plates three times with Wash Buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
c. Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways Involving WWP2
WWP2 is a key regulator of several signaling pathways. It can target the tumor suppressor PTEN for ubiquitination and degradation, thereby promoting the PI3K/Akt signaling pathway. WWP2 is also involved in the TGF-β signaling pathway through its interaction with Smad proteins.
Caption: WWP2's role in PI3K/Akt and TGF-β/Smad pathways.
Experimental Workflow for DEEP-STD NMR
The following diagram illustrates the workflow for validating the binding of this compound to the WWP2 HECT domain using DEEP-STD NMR.
Caption: Workflow for DEEP-STD NMR analysis.
Conclusion
DEEP-STD NMR is a robust method for validating the binding of small molecules like this compound to their protein targets. The provided protocols offer a comprehensive guide for researchers to confirm and characterize the interaction between this compound and WWP2. The differential epitope map obtained from this technique can provide crucial structural information to guide further drug development and optimization efforts. While a dissociation constant (Kd) has not been reported, STD NMR titration experiments could be employed to determine this important parameter in future studies.
References
NSC 288387: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the small molecule inhibitor NSC 288387, including supplier information, proper handling procedures, and detailed experimental protocols.
Introduction and Overview
This compound is a versatile small molecule inhibitor with demonstrated activity against two distinct classes of enzymes: flavivirus methyltransferases (MTases) and the human HECT E3 ubiquitin ligase WWP2. This dual activity makes it a valuable tool for researchers in virology, cancer biology, and cell signaling. As a pan-flavivirus MTase inhibitor, this compound targets the S-adenosyl-L-methionine (SAM) binding pocket, crucial for viral RNA capping and replication. Its inhibitory action against WWP2, a key regulator of various cellular processes through ubiquitination, opens avenues for investigating its potential in cancer and other diseases where WWP2 is dysregulated.
Supplier Information
This compound is available from various chemical suppliers catering to the research community. Researchers should always request a lot-specific certificate of analysis to ensure the purity and identity of the compound.
Potential Suppliers:
-
MedchemExpress
-
Ambeed
Proper Handling and Storage
Researchers must consult the manufacturer-specific Safety Data Sheet (SDS) for comprehensive safety information. The following are general guidelines for handling this compound in a laboratory setting.
3.1. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Aerosol and Dust Formation: Avoid generating dust or aerosols. Handle the solid form with care.
3.2. Storage Conditions:
-
Temperature: Store this compound in a cool, dry place. For long-term storage, it is recommended to store the compound at -20°C.
-
Light Sensitivity: Protect from light. Store in a tightly sealed, light-resistant container.
-
Inert Atmosphere: For optimal stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
3.3. Solubility:
To prepare stock solutions, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For aqueous buffers, it is advisable to first prepare a high-concentration stock in DMSO and then dilute it to the final desired concentration in the aqueous medium. Ensure the final DMSO concentration is compatible with the experimental system and include a vehicle control in all experiments.
Physicochemical and Biological Properties
The following tables summarize the key properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₅N₅O₂S |
| Molecular Weight | 365.41 g/mol |
| Appearance | Solid powder |
| Purity | Typically ≥98% (verify with supplier CoA) |
| Solubility | Soluble in DMSO |
Table 2: Biological Activity of this compound
| Target | Assay Type | IC₅₀ Value | Reference |
| WWP2 HECT E3 Ligase | ELISA-based autoubiquitination | 2.3 µM | [1] |
| West Nile Virus (WNV) MTase | TLC-based MTase assay | 1.6 µM | |
| Zika Virus (ZIKV) | Cell-based replication assay | 0.2 µM | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving WWP2 and a general workflow for screening inhibitors like this compound.
Caption: WWP2-mediated ubiquitination and its inhibition by this compound.
Caption: General workflow for the evaluation of enzyme inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These should be adapted based on specific laboratory conditions and reagents.
6.1. Protocol 1: ELISA-Based Autoubiquitination Assay for WWP2 Inhibition
This protocol is designed to measure the autoubiquitination activity of WWP2 and assess the inhibitory effect of this compound.
Materials:
-
Recombinant human WWP2 (HECT domain or full-length)
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Biotinylated Ubiquitin
-
This compound
-
ATP solution (100 mM)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Streptavidin-coated 96-well plates
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Anti-ubiquitin antibody conjugated to HRP
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation: Coat streptavidin-coated 96-well plates with biotinylated ubiquitin (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plates three times with Wash Buffer. Block the plates with Blocking Buffer for 1 hour at room temperature. Wash three times with Wash Buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mixture: Prepare the ubiquitination reaction mixture in Assay Buffer containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), and recombinant WWP2 (e.g., 100 nM).
-
Initiate Reaction: Add the desired concentration of this compound or vehicle (DMSO) to the wells. Add the reaction mixture to each well. Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Wash the plates three times with Wash Buffer. Add HRP-conjugated anti-ubiquitin antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plates five times with Wash Buffer. Add TMB substrate and incubate in the dark until a blue color develops.
-
Readout: Stop the reaction by adding Stop Solution. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
6.2. Protocol 2: TLC-Based Flavivirus MTase Assay
This protocol is used to measure the N7-methyltransferase activity of a flavivirus MTase and assess the inhibitory effect of this compound.
Materials:
-
Recombinant flavivirus MTase (e.g., from Dengue, Zika, or West Nile virus)
-
[α-³²P]GTP-capped RNA substrate (G*pppA-RNA)
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
MTase Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM KCl, 1 mM DTT, 1 mM MgCl₂
-
Nuclease P1
-
Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing Solvent: 0.4 M Ammonium Sulfate
-
Phosphorimager
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the MTase Reaction Buffer, recombinant MTase, and the desired concentration of this compound or vehicle (DMSO).
-
Initiate Reaction: Add the [α-³²P]GTP-capped RNA substrate and SAM (e.g., 100 µM) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Reaction Termination and Digestion: Stop the reaction by adding EDTA to a final concentration of 10 mM. Digest the RNA to individual nucleotides by adding Nuclease P1 and incubating at 37°C for 1 hour.
-
TLC Analysis: Spot the digested reaction products onto a TLC plate.
-
Chromatography: Develop the TLC plate using the Developing Solvent until the solvent front nears the top of the plate.
-
Visualization and Quantification: Dry the TLC plate and expose it to a phosphor screen. Visualize the separated radiolabeled cap structures (GpppA and m⁷GpppA) using a phosphorimager. Quantify the intensity of the spots corresponding to the unmethylated and methylated cap structures.
-
Data Analysis: Calculate the percentage of methylation for each reaction. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
6.3. Protocol 3: General Guidelines for NMR-Based Ligand Binding Studies
Saturation Transfer Difference (STD) NMR is a powerful technique to confirm the direct binding of a small molecule like this compound to its protein target.
Materials:
-
Purified target protein (e.g., WWP2 HECT domain or flavivirus MTase)
-
This compound
-
Deuterated NMR buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare two NMR samples. One sample will contain only this compound in the deuterated buffer (reference spectrum). The second sample will contain the target protein and this compound at an appropriate molar ratio (e.g., 1:100 protein to ligand).
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the reference sample.
-
Acquire an STD NMR spectrum of the sample containing the protein and this compound. This involves irradiating the protein resonances and observing the transfer of saturation to the bound ligand. A control experiment with off-resonance irradiation is also required.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum correspond to the protons of this compound that are in close proximity to the protein, confirming binding. The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the ligand.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents. Always adhere to standard laboratory safety practices.
References
Troubleshooting & Optimization
NSC 288387 solubility in DMSO and aqueous buffers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with NSC 288387. Below you will find troubleshooting guides and frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound has been determined in several common solvents. For a detailed breakdown, please refer to the solubility data table below.
Q3: I am having trouble dissolving this compound in DMSO. What could be the issue?
A3: Difficulty in dissolving this compound in DMSO can arise if the DMSO has absorbed moisture. It is crucial to use fresh, anhydrous DMSO to ensure optimal solubility. For further guidance, please consult the troubleshooting guide.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: No, this compound is reported to be insoluble in water and ethanol. Therefore, direct dissolution in aqueous buffers is not recommended. A stock solution in DMSO should be prepared first and then diluted into the aqueous buffer to the desired final concentration.
Q5: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?
A5: To prepare a working solution, first create a high-concentration stock solution in fresh DMSO. Then, dilute this stock solution into your aqueous buffer of choice to the final desired concentration. For a step-by-step guide, please see the Experimental Protocols section.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 17 mg/mL (35.03 mM) | Use fresh, anhydrous DMSO for best results.[1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| Aqueous Buffers | Sparingly soluble (via DMSO dilution) | Prepare by diluting a DMSO stock solution. |
Troubleshooting Guide
Issue: Precipitate forms after diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause 1: Low solubility in the aqueous buffer.
-
Solution: Try lowering the final concentration of this compound in the aqueous buffer. It is also advisable not to store the aqueous solution for extended periods; prepare it fresh before each experiment.
-
-
Possible Cause 2: The concentration of DMSO in the final aqueous solution is too low.
-
Solution: While it is important to keep the final DMSO concentration low to avoid solvent effects on your experiment, a certain amount may be necessary to maintain solubility. Ensure your final DMSO concentration is consistent across experiments for reliable results.
-
Issue: Inconsistent experimental results.
-
Possible Cause 1: Degradation of this compound in aqueous solution.
-
Solution: The stability of small molecules in aqueous buffers can be pH and time-dependent. It is recommended to prepare fresh dilutions of this compound for each experiment and to minimize the time the compound spends in the aqueous buffer before use.
-
-
Possible Cause 2: Use of old or hydrated DMSO for stock solution.
-
Solution: As noted, the solubility of this compound is reduced in DMSO that has absorbed moisture.[1] Always use fresh, high-quality, anhydrous DMSO to prepare your stock solution. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.
-
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Preparation of DMSO Stock Solution (e.g., 10 mM): a. Equilibrate the vial of solid this compound to room temperature before opening. b. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed compound). d. Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may assist in dissolution, but be cautious of potential compound degradation with excessive heat. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Preparation of Aqueous Working Solution (e.g., 10 µM): a. Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature. b. Vortex the stock solution briefly to ensure it is homogeneous. c. To prepare the final working solution, dilute the DMSO stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium). For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. d. It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation. Do not add the aqueous buffer to the DMSO stock. e. Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5%).
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Optimizing NSC 288387 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of NSC 288387 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the E3 ubiquitin ligases WWP1 and WWP2. These enzymes are members of the HECT-type E3 ligase family and play a crucial role in protein degradation through the ubiquitin-proteasome system. WWP1 and WWP2 are known to target several tumor suppressor proteins, including PTEN, p63, and KLF5, for ubiquitination and subsequent degradation. By inhibiting WWP1 and WWP2, this compound can prevent the degradation of these tumor suppressors, leading to their accumulation and the restoration of their tumor-suppressive functions. In in vitro assays, this compound has been shown to inhibit WWP2 with an IC50 of 2.3 µM.
Q2: Which signaling pathways are affected by this compound?
This compound primarily impacts signaling pathways regulated by the substrates of WWP1 and WWP2. Key pathways include:
-
The PI3K/AKT/mTOR Pathway: WWP1 and WWP2 can target the tumor suppressor PTEN for degradation. PTEN is a critical negative regulator of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival. By stabilizing PTEN, this compound can inhibit this pathway.
-
The p53 Pathway: WWP1 can regulate the stability of p63, a member of the p53 family of tumor suppressors. By preventing p63 degradation, this compound can influence cell cycle arrest and apoptosis.
-
TGF-β Signaling: WWP1 is known to interact with and regulate components of the TGF-β signaling pathway, which has complex roles in both promoting and suppressing tumor growth depending on the cellular context.
-
KLF5-mediated Transcription: WWP1 targets the transcription factor KLF5 for degradation. KLF5 is involved in regulating cell proliferation, differentiation, and tumorigenesis.
Below is a diagram illustrating the primary mechanism of action of this compound.
Caption: this compound inhibits WWP1/WWP2, leading to stabilization of tumor suppressors.
Q3: What is a good starting concentration range for this compound in a cell-based assay?
The optimal concentration of this compound will vary depending on the cell line, assay duration, and the specific biological endpoint being measured. Based on its in vitro IC50 of 2.3 µM for WWP2, a good starting point for a dose-response experiment in a cell-based assay would be a range from 0.1 µM to 50 µM . It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
-
Solvent: this compound is typically soluble in DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.
Troubleshooting Guides
Issue 1: No observable effect of this compound, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C, protected from light). |
| Low Target Expression | Confirm that your cell line expresses WWP1 and/or WWP2 at detectable levels using techniques like Western blotting or qPCR. |
| Cell Line Insensitivity | The targeted pathway may not be critical for the survival or phenotype of your chosen cell line. Consider using a positive control (e.g., a cell line known to be sensitive to PI3K/AKT pathway inhibition if you are monitoring PTEN stabilization). |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment. |
| Assay Interference | The compound may interfere with the assay readout. Use an orthogonal assay to confirm your results (e.g., if using a metabolic assay like MTT, confirm with a direct cell count or a membrane integrity assay). |
Issue 2: High levels of cytotoxicity observed at expected inhibitory concentrations.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | High concentrations of small molecules can lead to off-target effects. Lower the concentration range in your dose-response experiment. |
| Solvent Toxicity | Ensure the final DMSO concentration in your culture medium is not exceeding 0.5%. Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity. |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to the inhibition of the WWP1/WWP2 pathway. Reduce the treatment duration or the concentration of the compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.
Materials:
-
Your chosen cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 50 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Below is a diagram of the experimental workflow for determining the optimal concentration.
Caption: A stepwise workflow for optimizing this compound concentration using a cell viability assay.
Protocol 2: Assessing PTEN Stabilization by Western Blot
This protocol allows for the direct assessment of the on-target effect of this compound by measuring the protein levels of a known WWP1/WWP2 substrate.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PTEN, anti-WWP1, anti-WWP2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (based on your IC50 data, e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the PTEN levels to the loading control to determine the fold-change in PTEN protein levels upon treatment with this compound.
Quantitative Data Summary
The following table provides a template for summarizing the results from your dose-response experiments. The values presented are for illustrative purposes only and should be replaced with your experimental data.
| Cell Line | Assay Type | This compound Concentration (µM) | % Cell Viability (relative to vehicle) | Fold Change in PTEN (relative to vehicle) |
| Example Cancer Cell Line A | MTT | 0.1 | 98 ± 5 | 1.1 ± 0.2 |
| 1 | 85 ± 7 | 1.5 ± 0.3 | ||
| 10 | 52 ± 6 | 2.5 ± 0.4 | ||
| 25 | 25 ± 4 | 3.8 ± 0.5 | ||
| 50 | 10 ± 3 | 4.2 ± 0.6 | ||
| Example Cancer Cell Line B | MTT | 0.1 | 99 ± 4 | 1.0 ± 0.1 |
| 1 | 92 ± 6 | 1.2 ± 0.2 | ||
| 10 | 65 ± 8 | 1.8 ± 0.3 | ||
| 25 | 40 ± 5 | 2.9 ± 0.4 | ||
| 50 | 18 ± 4 | 3.5 ± 0.5 |
Note: The optimal concentration for your experiments should be chosen based on a balance between the desired biological effect (e.g., significant PTEN stabilization) and acceptable cell viability.
Potential off-target effects of NSC 288387 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NSC 288387 in cellular models. The information is designed to help anticipate and address potential issues related to the compound's mechanism of action and potential off-target effects.
Frequently Asked Questions (FAQs)
1. What is the primary known target of this compound?
This compound is a small molecule inhibitor of the WW domain-containing E3 ubiquitin ligase 2 (WWP2), a HECT E3 ligase.[1][2] It has a reported half-maximal inhibitory concentration (IC50) of 2.3 µM against WWP2 in in vitro assays.[1][2] The compound is believed to bind to the HECT domain of WWP2, near the active site cysteine residue, thereby interfering with its ubiquitination activity.[2]
2. What are the known cellular functions of WWP2 that could be affected by this compound?
WWP2 is a member of the NEDD4 family of E3 ligases and has been implicated in several cellular processes.[1] Its inhibition by this compound may impact:
-
Tumor Suppressor Regulation: WWP2 targets the tumor suppressor PTEN for degradation.[1]
-
Fibrosis: WWP2 is involved in pro-fibrotic molecular networks and regulates extracellular matrix accumulation.[3]
-
Signaling Pathways: WWP2 can regulate SMAD2 signaling and has been shown to interact with STAT3 and SIRT1, influencing their acetylation and phosphorylation.[4]
3. Is this compound selective for WWP2? What about other E3 ligases?
While the primary target identified is WWP2, there is potential for cross-reactivity with other members of the NEDD4 family of HECT E3 ligases, such as WWP1, due to structural similarities in their catalytic domains.[1] Some studies on other inhibitors have shown cross-reactivity between WWP1 and WWP2.[1] Researchers should be aware that phenotypes observed upon treatment with this compound could be due to the inhibition of WWP1 or other related E3 ligases.
4. Has a broad-panel kinase screen been performed for this compound?
Based on the available literature, a comprehensive kinase selectivity profile for this compound has not been published. It is common for small molecules to have off-target effects, including inhibition of various kinases.[5][6][7] Therefore, it is crucial to consider that unexpected cellular effects could be due to the inhibition of one or more kinases.
5. How can I test for potential off-target effects of this compound in my cellular model?
Given the lack of a published comprehensive off-target profile, it is recommended to perform experiments to assess the specificity of this compound's effects in your system. Here are some suggested approaches:
-
CRISPR/Cas9 Knockout/Knockdown: The most rigorous method to verify on-target effects is to use a genetic approach.[5] If the phenotype observed with this compound treatment is still present in cells where WWP2 has been knocked out or knocked down, it strongly suggests the effect is off-target.
-
Rescue Experiments: In a WWP2 knockout or knockdown background, re-expressing a wild-type or inhibitor-resistant mutant of WWP2 should rescue the on-target phenotype.
-
In Vitro Kinase Profiling: If resources permit, subjecting this compound to a commercial kinase screening panel would provide direct evidence of its kinase inhibitory activity.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | WWP2 | 2.3 | In vitro autoubiquitination assay |
Experimental Protocols
1. In Vitro WWP2 Autoubiquitination Assay (ELISA-based)
This assay is used to determine the IC50 of inhibitors against the autoubiquitination activity of WWP2.
-
Materials: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b or UbcH7), recombinant WWP2, biotinylated ubiquitin, ATP, assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.5 mM TCEP), streptavidin-coated plates, anti-WWP2 antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution.
-
Procedure:
-
Coat a streptavidin plate with biotinylated ubiquitin.
-
In a separate reaction tube, prepare the ubiquitination master mix containing E1, E2, ATP, and assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the plate.
-
Add recombinant WWP2 to the wells.
-
Initiate the reaction by adding the ubiquitination master mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unbound components.
-
Add a primary antibody against WWP2 and incubate.
-
Wash, then add an HRP-conjugated secondary antibody and incubate.
-
Wash, and then add TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 by non-linear regression.
-
2. In Vitro Substrate Ubiquitination Assay (Western Blot-based)
This assay assesses the ability of this compound to inhibit the ubiquitination of a known WWP2 substrate, such as PTEN.
-
Materials: Recombinant E1, E2, WWP2, and substrate (e.g., GST-PTEN), ubiquitin, ATP, reaction buffer, this compound, SDS-PAGE gels, Western blotting apparatus, antibodies against the substrate (e.g., anti-GST) and ubiquitin.
-
Procedure:
-
Set up reaction tubes containing E1, E2, ubiquitin, ATP, and the substrate in reaction buffer.
-
Add this compound at various concentrations or DMSO as a control.
-
Add WWP2 to initiate the reaction.
-
Incubate the reactions at 30°C for a specified time.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the substrate to detect its ubiquitinated forms (which will appear as a high-molecular-weight smear or ladder).
-
The reduction in the high-molecular-weight species in the presence of this compound indicates inhibition.
-
Visualizations
References
- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting WWP2 for Treating Diseases Characterized by Fibrosis [duke-nus.edu.sg]
- 4. WWP2 regulates SIRT1‐STAT3 acetylation and phosphorylation involved in hypertensive angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
Troubleshooting NSC 288387 instability in long-term experiments
Welcome to the technical support center for NSC 288387. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW Domain Containing E3 Ubiquitin Protein Ligase 2).[1][2] E3 ligases are critical enzymes in the ubiquitination pathway, which targets proteins for degradation or modifies their function. WWP2 has been implicated in several signaling pathways that are often dysregulated in cancer. By inhibiting WWP2, this compound can modulate the downstream signaling of key proteins such as the tumor suppressor PTEN and components of the TGF-β/Smad and PI3K-Akt pathways.
Q2: I am observing inconsistent results in my long-term cell culture experiments with this compound. Could this be due to compound instability?
A2: Yes, inconsistent results, such as a decrease in the expected biological effect over time, can be a strong indicator of compound instability. Small molecules like this compound can degrade in aqueous environments like cell culture media, leading to a reduction in the effective concentration of the active compound.
Q3: What are the common factors that can contribute to the instability of small molecules in experimental settings?
A3: Several factors can influence the stability of a small molecule in solution:
-
pH: The pH of the solvent or buffer can catalyze hydrolytic degradation of susceptible chemical moieties.
-
Temperature: Elevated temperatures, such as the 37°C used for cell culture, can accelerate the rate of degradation.
-
Light: Exposure to light, especially UV light, can cause photodegradation of light-sensitive compounds.
-
Enzymatic Degradation: Components in cell culture media, particularly in serum, can contain enzymes that may metabolize the compound.
-
Oxidation: The presence of reactive oxygen species can lead to oxidative degradation.
-
Solubility: Poor solubility can lead to precipitation of the compound over time, effectively lowering its concentration in solution.
Q4: How can I determine if this compound is degrading in my specific experimental setup?
A4: The most direct way to assess the stability of this compound is to incubate it in your experimental medium (e.g., cell culture media with serum) under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take aliquots of the medium and analyze the concentration of the parent compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time is indicative of degradation.
Troubleshooting Guide: this compound Instability
This guide provides a systematic approach to identifying and mitigating potential instability issues with this compound in your experiments.
Problem: Diminished or inconsistent biological effect of this compound in long-term experiments.
Possible Cause 1: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare stock solutions of this compound fresh and dilute to the final working concentration immediately before each experiment. Avoid using old stock solutions.
-
Optimize Storage Conditions: Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
-
Perform a Stability Study: Use the protocol for "Assessment of this compound Stability in Cell Culture Media" provided in the Experimental Protocols section to quantify the rate of degradation under your specific experimental conditions.
-
Consider Serum-Free Media: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this may reduce enzymatic degradation.
-
Possible Cause 2: Poor solubility of this compound in aqueous media.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: After adding this compound to your aqueous experimental medium, visually inspect the solution for any cloudiness or precipitate, both immediately and after incubation.
-
Determine Kinetic Solubility: Use the "Kinetic Solubility Assay" protocol in the Experimental Protocols section to determine the concentration at which this compound begins to precipitate in your specific medium.
-
Adjust Final DMSO Concentration: Ensure the final concentration of the DMSO (or other solvent) from your stock solution is low enough (typically <0.5%) to not affect your biological system while maintaining solubility.
-
Consider Formulation Strategies: For in vivo studies, consider the use of formulation vehicles such as cyclodextrins or lipid-based carriers to improve solubility and stability, though these will require careful validation.
-
Data Presentation
Table 1: General Troubleshooting Summary for this compound Instability
| Potential Issue | Recommended Action | Success Metric |
| Chemical Degradation | Prepare fresh solutions for each experiment. | Consistent biological activity of this compound. |
| Store stock solutions at -80°C in single-use aliquots. | Reproducible experimental results over time. | |
| Protect solutions from light. | ||
| Conduct a stability study using HPLC/LC-MS. | Half-life of this compound in media is determined. | |
| Poor Solubility | Visually inspect for precipitation. | Clear solution after addition to aqueous media. |
| Determine the kinetic solubility limit. | Working concentration is below the solubility limit. | |
| Maintain a low final solvent concentration (e.g., <0.5% DMSO). | No solvent-induced artifacts in control experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM) with or without serum
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the final working concentration you use in your experiments.
-
Immediately take a "time 0" aliquot and store it at -80°C.
-
Incubate the remaining medium under your standard experimental conditions (37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours) and store them at -80°C until analysis.
-
Analyze the concentration of intact this compound in all aliquots using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound versus time to determine the degradation rate and half-life.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the concentration at which this compound precipitates out of an aqueous solution.
Materials:
-
This compound
-
DMSO
-
Your specific aqueous buffer or cell culture medium
-
96-well plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Add your aqueous buffer or medium to each well, ensuring the final DMSO concentration is consistent and low (e.g., 1%).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a plate reader.
-
The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to the vehicle control.
Protocol 3: In Vitro WWP2 Autoubiquitination Assay
Objective: To assess the inhibitory activity of this compound on the autoubiquitination of its target, WWP2. This can be used to confirm the activity of your compound stock.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human WWP2 (full-length or catalytic domain)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in the assay buffer.
-
Add this compound at various concentrations (and a DMSO vehicle control) to the reaction mixture and incubate for a short period (e.g., 15 minutes) to allow for binding to WWP2.
-
Initiate the reaction by adding WWP2.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the polyubiquitin chains on WWP2.
-
A decrease in the high molecular weight ubiquitin smear in the presence of this compound indicates inhibition of WWP2 autoubiquitination.
Visualizations
Signaling Pathways and Workflows
Caption: WWP2 Signaling Pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound instability.
References
Technical Support Center: Navigating High-Throughput Screens with NSC 288387
This technical support center provides researchers, scientists, and drug development professionals with guidance on using NSC 288387 in high-throughput screening (HTS) campaigns, with a specific focus on identifying and avoiding false positives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule inhibitor of the HECT E3 ubiquitin ligase WWP2.[1][2][3] It has been reported to have an IC50 of 2.3 µM against WWP2 in in vitro assays.[1][2][3] Molecular docking studies suggest that this compound may bind near the active site cysteine residue of the HECT domain, thereby interfering with the ubiquitination process.[1]
Q2: What are common causes of false positives in high-throughput screening?
False positives in HTS can arise from various sources that are not related to the compound's specific interaction with the target. These can be broadly categorized as:
-
Assay Interference: The compound may directly interfere with the assay technology.[4][5] This includes:
-
Fluorescence Interference: Compounds that are naturally fluorescent or quench the fluorescence of the reporter molecule can lead to erroneous signals.[5][6]
-
Luciferase Inhibition: Many HTS assays use luciferase reporters. Compounds that inhibit luciferase will appear as hits in screens where a decrease in signal is the desired outcome.[5][7]
-
Redox Activity: Redox-cycling compounds can generate reactive oxygen species, such as hydrogen peroxide, which can modify and inactivate the target protein, leading to a false-positive signal.[4][6][8]
-
-
Compound-Related Issues:
-
Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically sequester and inhibit enzymes, leading to a false signal of inhibition.[5] This is a very common cause of assay artifacts.[5]
-
Chemical Reactivity: Compounds containing reactive functional groups can covalently modify the target protein or other assay components, leading to irreversible inhibition that is not specific to the intended binding site.[6][8] Thiol-reactive compounds are a common concern.[6]
-
Impurities: The observed activity may be due to a more potent, undetected impurity in the compound sample rather than the compound itself.[8][9] This can include both organic and inorganic (metal) impurities.[9]
-
-
Systematic Errors: Variations in experimental conditions across screening plates can lead to false hits.[10][11]
Q3: What is a hit validation cascade and why is it important?
A hit validation cascade is a series of secondary and tertiary assays designed to confirm the activity of initial "hits" from a primary HTS and to eliminate false positives.[4] It is a critical process to ensure that resources are focused on genuinely promising compounds.[4][12] A typical cascade involves re-testing the hit, performing dose-response analysis, running orthogonal assays with different detection methods, and conducting biophysical assays to confirm direct target engagement.[4]
Troubleshooting Guide: this compound
This guide addresses a hypothetical scenario where a researcher observes potent inhibition in a primary screen with this compound and wants to rule out potential false positives.
Scenario: You have identified this compound as a hit in your fluorescence-based HTS assay for a novel enzyme.
Step 1: Initial Hit Confirmation and Dose-Response
The first step is to confirm the activity of the initial hit.
-
Action: Re-order a fresh, high-purity sample of this compound from a reputable supplier.
-
Experiment: Perform a dose-response curve with the new sample in your primary assay to confirm the IC50.
-
Expected Outcome: A reproducible sigmoidal dose-response curve, confirming the initial observation.
Step 2: Assessing Assay Interference
It is crucial to determine if this compound is interfering with your assay technology.
-
Action: Run control experiments to test for autofluorescence and fluorescence quenching.
-
Experiment:
-
Autofluorescence Check: Incubate this compound at various concentrations with all assay components except the enzyme. Measure the fluorescence at the same wavelength as your assay.
-
Quenching Check: Incubate this compound at various concentrations with the fluorescent product of your enzymatic reaction (without the enzyme). Measure the fluorescence.
-
-
Expected Outcome: No significant fluorescence signal from the compound alone and no decrease in the fluorescence of the product, indicating a lack of interference.
Step 3: Orthogonal Assay Validation
Confirming the inhibitory activity using a different assay technology strengthens the case for a true hit.
-
Action: Employ an orthogonal assay that has a different readout from the primary screen.
-
Experiment: If your primary assay is fluorescence-based, consider a secondary assay based on luminescence, absorbance, or a direct measurement technique like LC-MS.
-
Expected Outcome: this compound should exhibit a similar inhibitory potency in the orthogonal assay.
Step 4: Biophysical Confirmation of Target Engagement
The gold standard for hit validation is to demonstrate direct binding of the compound to the target protein.
-
Action: Use a biophysical method to measure the interaction between this compound and your target enzyme.
-
Experiment: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF; also known as Thermal Shift Assay) can be used.
-
Expected Outcome: The experiment should demonstrate a direct and specific binding event between this compound and the target protein, providing a measurable binding affinity (e.g., KD).
Step 5: Investigating Mechanism of Inhibition
Understanding how this compound inhibits your target can provide further confidence.
-
Action: Perform mechanism of action (MoA) studies.
-
Experiment: Conduct enzyme kinetics experiments by varying the concentrations of both the substrate and this compound to determine if the inhibition is competitive, non-competitive, or uncompetitive. A time-dependence assay can also be performed to check for irreversible inhibition.
-
Expected Outcome: The results will elucidate the mode of inhibition and help to build a model of how this compound interacts with the target.
Data Summary
The following table summarizes key quantitative data for this compound based on existing literature.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | WWP2 | In vitro ubiquitination | 2.3 |
Experimental Protocols
Protocol 1: Dose-Response Assay (Fluorescence-based)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well assay plate. Include positive controls (e.g., a known inhibitor) and negative controls (DMSO only).
-
Enzyme and Substrate Addition: Add 20 µL of a solution containing the enzyme in assay buffer to each well. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add 20 µL of a solution containing the fluorescent substrate in assay buffer to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Detection: Stop the reaction (if necessary) and read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the data to the controls (0% and 100% inhibition). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
-
Reagent Preparation:
-
Prepare a solution of the target protein at a final concentration of 2 µM in a suitable buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Dilute to 1 mM in assay buffer.
-
Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Mixture: In a PCR tube or plate, mix the protein solution, the dye (to a final concentration of 5x), and this compound (to a final concentration of 10 µM). Include a DMSO control.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A shift in Tm in the presence of the compound compared to the DMSO control indicates a binding event.
Visualizations
Caption: A workflow for hit validation and false positive identification in HTS.
Caption: A decision tree for troubleshooting potential false positives.
Caption: A simplified diagram of the WWP2 ubiquitination pathway and the inhibitory action of this compound.
References
- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pan-Assay Interference Compounds (PAINS) Filtering for NSC 288387
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound NSC 288387, particularly in the context of Pan-Assay Interference Compounds (PAINS) filtering.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS)?
Pan-Assay Interference Compounds (PAINS) are molecules that frequently exhibit activity in high-throughput screening (HTS) assays through non-specific mechanisms, leading to false positive results.[1][2] Instead of binding specifically to a biological target, PAINS can interfere with the assay technology itself or interact non-specifically with various proteins and other assay components.[3][4] This promiscuous activity can be due to a variety of mechanisms, including chemical reactivity, aggregation, redox activity, and interference with fluorescence or enzyme-based readouts.[2][4][5]
Q2: Is this compound considered a PAIN?
Currently, there is no definitive public documentation that explicitly classifies this compound as a PAIN. However, it is crucial for researchers to independently assess any compound for potential PAINS liabilities, as the absence of a "PAIN" flag does not guarantee target-specific activity. This compound has been identified as an inhibitor of the WWP2 ubiquitin ligase and a pan-flavivirus MTase inhibitor.[6][7][8][9] The presence of certain substructures within a molecule can be indicative of potential PAINS activity, and it is recommended to analyze the structure of this compound using computational PAINS filters.[3][10]
Q3: What are the common substructures associated with PAINS?
Several chemical motifs are frequently found in PAINS. These include, but are not limited to:
The presence of these substructures should raise a flag for researchers to conduct further validation experiments.[3]
Q4: My in-silico screening flagged this compound as a potential PAIN. What should I do?
Computational filters are useful for initial flagging but should not be the sole basis for discarding a compound.[2][12] The original PAINS filters were derived from a specific set of assays and may not be universally applicable.[3][12] If this compound is flagged, it is essential to perform a series of experimental validations to determine if its observed activity is genuine or an artifact of assay interference.
Troubleshooting Guide
This guide provides a step-by-step approach to investigate potential PAINS behavior of a screening hit like this compound.
Step 1: Initial Computational Assessment
-
Action: Submit the chemical structure of this compound to multiple, publicly available PAINS filters.
-
Rationale: Different filters may use slightly different substructure definitions. A consensus from multiple filters provides a stronger initial assessment.
-
Tools: FAF-Drugs3, ZINC-PAINS, and other online servers or cheminformatics toolkits.
Step 2: Assess Dose-Response Behavior
-
Issue: Atypical dose-response curves (e.g., steep, shallow, or biphasic) can be indicative of non-specific activity.
-
Action: Perform a careful dose-response study over a wide range of concentrations.
-
Expected Outcome: A genuine inhibitor should exhibit a classical sigmoidal dose-response curve.
Step 3: Orthogonal Assays
-
Issue: A compound may interfere with a specific assay technology (e.g., fluorescence-based readouts).
-
Action: Confirm the activity of this compound in a secondary, orthogonal assay that relies on a different detection method.[3] For example, if the primary assay is fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for validation.
-
Expected Outcome: A true inhibitor will show consistent activity across different assay formats.
Step 4: Counter-Screens
-
Issue: PAINS often show activity against multiple, unrelated targets.
-
Action: Test this compound against an unrelated target to assess its selectivity.[3]
-
Expected Outcome: A specific inhibitor should be inactive or significantly less potent against unrelated targets.
Step 5: Biophysical Methods for Direct Binding
-
Issue: To confirm a direct interaction between the compound and the target protein.
-
Action: Employ biophysical techniques such as:
-
Expected Outcome: These methods can confirm a direct binding event and provide quantitative data on binding affinity and stoichiometry.
Quantitative Data Summary
Should you perform the above experiments, the following tables can be used to structure and compare your results for this compound.
Table 1: Assay Comparison for this compound
| Assay Type | IC50 / Kd (µM) | Hill Slope | Maximum Inhibition (%) |
| Primary Assay (e.g., Fluorescence) | |||
| Orthogonal Assay 1 (e.g., SPR) | |||
| Orthogonal Assay 2 (e.g., ITC) |
Table 2: Selectivity Profile of this compound
| Target | IC50 (µM) | Assay Type |
| Primary Target (e.g., WWP2) | 2.3[6][8] | Specify Assay |
| Counter-Screen Target 1 (Unrelated) | Specify Assay | |
| Counter-Screen Target 2 (Unrelated) | Specify Assay |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement
-
Objective: To determine if this compound directly binds to and stabilizes the target protein.
-
Materials:
-
Purified target protein
-
This compound stock solution (in DMSO)
-
Fluorescent dye (e.g., SYPRO Orange)
-
DSF-compatible buffer
-
Real-time PCR instrument
-
-
Method:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the appropriate buffer.
-
Dispense the master mix into a 96-well PCR plate.
-
Add varying concentrations of this compound to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a melt curve experiment, gradually increasing the temperature.
-
Monitor the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates binding.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the binding affinity and kinetics of this compound to the target protein.
-
Materials:
-
Purified target protein
-
This compound
-
SPR instrument and sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
-
-
Method:
-
Immobilize the target protein onto the surface of the sensor chip.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the compound solutions over the sensor surface, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association and dissociation.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
Caption: True inhibitor vs. PAINS mechanism.
Caption: Workflow for triaging potential PAINS.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. No PAIN(s), Well Yes You GAIN.. How to Spot and Eliminate PAINs in… | by Damilola | Medium [medium.com]
- 11. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of impurities in NCI-sourced NSC 288387 on experimental results
Disclaimer: The information provided in this technical support center is for informational purposes only. Researchers should independently verify the purity and identity of all chemical compounds used in their experiments. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) supplies compounds from various sources and, in many cases, has not independently verified the structure or purity of these samples.[1]
This resource addresses potential issues related to impurities in NCI-sourced NSC 288387 and provides guidance for researchers to ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound is a small molecule identified as a potential inhibitor of the WWP2 HECT E3 ligase.[2][3][4][5] In initial screenings of the NCI Diversity Set V, it demonstrated an IC50 of 2.3 µM against WWP2.[2][3][4][5] Its proposed mechanism of action involves binding to the HECT domain of WWP2, which is crucial for its ubiquitin ligase activity.[5][6]
Q2: Are there concerns about the purity of NCI-sourced compounds like this compound?
Yes, researchers should be aware of potential lot-to-lot variability and the presence of impurities in compounds obtained from the NCI DTP repository.[7][8] The NCI itself states that the chemical structures are those assigned by the originator and that the compounds have often not been re-analyzed for accuracy or purity.[1] A study on another NCI compound, NSC-217913, revealed that the original sample from the NCI library showed significantly higher potency than the re-synthesized, purified compound, suggesting that impurities in the original sample may have contributed to the observed activity.[2][5] This highlights the critical need for independent quality control of NCI-sourced compounds.
Q3: What are the potential impacts of impurities on my experimental results with this compound?
Impurities in your this compound sample could lead to a variety of misleading results, including:
-
Inaccurate Potency (IC50 values): As seen with NSC-217913, impurities could artificially inflate the apparent potency of the compound.[2][5]
-
Off-Target Effects: Observed biological effects may be due to the activity of an impurity rather than this compound itself.
-
Poor Reproducibility: Different lots of the compound from the NCI may have different impurity profiles, leading to significant variations in experimental outcomes between studies or even within the same lab over time.[7][8]
-
Misinterpretation of Structure-Activity Relationships (SAR): If the observed activity is due to an impurity, any SAR studies based on the presumed structure of this compound would be invalid.
Q4: How can I verify the purity and identity of my NCI-sourced this compound?
It is highly recommended that researchers perform their own analytical characterization of the received compound. Standard methods for this include:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR): To verify the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.
Troubleshooting Guide
This guide provides steps to take if you encounter unexpected or irreproducible results with NCI-sourced this compound.
| Issue | Possible Cause | Recommended Action |
| Observed IC50 is significantly different from the reported 2.3 µM. | Purity of the this compound sample may differ from the originally screened compound. | 1. Perform analytical characterization (HRMS, NMR, HPLC) to confirm the identity and purity of your sample.2. If impurities are detected, attempt to purify the compound or obtain a re-synthesized, high-purity batch from a commercial vendor.3. Re-evaluate the IC50 using the purified compound. |
| Inconsistent results between different vials/lots of this compound. | Lot-to-lot variability in the purity and composition of the compound from the NCI.[7] | 1. Do not pool different lots of the compound.2. Characterize each new lot of this compound upon receipt.3. If possible, purchase a single, large batch of purified compound for the entire study to minimize variability. |
| Observed biological effect does not align with WWP2 inhibition. | The effect may be caused by an off-target activity of this compound or an active impurity. | 1. Validate the on-target effect by performing experiments to confirm WWP2 inhibition (e.g., in vitro ubiquitination assays).2. If the off-target effect persists with a highly purified sample of this compound, it may represent a novel activity of the compound. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to studying this compound.
In Vitro ELISA-Based Autoubiquitination Assay
This assay is used to determine the effect of this compound on the autoubiquitination activity of WWP2.
-
Plate Coating: Coat a 96-well nickel-coated plate with 1% BSA.
-
Compound Addition: Add 2 µL of this compound at the desired concentration (with 0.1 – 1% DMSO as a vehicle control) to the wells.
-
Reaction Mixture: Add 18 µL of the reaction mixture containing E1, E2, His-tagged E3 ligase (WWP2), and FLAG-tagged ubiquitin.
-
Incubation: Incubate the plate for 2 hours.
-
Antibody Incubation: Wash the plate and add 100 µL of anti-FLAG M2-Peroxidase HRP (1:10,000 dilution in PBST) to each well and incubate for 1 hour.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for up to 10 minutes.
-
Reaction Stoppage: Stop the reaction by adding 100 µL of 1 M HCl.
-
Data Acquisition: Measure the absorbance at 450 nm. Data can be normalized to 0% and 100% activity controls and IC50 curves can be generated using non-linear regression.[2]
Differential Scanning Fluorimetry (DSF)
DSF can be used to assess the direct binding of this compound to the WWP2 protein.
-
Reaction Setup: Prepare a reaction mixture containing the WWP2 protein and a fluorescent dye (e.g., SYPRO Orange).
-
Compound Addition: Add this compound at the desired concentration (typically around 10 µM) with a DMSO control.
-
Thermal Cycling: Subject the mixture to a thermal gradient (e.g., 25 - 70 °C, rising at 0.5 °C per minute) in a real-time PCR instrument.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: The midpoint melting temperature (Tm) is calculated from the first derivative or Boltzmann fit of the fluorescence curve. A significant shift in the melting temperature (ΔTm) in the presence of the compound compared to the control indicates direct binding.[2]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action on the WWP2 pathway.
Experimental Workflow
Caption: Recommended workflow for using NCI-sourced compounds.
References
- 1. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 2. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lot-to-lot reproducibility, stability and life cycle management of antibody reagents for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cell Permeability of NSC 288387
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the cell permeability of NSC 288387, a known inhibitor of the WWP2 E3 ubiquitin ligase. Given that the cell permeability of this compound has not been extensively reported in the literature, this guide offers detailed experimental protocols, troubleshooting advice, and data interpretation strategies to enable researchers to perform this critical assessment.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the cell permeability of this compound?
A1: this compound targets the intracellular E3 ubiquitin ligase WWP2. For it to be effective as a research tool or a potential therapeutic agent, it must be able to cross the cell membrane to reach its target. Assessing cell permeability is a crucial step in early drug discovery and development to predict the bioavailability and potential in vivo efficacy of a compound.
Q2: What are the recommended in vitro methods for assessing the cell permeability of this compound?
A2: For a small molecule like this compound, the two most recommended and widely used in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput method that assesses passive diffusion across an artificial membrane, while the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, accounting for both passive and active transport mechanisms. A cellular uptake assay using a relevant cell line and LC-MS/MS analysis is also highly recommended to directly quantify intracellular concentrations.
Q3: How do I interpret the results from these permeability assays?
A3: The primary output of these assays is the apparent permeability coefficient (Papp), typically reported in cm/s. This value indicates how quickly a compound crosses a membrane. Additionally, the Caco-2 assay can provide an efflux ratio by comparing the permeability in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).
Q4: What are some key physicochemical properties of this compound that might influence its permeability?
A4: While specific experimental data for this compound is limited, key properties that generally influence the permeability of small molecules include molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Compounds with lower molecular weight, optimal lipophilicity, and lower PSA tend to have better passive permeability.
Troubleshooting Guides
PAMPA Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low effective permeability (Pe) values | - Poor compound solubility in the assay buffer.- Compound instability. | - Increase compound solubility by using a co-solvent (e.g., up to 1% DMSO).- Prepare fresh compound solutions before each experiment.- Assess compound stability in the assay buffer over the incubation period. |
| High variability between replicate wells | - Inconsistent membrane coating.- Pipetting errors.- Evaporation from wells. | - Ensure the lipid solution is evenly applied to the filter plate.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Use plate sealers and maintain a humid environment during incubation.[1] |
| Low compound recovery | - Non-specific binding to the assay plates.- Compound precipitation in the acceptor well. | - Use low-binding plates.- Include a surfactant in the acceptor buffer to improve the solubility of lipophilic compounds. |
Caco-2 Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Transepithelial Electrical Resistance (TEER) values | - Incomplete monolayer formation.- Cell toxicity caused by the compound or vehicle. | - Allow Caco-2 cells to culture for a sufficient time (typically 21 days) to form a confluent monolayer with tight junctions.[2][3]- Assess the cytotoxicity of this compound at the tested concentrations.- Ensure the solvent concentration (e.g., DMSO) is non-toxic to the cells. |
| High Lucifer Yellow permeability | - Compromised monolayer integrity (leaky monolayer). | - Re-evaluate cell seeding density and culture conditions.- Do not use wells with high Lucifer Yellow leakage for permeability assessment. |
| High efflux ratio (>2) | - this compound is a substrate for an efflux transporter (e.g., P-gp). | - Perform the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp) to confirm transporter involvement.[2] |
| Low compound recovery | - Compound metabolism by Caco-2 cells.- Binding to cells or the plate. | - Analyze for major metabolites using LC-MS/MS.- Use low-binding plates and ensure complete lysis and extraction of the compound from the cells and apparatus.[2] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method to assess the passive diffusion of this compound across an artificial lipid membrane.
Materials:
-
This compound
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor sink buffer (e.g., PBS with a surfactant)
-
Donor buffer (e.g., PBS, pH 7.4)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Apply the lipid solution to the filter membrane of the donor plate and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add the acceptor sink buffer to the wells of the acceptor plate.
-
Prepare Donor Plate: Prepare solutions of this compound in the donor buffer at the desired concentrations. Add these solutions to the wells of the coated donor plate.
-
Assemble and Incubate: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).[1]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the following equation:
Pe = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Caco-2 Cell Permeability Assay
This protocol assesses the transport of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound
-
Lucifer Yellow
-
TEER meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Values should be >200 Ω·cm².
-
Perform a Lucifer Yellow permeability assay to confirm low paracellular flux.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add this compound solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Repeat the process but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Cellular Uptake Assay
This protocol directly measures the accumulation of this compound within cells.
Materials:
-
A relevant cell line (e.g., a cancer cell line where WWP2 is active)
-
Cell culture plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a known concentration of this compound for various time points.
-
Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Quantify the amount of this compound in the cell lysate using a validated LC-MS/MS method. Determine the protein concentration in the lysate for normalization.
-
Data Analysis: Express the results as the amount of this compound per milligram of protein.
Data Presentation
Table 1: Interpretation of Apparent Permeability (Papp) Values
| Permeability Classification | Papp (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| Low | < 1 | < 20% |
| Moderate | 1 - 10 | 20% - 80% |
| High | > 10 | > 80% |
Table 2: Example Data Summary for this compound Permeability Assessment
| Assay | Parameter | Result | Interpretation |
| PAMPA | Pe (x 10⁻⁶ cm/s) | [Insert experimental value] | Indicates passive permeability potential. |
| Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | [Insert experimental value] | Permeability in the absorptive direction. |
| Papp (B-A) (x 10⁻⁶ cm/s) | [Insert experimental value] | Permeability in the secretive direction. | |
| Efflux Ratio (Papp (B-A) / Papp (A-B)) | [Insert calculated value] | A value > 2 suggests active efflux. | |
| Cellular Uptake | Intracellular Concentration (ng/mg protein) | [Insert experimental value] | Direct measure of cell penetration. |
Visualizations
WWP1/WWP2 Signaling Pathways
The E3 ubiquitin ligases WWP1 and WWP2 play crucial roles in various cellular processes by targeting specific substrates for ubiquitination and subsequent degradation or functional modification. Their dysregulation is implicated in several diseases, including cancer. This compound is an inhibitor of WWP2.[4][5][6][7]
Caption: WWP1 and WWP2 signaling pathways and the inhibitory action of this compound on WWP2.
Experimental Workflow for Assessing Cell Permeability
This workflow outlines the logical progression of experiments to comprehensively evaluate the cell permeability of this compound.
Caption: A stepwise workflow for the comprehensive assessment of this compound cell permeability.
References
- 1. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
NSC 288387 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 288387, a known inhibitor of the E3 ubiquitin ligase WWP2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule inhibitor of the WW domain-containing E3 ubiquitin protein ligase 2 (WWP2). E3 ubiquitin ligases are critical enzymes in the ubiquitination pathway, which targets proteins for degradation or alters their function. WWP2 has been shown to target several key proteins involved in cancer progression and other diseases, including the tumor suppressor PTEN. By inhibiting WWP2, this compound can prevent the degradation of these target proteins, thereby influencing downstream signaling pathways.
Q2: I am not observing the expected biological effect after treating my cells with this compound. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy. These include:
-
Compound Instability: this compound may be degrading in your cell culture media. Factors such as media pH, temperature, light exposure, and enzymatic activity can affect the stability of small molecules.
-
Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: The targeted pathway may not be active or critical in your chosen cell line, or the cells may have compensatory mechanisms that overcome the effect of WWP2 inhibition.
-
Solubility Issues: The compound may not be fully soluble in the cell culture media, leading to a lower effective concentration.
Q3: My cells are showing unexpected toxicity after treatment with this compound. What could be the cause?
A3: Unforeseen toxicity can arise from several sources:
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can interact with unintended targets, leading to toxic side effects.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is important to include a vehicle-only control in your experiments.
-
Compound Degradation: Degradation products of this compound could be more toxic than the parent compound.
-
On-Target Toxicity: Inhibition of WWP2 may have unforeseen consequences in your specific cell model that lead to cell death.
Q4: How should I prepare and store this compound to minimize degradation?
A4: To ensure the stability and activity of this compound, follow these general guidelines for small molecule inhibitors:
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.
-
Stock Solution: Prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Working Solution: Prepare fresh working solutions in your cell culture media immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh stock and working solutions of this compound for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures. 3. Consider performing a stability study of this compound in your specific cell culture media (see Experimental Protocols). |
| Incorrect Concentration | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your cell line. 2. Consult the literature for effective concentrations of other WWP2 inhibitors as a reference. |
| Solubility Issues | 1. Visually inspect the media after adding this compound for any signs of precipitation. 2. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all treatments. |
| Cell-Specific Factors | 1. Confirm that WWP2 is expressed in your cell line of interest. 2. Investigate whether the downstream targets of WWP2 (e.g., PTEN) are relevant to the biological process you are studying in your model system. |
Issue 2: High Cell Toxicity
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Lower the concentration of this compound to the minimal effective dose determined from your dose-response experiments. 2. Use a structurally different WWP2 inhibitor as a control to see if it phenocopies the desired effect without the toxicity. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent in the cell culture media is not exceeding a non-toxic level (typically <0.5% for DMSO). 2. Include a vehicle-only control group in your experiment to assess the effect of the solvent alone. |
| Compound Degradation into Toxic Products | 1. Follow best practices for compound storage and handling to minimize degradation. 2. If degradation is suspected, consider analytical methods like HPLC to assess the purity of your compound over time in media. |
Experimental Protocols
Protocol 1: General Method for Assessing Small Molecule Stability in Cell Culture Media
This protocol provides a general framework to assess the stability of a small molecule like this compound in your specific experimental conditions.
1. Materials:
- This compound
- Cell culture medium (the same type used in your experiments)
- HPLC-grade solvents (e.g., acetonitrile, water, methanol)
- HPLC system with a suitable column (e.g., C18)
2. Procedure:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
- Incubate the medium under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
- At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
- Immediately stop any potential degradation by adding a quenching solvent (e.g., cold acetonitrile) and store at -80°C until analysis.
- Analyze the samples by HPLC to quantify the remaining concentration of the parent compound (this compound) at each time point.
- Plot the concentration of this compound versus time to determine its degradation rate and half-life in the cell culture medium.
Visualizations
Caption: this compound inhibits WWP2, preventing PTEN degradation and modulating signaling pathways.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
Technical Support Center: Interpreting Unexpected Results in NSC 288387 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 288387, a known inhibitor of the HECT E3 ubiquitin ligase WWP2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule compound identified as an inhibitor of the WWP2 (WW domain-containing E3 ubiquitin protein ligase 2) HECT E3 ubiquitin ligase.[1] It was discovered through a screen of the National Cancer Institute (NCI) Diversity Set V compound library.[1][2]
Q2: What is the reported IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound against WWP2 is 2.3 µM.[1][2]
Q3: What is the mechanism of action of this compound?
This compound is believed to bind to the HECT domain of WWP2, in proximity to the active site cysteine residue. This interaction likely interferes with the transfer of ubiquitin to substrate proteins, thereby inhibiting the ubiquitination process.[1]
Q4: What are the known downstream effects of WWP2 inhibition by this compound?
WWP2 is a known regulator of several key signaling pathways. Its inhibition can lead to:
-
Stabilization of PTEN: WWP2 ubiquitinates and promotes the degradation of the tumor suppressor PTEN.[3] Inhibition of WWP2 can, therefore, lead to increased PTEN levels and subsequent downregulation of the pro-survival PI3K/Akt signaling pathway.
-
Modulation of the TGF-β/Smad pathway: WWP2 can interact with and regulate the activity of Smad proteins, which are key mediators of TGF-β signaling.[4][5]
-
Regulation of cell cycle progression: WWP2 has been implicated in the regulation of the cell cycle, and its silencing can affect cell proliferation.[5]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition Observed in In Vitro Ubiquitination Assays
| Possible Cause | Troubleshooting Steps |
| Compound Solubility: this compound may precipitate in the aqueous assay buffer. | - Prepare a fresh, concentrated stock solution of this compound in 100% DMSO. - Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect enzyme activity. - Before adding to the reaction, visually inspect the diluted compound for any precipitation. - Consider a brief sonication of the stock solution before use. |
| Enzyme Inactivity: The E1, E2, or WWP2 (E3) enzyme may be inactive. | - Run a positive control reaction without the inhibitor to ensure the ubiquitination cascade is functional. - Test the activity of each enzyme individually if possible. - Ensure proper storage and handling of all enzymes. |
| Incorrect Assay Conditions: Buffer composition, pH, or temperature may not be optimal. | - Verify the buffer components and pH. A typical buffer for in vitro ubiquitination assays is 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 4 mM MgCl2. - Ensure the reaction is incubated at the correct temperature (typically 30-37°C). |
| Substrate Issues: The substrate protein may not be a direct target of WWP2 or may be misfolded. | - Use a known WWP2 substrate, such as PTEN, as a positive control. - Ensure the purity and proper folding of the substrate protein. |
Issue 2: Unexpected Cellular Phenotypes
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects: Small molecule inhibitors can have effects on proteins other than the intended target. | - Perform a dose-response experiment. If the unexpected phenotype occurs at a concentration significantly different from the IC50 for WWP2 inhibition, it may be an off-target effect. - Use a structurally different WWP2 inhibitor to see if the phenotype is recapitulated. - Employ a genetic approach (e.g., siRNA or CRISPR-mediated knockdown of WWP2) to confirm that the observed phenotype is indeed due to WWP2 inhibition. |
| Cell Line-Specific Differences: The role of WWP2 and its downstream pathways can vary between different cell types. | - Characterize the expression levels of WWP2 and its key substrates (e.g., PTEN) in the cell line being used. - Compare your results with data from other cell lines reported in the literature. |
| Compound Instability or Metabolism: The compound may be unstable in cell culture media or metabolized by the cells. | - Assess the stability of this compound in your specific cell culture media over the time course of the experiment. - Consider that cellular metabolism could alter the compound's structure and activity. |
Issue 3: High Background in Western Blots for Ubiquitinated Proteins
| Possible Cause | Troubleshooting Steps |
| Inefficient Washing: Insufficient washing can leave residual antibodies on the membrane. | - Increase the number and duration of wash steps after primary and secondary antibody incubations. - Use a detergent such as Tween-20 in your wash buffer (e.g., TBS-T or PBS-T). |
| Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding. | - Titrate the concentrations of both primary and secondary antibodies to find the optimal dilution that provides a good signal-to-noise ratio. |
| Blocking is Insufficient: Incomplete blocking of the membrane allows for non-specific antibody binding. | - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBS-T). |
| Contaminated Buffers or Equipment: | - Use freshly prepared, filtered buffers. - Ensure that all equipment (gel tanks, transfer apparatus, incubation trays) is thoroughly cleaned. |
Data Presentation
Table 1: Inhibitory Activity of this compound and Related Compounds on WWP1 and WWP2
| Compound | Target | IC50 (µM) | 95% Confidence Interval (µM) |
| This compound | WWP2 | 2.3 | N/A |
| NSC-217913 (from NCI) | WWP1 | 33.3 | 29.1 - 38.5 |
| NSC-217913 (from NCI) | WWP2 | 69.8 | 59.1 - 82.9 |
| Re-synthesized NSC-217913 | WWP1 | 158.3 | 128.7 - 195.1 |
| Re-synthesized NSC-217913 | WWP2 | >500 | N/A |
| Heclin | WWP1 | 6.9 | N/A |
| Indole-3-carbinol (I3C) | WWP1 | Weak Inhibition | N/A |
| 3,3′-Diindolylmethane (DIM) | WWP1 | 111.2 | 85.1 - 145.8 |
N/A: Not available from the cited sources. Data for NSC-217913, Heclin, I3C, and DIM are provided for comparative purposes.[1][2][6]
Experimental Protocols
In Vitro ELISA-Based Autoubiquitination Assay
This protocol is adapted from studies screening for WWP1 and WWP2 inhibitors.[2]
-
Plate Coating: Coat 96-well nickel-coated plates with His-tagged WWP2 protein by incubating for 1 hour in PBS. For GST-tagged proteins, use glutathione-coated plates.
-
Blocking: For nickel-coated plates, block with 1% BSA.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
E1 activating enzyme (e.g., His-Uba1, 10 ng/well)
-
E2 conjugating enzyme (e.g., His-UbcH7, 150 ng/well)
-
FLAG-tagged ubiquitin (60 ng/well)
-
ATP (1.25 mM) in a reaction buffer (25 mM Tris pH 8.0, 100 mM NaCl, 4 mM MgCl₂). Incubate for 40 minutes.
-
-
Compound Addition: Add 2 µL of this compound at the desired concentration (with a final DMSO concentration of 0.1-1%) to the wells.
-
Initiate Reaction: Add 18 µL of the reaction mixture to each well.
-
Incubation: Incubate for 2 hours.
-
Detection:
-
Wash the plates.
-
Add anti-FLAG HRP-conjugated antibody (e.g., 1:10,000 dilution in PBST) and incubate for 1 hour.
-
Wash the plates.
-
Add TMB substrate and incubate until a sufficient blue color develops (up to 10 minutes).
-
Stop the reaction with 1 M HCl.
-
Read the absorbance at 450 nm.
-
Western Blot for PTEN Ubiquitination
This protocol is a general guide for detecting the ubiquitination of PTEN in cells treated with this compound.
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time. Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, MG132).
-
Immunoprecipitation (Optional, for endogenous protein):
-
Incubate cell lysates with an anti-PTEN antibody overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PTEN or ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: WWP2 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WWP2 - Wikipedia [en.wikipedia.org]
- 5. WWP2 is required for normal cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the On-Target Effects of NSC 288387 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of NSC 288387, a known inhibitor of the HECT E3 ubiquitin ligases WWP1 and WWP2. We present a comparative analysis of this compound with other commercially available inhibitors, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their validation studies.
Introduction to this compound and its Targets
This compound has been identified as an inhibitor of WWP2, a HECT E3 ubiquitin ligase, with a reported half-maximal inhibitory concentration (IC50) of 2.3 µM.[1] WWP1 and WWP2 are key regulators of various cellular processes, including protein degradation and signal transduction. They achieve this by mediating the ubiquitination of specific substrate proteins, marking them for degradation by the proteasome. Notable substrates of WWP1 and WWP2 include the tumor suppressor protein PTEN and components of the TGF-β signaling pathway, such as Smad2.[1] Inhibition of WWP1/WWP2 is expected to prevent the degradation of these substrates, leading to their accumulation and subsequent downstream effects.
Validating that a small molecule like this compound engages its intended target in a cellular context is a critical step in drug discovery and chemical biology. This guide outlines key experimental approaches to confirm the on-target effects of this compound and compares its activity with other known WWP1/WWP2 inhibitors.
Comparison of WWP1/WWP2 Inhibitors
The following table summarizes the in vitro potency of this compound and alternative inhibitors against WWP1 and WWP2. This data is essential for selecting appropriate tool compounds and designing cellular experiments.
| Compound | Target(s) | IC50 (µM) | Reference |
| This compound | WWP2 | 2.3 | [1] |
| Heclin | WWP1, Smurf2, Nedd4 | 6.9 (WWP1) | [1][2] |
| NSC-217913 | WWP1, WWP2 | 33.3 (WWP1), 69.8 (WWP2) | [1] |
Experimental Validation of On-Target Effects
To confirm that this compound engages and inhibits WWP1/WWP2 in cells, a combination of biochemical and cellular assays is recommended. Here, we detail the protocols for key validation experiments.
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of WWP1/WWP2 and the inhibitory effect of this compound.
Principle: Recombinant E1, E2, E3 (WWP1 or WWP2), and ubiquitin are incubated with a substrate (e.g., PTEN). The ubiquitination of the substrate is then detected by Western blotting.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
E1 activating enzyme (50 nM)
-
E2 conjugating enzyme (e.g., UbcH5b, 200 nM)
-
Recombinant WWP1 or WWP2 (100 nM)
-
Recombinant substrate (e.g., GST-PTEN, 1 µM)
-
Ubiquitin (10 µM)
-
ATP (2 mM)
-
Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound or alternative inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Detection: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody against the substrate (e.g., anti-PTEN or anti-GST) to visualize the ubiquitination ladder. A decrease in the intensity of the ubiquitination ladder in the presence of the inhibitor indicates successful inhibition of the E3 ligase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Collect the supernatant and analyze the amount of soluble WWP1 or WWP2 by Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot Analysis of Substrate Protein Levels
This assay assesses the downstream consequences of WWP1/WWP2 inhibition in cells.
Principle: Inhibition of WWP1/WWP2 should lead to the accumulation of its substrates. This can be measured by quantifying the total protein levels of substrates like PTEN or Smad2.
Detailed Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of this compound, an alternative inhibitor, or DMSO for an appropriate time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against PTEN, Smad2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. An increase in the levels of PTEN or Smad2 in this compound-treated cells compared to the control would validate its on-target effect.
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate the WWP1/WWP2 signaling pathway, a typical experimental workflow for target validation, and a logical comparison of the inhibitors.
Caption: WWP1/WWP2 Signaling Pathway.
Caption: CETSA Experimental Workflow.
Caption: Inhibitor Comparison Logic.
Conclusion
Validating the on-target effects of small molecule inhibitors is a cornerstone of rigorous chemical biology and drug discovery. For this compound, a multi-pronged approach employing in vitro ubiquitination assays, cellular thermal shift assays, and analysis of downstream substrate protein levels provides a robust framework for confirming its engagement and inhibition of WWP1/WWP2 in cells. By comparing its cellular activity with that of other known inhibitors, researchers can gain a comprehensive understanding of its potency and selectivity, thereby enabling more informed decisions in their research and development endeavors.
References
A Comparative Guide to NSC 288387 and Heclin for HECT E3 Ligase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of HECT E3 ubiquitin ligases, NSC 288387 and Heclin. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies of HECT E3 ligase function and for potential therapeutic development.
Data Presentation: Potency of this compound and Heclin
| Compound | Target HECT E3 Ligase | IC50 (µM) |
| This compound | WWP2 | 2.3[1] |
| Heclin | Nedd4 | 6.3[2] |
| Smurf2 | 6.8[2] | |
| WWP1 | 6.9[1][2] |
Note: Lower IC50 values indicate higher potency. The presented data suggests that this compound is a potent inhibitor of WWP2, while Heclin exhibits broader inhibitory activity against several HECT E3 ligases in the low micromolar range. Heclin has also been shown to be selective for HECT E3 ligases over RING E3 ligases.
Mechanism of Action
This compound: The precise mechanism of action for this compound is not fully elucidated, but it is suggested to bind near the active site cysteine of the HECT domain of WWP2, thereby inhibiting its ubiquitin ligase activity.
Heclin: Heclin's mechanism of action is better characterized. It does not compete with the E2 ubiquitin-conjugating enzyme for binding to the HECT domain. Instead, it induces a conformational change in the HECT E3 ligase, which leads to the oxidation of the active site cysteine residue. This modification inactivates the enzyme.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for common assays used to determine the potency of HECT E3 ligase inhibitors.
ELISA-Based HECT E3 Ligase Autoubiquitination Assay
This assay is commonly used to screen for and characterize inhibitors of HECT E3 ligases by measuring the autoubiquitination activity of the enzyme.
Principle: The HECT E3 ligase is incubated with ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and ATP. The autoubiquitination of the E3 ligase is then detected using an antibody specific for ubiquitin in an ELISA format.
Protocol:
-
Coating: A 96-well plate is coated with the purified HECT E3 ligase.
-
Reaction Mixture: A reaction mixture is prepared containing ubiquitin, E1 enzyme, E2 enzyme (e.g., UbcH7), and ATP in an appropriate reaction buffer.
-
Inhibitor Addition: The test compounds (e.g., this compound or Heclin) at various concentrations are added to the wells.
-
Initiation and Incubation: The ubiquitination reaction is initiated by adding the reaction mixture to the wells. The plate is then incubated to allow for the autoubiquitination of the E3 ligase.
-
Washing: The plate is washed to remove unbound reagents.
-
Detection: A primary antibody specific for ubiquitin is added to the wells, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: A substrate for the enzyme is added to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: The signal intensity is measured, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
UbFluor™ HECT E3 Ligase Inhibition Assay
The UbFluor™ assay is a fluorescence polarization (FP)-based high-throughput screening method to identify inhibitors of HECT E3 ligases.[3][4][5]
Principle: This assay utilizes a ubiquitin molecule labeled with a fluorophore (UbFluor™). When the HECT E3 ligase is active, it forms a thioester bond with UbFluor™, leading to a change in the fluorescence polarization of the solution. Inhibitors of the E3 ligase will prevent this reaction, resulting in no change in fluorescence polarization.[3][4][5]
Protocol:
-
Reaction Setup: The reaction is set up in a microplate format containing the purified HECT E3 ligase and the test compound at various concentrations in an appropriate assay buffer.
-
Initiation: The reaction is initiated by the addition of the UbFluor™ substrate.
-
Measurement: The fluorescence polarization is measured at regular intervals using a plate reader.
-
Data Analysis: The rate of change in fluorescence polarization is determined for each inhibitor concentration. The percentage of inhibition is calculated relative to a control without inhibitor, and IC50 values are determined by plotting the inhibition percentage against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving HECT E3 ligases and a typical experimental workflow for inhibitor screening.
Caption: The HECT E3 ubiquitin ligase pathway and point of inhibition.
Caption: Simplified signaling pathways regulated by WWP1 and WWP2.
Caption: A typical workflow for HECT E3 ligase inhibitor screening.
References
- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UbFluor: A Fluorescent Thioester to Monitor HECT E3 Ligase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NSC 288387 and Other Small Molecule Inhibitors of the E3 Ubiquitin Ligase WWP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NSC 288387 and other notable small molecule inhibitors targeting WWP2 (WW domain-containing E3 ubiquitin protein ligase 2), a key regulator in various cellular processes and a promising therapeutic target in oncology and other diseases.
Introduction to WWP2
WWP2 is a HECT E3 ubiquitin ligase that plays a critical role in regulating protein stability and function through ubiquitination. It is involved in several key signaling pathways, including the PTEN/PI3K/AKT and TGF-β/Smad pathways.[1] Dysregulation of WWP2 has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[2] WWP2 targets tumor suppressors like PTEN for degradation, which can lead to enhanced cancer cell survival and proliferation.[3]
Quantitative Comparison of WWP2 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other small molecule inhibitors against WWP2 and its close homolog, WWP1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target(s) | IC50 (µM) | Comments |
| This compound | WWP2 | 2.3 [1][4] | Identified from a screen of the NCI Diversity Set V.[1] |
| NSC2805 | WWP2 | 0.38[5] | A potent WWP2 inhibitor.[5] |
| NSC-217913 | WWP1, WWP2 | WWP1: 33.3 (from NCI library), 158.3 (re-synthesized)[1][6] WWP2: 69.8 (from NCI library)[1][6] | Potency was reduced after re-synthesis, possibly due to impurities in the original sample.[1][6] |
| Compound 11 (NSC-217913 analog) | WWP1, WWP2 | WWP1: 32.7[1] WWP2: 269.2[1] | A derivative of NSC-217913 with increased potency for WWP1.[1] |
| Heclin | WWP1, Smurf2, Nedd4 | WWP1: 6.9[1][7] Smurf2: 6.8[7] Nedd4: 6.3[7] | A commercially available HECT E3 ligase inhibitor.[1] |
| Indole-3-carbinol (I3C) | WWP1 | Weak inhibition of WWP1 activity observed in vitro.[8][9] | A natural compound found in cruciferous vegetables that acts as a WWP1 inhibitor.[10][11] |
| 3,3′-Diindolylmethane (DIM) | WWP1 | 111.2[8][9] | A condensation product of I3C, found to be a more potent WWP1 inhibitor than I3C itself.[8][9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways involving WWP2 and a general workflow for inhibitor screening.
Caption: WWP2 promotes cell survival and EMT by degrading tumor suppressors PTEN and Smad7.
Caption: A multi-step process to identify and validate novel small molecule inhibitors of WWP2.
Experimental Protocols
The identification and characterization of WWP2 inhibitors often involve a combination of biophysical and biochemical assays. Below are the methodologies for two key experiments.
1. Differential Scanning Fluorimetry (DSF) for Primary Screening
DSF is a high-throughput biophysical technique used to identify compounds that bind to a target protein by measuring changes in its thermal stability.[12][13]
-
Principle: When a small molecule binds to a protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). DSF monitors the unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) as the temperature is gradually increased. The dye binds to hydrophobic regions of the protein that become exposed upon unfolding, causing an increase in fluorescence.
-
General Protocol:
-
Preparation: Purified WWP2 protein is mixed with the fluorescent dye in a multi-well plate.
-
Compound Addition: Compounds from a chemical library are added to individual wells at a fixed concentration (e.g., 10 µM).[2]
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and a thermal gradient is applied to gradually increase the temperature.
-
Data Acquisition: Fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined from the resulting melt curve for each well. A significant increase in Tm in the presence of a compound compared to a DMSO control indicates a potential binding event.
-
2. ELISA-based Autoubiquitination Assay for IC50 Determination
This biochemical assay is used to quantify the enzymatic activity of WWP2 and to determine the potency (IC50) of inhibitory compounds.[1][14]
-
Principle: This assay measures the ability of WWP2 to ubiquitinate itself (autoubiquitination), a hallmark of active HECT E3 ligases. The assay is typically performed in a multi-well plate format, allowing for the testing of multiple compounds at various concentrations.
-
General Protocol:
-
Plate Coating: Glutathione-coated microplates are incubated with GST-tagged full-length WWP2, anchoring the enzyme to the well surface.[14]
-
Inhibitor Incubation: A serial dilution of the test compound (e.g., this compound) is added to the wells and incubated with the immobilized WWP2.
-
Ubiquitination Reaction: The ubiquitination reaction is initiated by adding a cocktail containing E1 activating enzyme, E2 conjugating enzyme (UbcH7), ATP, and FLAG-tagged ubiquitin.[14]
-
Detection: After the reaction, the amount of ubiquitination is detected using an anti-FLAG antibody conjugated to horseradish peroxidase (HRP). A colorimetric substrate (e.g., TMB) is then added, and the absorbance is measured.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to controls. The IC50 value is then determined by fitting the dose-response data to a non-linear regression curve.[6]
-
Conclusion
This compound stands out as a potent and specific inhibitor of WWP2 with a low micromolar IC50 value. While other compounds like Heclin show activity against WWP1 and other HECT E3 ligases, and natural products like I3C and DIM primarily target WWP1, this compound and the more recent NSC2805 provide a promising foundation for the development of selective WWP2-targeted therapies. The experimental workflows outlined in this guide provide a robust framework for the continued discovery and characterization of novel WWP2 inhibitors, which hold significant promise for the treatment of cancers and other diseases driven by WWP2 dysregulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3,3'-Diindolylmethane (DIM): A Molecular Scaffold for Inhibition of WWP1 and WWP2, Members of the NEDD4 Family HECT E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactivation of PTEN tumor suppressor for cancer treatment through inhibition of a MYC-WWP1 inhibitory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Comparative Analysis of NSC-288387's Selectivity Against E1 and E2 Ubiquitin Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ubiquitin enzyme inhibitor NSC-288387, with a focus on its counter-screening against E1 ubiquitin-activating and E2 ubiquitin-conjugating enzymes. While NSC-288387 is primarily identified as an inhibitor of the HECT E3 ubiquitin ligase WWP2, assessing its activity against upstream enzymes in the ubiquitination cascade is crucial for determining its specificity and potential off-target effects. This guide synthesizes available data on NSC-288387 and compares its performance with other known ubiquitin pathway inhibitors, supported by detailed experimental protocols and pathway visualizations.
The Ubiquitination Cascade: A Brief Overview
Ubiquitination is a fundamental post-translational modification process in eukaryotic cells, regulating a vast array of cellular functions, including protein degradation, DNA repair, and signal transduction. This process is carried out by a sequential three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzymes: These enzymes activate ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond.
-
E2 Ubiquitin-Conjugating Enzymes: The activated ubiquitin is then transferred to the catalytic cysteine residue of an E2 enzyme.
-
E3 Ubiquitin Ligases: E3 ligases recognize specific substrate proteins and catalyze the transfer of ubiquitin from the E2 enzyme to the substrate.
Due to their central role in substrate recognition, E3 ligases are attractive targets for therapeutic intervention. However, ensuring the selectivity of E3 ligase inhibitors is paramount to minimize off-target effects that could arise from the inhibition of E1 or E2 enzymes, which are involved in a broader range of cellular processes.
Figure 1: The Ubiquitination Cascade.
NSC-288387: A WWP2 E3 Ligase Inhibitor
NSC-288387 has been identified as a potent inhibitor of the HECT E3 ubiquitin ligase WWP2, with a reported half-maximal inhibitory concentration (IC50) of 2.3 µM[1][2][3]. WWP2 is implicated in various cellular processes and is considered a potential therapeutic target in cancer[4]. To validate its utility as a specific probe for WWP2-related functions, it is essential to demonstrate its inactivity against other components of the ubiquitin pathway, particularly the E1 and E2 enzymes.
Comparative Inhibitor Data
To provide a framework for evaluating the selectivity of NSC-288387, the following table summarizes the inhibitory activities of other known ubiquitin pathway inhibitors against E1 and E2 enzymes.
| Inhibitor | Primary Target(s) | IC50 (µM) | Known E1/E2 Activity | Reference(s) |
| NSC-288387 | WWP2 (E3) | 2.3 | Counter-screening data not publicly available. | [1][2][3] |
| PYR-41 | UBA1 (E1) | < 10 (or ~5) | Selective for E1; little to no activity against E2 and E3 enzymes. | [5][6][7] |
| BAY 11-7082 | IκBα phosphorylation, Ubc13 (E2), UbcH7 (E2), LUBAC (E3) | < 1 (for Ube1) | Also inhibits the E1 enzyme Ube1. | [8][9][10] |
| GSK145A | SUMO E2 | 12.5 | Specific for SUMO-conjugating enzyme E2. | [11][12] |
| UC-764864 | UBE2N (E2) | Not specified | Inhibits UBE2N enzymatic activity. | [13][14] |
| NSC697923 | UBE2N (E2) | Not specified | Potent inhibitor of UBE2N. | [15][16] |
Experimental Protocols for Counter-Screening
To assess the inhibitory activity of a compound against E1 and E2 enzymes, in vitro ubiquitination assays are typically employed. These assays reconstitute the enzymatic cascade using purified components.
E1 Ubiquitin-Activating Enzyme Activity Assay
This assay measures the ATP-dependent formation of the E1-ubiquitin thioester intermediate.
Materials:
-
Recombinant human UBA1 (E1 enzyme)
-
Recombinant human ubiquitin
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (NSC-288387 or other inhibitors) dissolved in DMSO
-
SDS-PAGE loading buffer (non-reducing)
-
Anti-ubiquitin antibody for Western blotting
Protocol:
-
Prepare a reaction mixture containing assay buffer, ubiquitin, and ATP.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding the E1 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding non-reducing SDS-PAGE loading buffer.
-
Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the formation of the E1-ubiquitin thioester conjugate by Western blotting using an anti-ubiquitin antibody. A decrease in the band corresponding to the E1-Ub conjugate indicates inhibition.
Figure 2: E1 Activity Assay Workflow.
E2 Ubiquitin-Conjugating Enzyme Activity Assay
This assay measures the transfer of ubiquitin from E1 to an E2 enzyme, forming an E2-ubiquitin thioester conjugate.
Materials:
-
Recombinant human UBA1 (E1 enzyme)
-
Recombinant human E2 enzyme of interest (e.g., UbcH5b, UbcH7)
-
Recombinant human ubiquitin (can be biotinylated for easier detection)
-
ATP solution
-
Assay buffer
-
Test compound
-
SDS-PAGE loading buffer (non-reducing)
-
Anti-E2 antibody or streptavidin-HRP (if using biotinylated ubiquitin) for detection
Protocol:
-
Prepare a reaction mixture containing assay buffer, ubiquitin, ATP, and the E1 enzyme.
-
Add the test compound at various concentrations (or DMSO control).
-
Pre-incubate to allow for E1-ubiquitin formation.
-
Initiate the transfer to E2 by adding the recombinant E2 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 5-15 minutes).
-
Stop the reaction with non-reducing SDS-PAGE loading buffer.
-
Analyze the formation of the E2-ubiquitin thioester conjugate by SDS-PAGE and Western blotting. A decrease in the E2-Ub band indicates inhibition of either E1 or E2 activity. To specifically assess E2 inhibition, the E1 activity should be confirmed to be unaffected in a separate experiment.
Figure 3: E2 Activity Assay Workflow.
Conclusion and Future Directions
NSC-288387 is a valuable tool for studying the biological functions of the E3 ligase WWP2. However, a comprehensive understanding of its selectivity profile is essential for the confident interpretation of experimental results. While direct, quantitative data on the counter-screening of NSC-288387 against a wide range of E1 and E2 enzymes is currently limited in publicly accessible literature, the established methodologies for such assessments are robust and should be considered a critical step in the characterization of this and other E3 ligase inhibitors.
For researchers utilizing NSC-288387, it is recommended to perform in-house selectivity profiling against relevant E1 and E2 enzymes, particularly those known to function with WWP2. This will provide a more complete picture of the compound's mechanism of action and ensure that observed phenotypes are indeed attributable to the inhibition of WWP2. The comparative data provided in this guide for other ubiquitin pathway inhibitors highlights the varying degrees of selectivity that can be achieved and serves as a benchmark for the evaluation of novel compounds. Future studies should aim to publish comprehensive selectivity data for inhibitors like NSC-288387 to facilitate their broader use and accelerate research in the field of ubiquitin-mediated cellular regulation.
References
- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK145A | SUMOylation inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. UC-764864|2566480-62-2|COA [dcchemicals.com]
- 15. NSC697923, UBE2N inhibitor (CAS 343351-67-7) | Abcam [abcam.com]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Guide to WWP1 and WWP2 Inhibitors: NSC 288387 vs. NSC-217913
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two small molecule inhibitors, NSC 288387 and NSC-217913, targeting the E3 ubiquitin ligases WWP1 and WWP2. These ligases are implicated in various diseases, including cancer, making them attractive targets for therapeutic development. This document summarizes their inhibitory performance, details the experimental protocols used for their evaluation, and visualizes the key biological pathways and experimental workflows.
Performance Comparison of this compound and NSC-217913
The inhibitory activities of this compound and NSC-217913 against WWP1 and WWP2 have been evaluated using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are presented in the table below.
| Compound | Target | IC50 (µM) | 95% Confidence Interval (µM) | Notes |
| This compound | WWP2 | 2.3 | Not Reported | Identified from the National Cancer Institute (NCI) Diversity Set V.[1][2] |
| NSC-217913 | WWP1 | 33.3 | 29.1 - 38.5 | Original sample from the NCI library.[3] |
| WWP2 | 69.8 | 59.1 - 82.9 | Original sample from the NCI library.[3] | |
| WWP1 | 158.3 | 128.7 - 195.1 | Re-synthesized compound, higher purity.[3][4] | |
| WWP2 | >500 | Not Applicable | Re-synthesized compound, inhibition was too weak to determine accurately.[3] |
Key Observations:
-
This compound demonstrates potent inhibition of WWP2 with a low micromolar IC50 value.[1][2]
-
The original sample of NSC-217913 from the NCI library showed moderate inhibitory activity against both WWP1 and WWP2.[3]
-
However, upon re-synthesis to a higher purity, the inhibitory potency of NSC-217913 against WWP1 was significantly reduced, and its activity against WWP2 became negligible.[3] This suggests that the initial activity of the NCI sample may have been due to impurities.
Experimental Protocols
The inhibitory activities of the compounds were determined using an ELISA-based autoubiquitination assay. This assay measures the ability of the E3 ligase to ubiquitinate itself, a process that is inhibited in the presence of a small molecule inhibitor.
ELISA-Based Autoubiquitination Assay Protocol
-
Protein Immobilization: His-tagged WWP1 or GST-tagged WWP2 proteins are incubated in 96-well nickel-coated or glutathione-coated plates, respectively, for 1 hour to allow for immobilization.
-
Blocking: For nickel-coated plates, a blocking step is performed using 1% BSA to prevent non-specific binding.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing either GST-Uba1 (E1 enzyme) and UbcH7 (E2 enzyme) for the WWP2 assay, or His-Uba1 and His-UbcH7 for the WWP1 assay. The mixture also includes FLAG-tagged ubiquitin and ATP in a reaction buffer (25 mM Tris pH 8.0, 100 mM NaCl, 4 mM MgCl2).[1]
-
Inhibition Assay: The test compounds (this compound or NSC-217913) at various concentrations are added to the wells containing the immobilized E3 ligase.
-
Enzymatic Reaction: The reaction mixture is added to the wells and incubated for 40 minutes to allow the ubiquitination reaction to proceed.
-
Detection: The amount of autoubiquitination is quantified using an anti-FLAG antibody conjugated to a detection enzyme (e.g., HRP), followed by the addition of a substrate to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is measured, and the IC50 values are calculated by fitting the dose-response data to a non-linear regression curve.
Caption: Workflow of the ELISA-based autoubiquitination assay.
Signaling Pathways of WWP1 and WWP2
WWP1 and WWP2 are HECT-type E3 ubiquitin ligases that play crucial roles in regulating various cellular processes by targeting specific substrate proteins for ubiquitination and subsequent degradation. A key pathway regulated by both ligases is the Transforming Growth Factor-beta (TGF-β) signaling pathway.
WWP1 and WWP2 in the TGF-β Signaling Pathway
The TGF-β signaling pathway is essential for controlling cell growth, differentiation, and apoptosis. WWP1 and WWP2 are known to negatively regulate this pathway.
Caption: Regulation of TGF-β signaling by WWP1 and WWP2.
WWP1 negatively regulates the TGF-β signaling pathway by targeting the TGF-β type I receptor (TβRI) and the receptor-regulated SMADs (R-SMADs), Smad2 and Smad3, for ubiquitination and proteasomal degradation.[2][5] WWP2 has also been shown to target Smad2/3 for degradation.[6]
General Substrate Recognition and Ubiquitination by WWP1/WWP2
WWP1 and WWP2 recognize and bind to their substrates through their WW domains, which typically interact with PY motifs (PPxY) on the substrate proteins. Following substrate binding, the catalytic HECT domain facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate, leading to its ubiquitination.
Caption: General signaling pathway of WWP1/WWP2.
Upstream Regulators of WWP1 include:
-
miRNAs: miR-30a-5p, miR-21-5p, miR-16-5p, miR-129-5p, miR-129-3p, miR-584-5p, miR-452[7]
-
Transcription Factors: YAP, TAZ, MYC[7]
-
Deubiquitinating Enzyme: BAP1[7]
Downstream Substrates of WWP1 include:
-
Smad2, PTEN, ErbB4, KLF5, LATS1, NDFIP1, p63, RNF11, TβRI, p27[7]
Downstream Substrates of WWP2 include:
This guide provides a foundational comparison of this compound and NSC-217913 for the inhibition of WWP1 and WWP2. The provided data and pathways can aid researchers in selecting appropriate tools for their studies and in the development of novel therapeutics targeting these E3 ligases.
References
- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of TGF‐β family signaling by E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WWP2-WWP1 Ubiquitin Ligase Complex Coordinated by PPM1G Maintains the Balance between Cellular p73 and ΔNp73 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Small Molecule WWP2 Ubiquitin Ligase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC288387: A Comparative Guide to its HECT E3 Ligase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor NSC288387 and its activity against HECT E3 ubiquitin ligases. The information presented is based on available scientific literature and aims to provide an objective overview for research and drug development purposes.
Overview of NSC288387
NSC288387 was identified as an inhibitor of the HECT E3 ubiquitin ligase WWP2 from a screen of the National Cancer Institute (NCI) Diversity Set V compound library. It has been characterized as a potent inhibitor of WWP2, a member of the NEDD4 subfamily of HECT E3 ligases. These ligases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer.
Comparative Inhibitory Activity of NSC288387
| HECT E3 Ligase | NSC288387 IC50 (µM) | Reference |
| WWP2 | 2.3 | [1] |
| Other HECT E3 Ligases | Data not available | - |
Note: The lack of comprehensive screening data against other HECT E3 ligases, such as NEDD4, SMURF1, SMURF2, ITCH, and HUWE1, represents a significant gap in the understanding of NSC288387's selectivity. Further research is required to establish a complete inhibitory profile.
Experimental Methodologies
The following sections detail the typical experimental protocols used to characterize the inhibitory activity of compounds like NSC288387 against HECT E3 ligases.
In Vitro Ubiquitination Assay (General Protocol)
This assay is commonly used to measure the enzymatic activity of HECT E3 ligases and the inhibitory effect of small molecules.
Principle: The assay measures the transfer of ubiquitin from an E2 conjugating enzyme to the HECT E3 ligase (autoubiquitination) or a specific substrate in the presence of E1 activating enzyme, ubiquitin, and ATP. Inhibition is quantified by a reduction in the ubiquitination signal.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human HECT E3 ligase (e.g., full-length or catalytic HECT domain of WWP2)
-
Biotinylated-Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, 1 mM DTT)
-
NSC288387 or other test compounds
-
Streptavidin-coated plates
-
Anti-ubiquitin antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated-ubiquitin, and the HECT E3 ligase in the assay buffer.
-
Add NSC288387 or other test compounds at various concentrations to the reaction mixture. A DMSO control is included.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated-ubiquitinated proteins.
-
Wash the plate to remove unbound components.
-
Add an anti-ubiquitin antibody-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the HRP substrate and measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Counter-Screening Assay (E1 and E2 Inhibition)
To ensure that the inhibitory activity is specific to the HECT E3 ligase, counter-screens against the E1 and E2 enzymes are essential.
Principle: These assays are set up similarly to the primary ubiquitination assay but omit the E3 ligase to specifically measure the activity of E1 or the E1-E2 cascade.
Procedure:
-
For the E1 assay, a reaction is set up with only E1, ubiquitin, ATP, and the test compound. The formation of the E1-ubiquitin thioester is measured.
-
For the E2 assay, the reaction includes E1, E2, ubiquitin, ATP, and the test compound. The formation of the E2-ubiquitin thioester is measured.
-
A significant inhibition in these assays would indicate that the compound is not specific to the HECT E3 ligase.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving WWP2 and a typical experimental workflow for screening HECT E3 ligase inhibitors.
References
Comparative analysis of NSC 288387 and a pan-E3 ligase inhibitor
In the landscape of ubiquitin-proteasome system research, the development of specific and potent inhibitors for E3 ubiquitin ligases is a critical area of focus for therapeutic intervention in various diseases, including cancer. This guide provides a detailed comparative analysis of NSC 288387, a known inhibitor of the HECT E3 ligase WWP2, and Heclin, a broader-acting pan-inhibitor of HECT E3 ligases. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Executive Summary
This compound has been identified as a selective inhibitor of WW domain-containing E3 ubiquitin protein ligase 2 (WWP2), a key regulator of the tumor suppressor PTEN.[1] In contrast, Heclin demonstrates a broader inhibitory profile against multiple members of the HECT E3 ligase family, including Nedd4, Smurf2, and WWP1.[2][3] This fundamental difference in selectivity dictates their potential applications, with this compound being a tool for studying specific WWP2-mediated pathways and Heclin serving as a broader probe for HECT E3 ligase function.
Quantitative Performance Data
The inhibitory activity of this compound and Heclin has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a measure of their potency against specific E3 ligases.
| Compound | Target E3 Ligase | IC50 (µM) | Assay Type |
| This compound | WWP2 | 2.3 | In vitro ubiquitination assay |
| Heclin | Nedd4 | 6.3 | In vitro ubiquitination assay |
| Smurf2 | 6.8 | In vitro ubiquitination assay | |
| WWP1 | 6.9 | In vitro ubiquitination assay |
Mechanism of Action
This compound is suggested to bind to the HECT domain of WWP2, thereby inhibiting its catalytic activity.[4] This inhibition prevents the transfer of ubiquitin to WWP2 substrates, most notably the tumor suppressor PTEN. By preventing PTEN ubiquitination and subsequent degradation, this compound can lead to increased PTEN levels and a downstream reduction in PI3K/Akt signaling.[5]
Heclin also targets the catalytic HECT domain of E3 ligases. However, its mechanism is reported to involve inducing a conformational change that leads to the oxidation of the active site cysteine, rather than directly blocking the E2 binding site.[6][7] This mode of action explains its broader activity against several HECT E3 ligases. Heclin has been shown to be selective for HECT-type ligases over RING-finger type E3 ligases.[2][3]
Signaling Pathways
The differential selectivity of this compound and Heclin translates to their impact on distinct signaling pathways.
This compound and the WWP2-PTEN-Akt Pathway
WWP2 is a critical negative regulator of the tumor suppressor PTEN. By ubiquitinating PTEN, WWP2 targets it for proteasomal degradation, leading to the activation of the pro-survival PI3K/Akt signaling pathway. This compound, by inhibiting WWP2, stabilizes PTEN, which in turn suppresses Akt signaling and can induce apoptosis in cancer cells.
This compound inhibits WWP2-mediated PTEN degradation.
Heclin and Broader HECT E3 Ligase-Regulated Pathways
Heclin's inhibition of multiple HECT E3 ligases, such as Nedd4 and Smurf2, affects a wider array of cellular processes.
-
Nedd4 is involved in the regulation of multiple signaling pathways, including the degradation of receptor tyrosine kinases (e.g., EGFR), ion channels, and components of the Hippo and Wnt signaling pathways.[8][9][10]
-
Smurf2 plays a key role in the negative regulation of the TGF-β signaling pathway by targeting Smad proteins and the TGF-β receptor for degradation.[11][12] It is also implicated in the Wnt signaling pathway.[13][14]
Heclin broadly inhibits HECT E3 ligases like Nedd4 and Smurf2.
Experimental Protocols
The characterization of E3 ligase inhibitors typically involves a series of in vitro and cell-based assays.
In Vitro E3 Ligase Autoubiquitination Assay (ELISA-based)
This assay is a common method to screen for and characterize E3 ligase inhibitors. It measures the autoubiquitination activity of the E3 ligase, a process where the ligase ubiquitinates itself.
-
Reagents and Materials :
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant HECT domain of the E3 ligase (e.g., WWP2, Nedd4, Smurf2)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer
-
Inhibitor compounds (this compound or Heclin)
-
Streptavidin-coated microplates
-
Antibody against the E3 ligase conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme
-
-
Procedure :
-
The ubiquitination reaction is initiated by combining the E1, E2, E3 ligase, biotinylated ubiquitin, and ATP in the assay buffer.
-
The inhibitor or vehicle control is added to the reaction mixture.
-
The reaction is incubated to allow for autoubiquitination of the E3 ligase.
-
The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated ubiquitin chains attached to the E3 ligase.
-
The plate is washed to remove unbound components.
-
An antibody specific to the E3 ligase is added to detect the captured, ubiquitinated enzyme.
-
After another wash step, a substrate for the reporter enzyme is added, and the signal is measured.
-
The IC50 value is determined by measuring the inhibition of the signal at various concentrations of the inhibitor.
-
Workflow for an ELISA-based E3 ligase autoubiquitination assay.
Conclusion
This compound and Heclin represent two distinct classes of HECT E3 ligase inhibitors. This compound offers high selectivity for WWP2, making it a valuable tool for dissecting the specific roles of this E3 ligase in cellular processes like the PTEN/Akt pathway. In contrast, Heclin's broader specificity for multiple HECT E3 ligases allows for the investigation of the collective function of this enzyme family. The choice between these inhibitors will depend on the specific research question, with this compound being ideal for target-specific studies and Heclin for broader pathway analysis. Further research, including comprehensive selectivity profiling and in vivo studies, is necessary to fully elucidate their therapeutic potential and potential off-target effects.[15][16][17][18]
References
- 1. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Heclin | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WWP2 ubiquitin ligase and it’s isoforms: new biological insight and promising disease targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. pnas.org [pnas.org]
- 8. NEDD4: A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Frontiers | The Post-translational Modifications of Smurf2 in TGF-β Signaling [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Activity of Smurf2 Ubiquitin Ligase Is Regulated by the Wnt Pathway Protein Dishevelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. icr.ac.uk [icr.ac.uk]
- 18. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating WWP2 as the Primary Target of NSC 288387 in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate the E3 ubiquitin ligase WWP2 as the primary target of the small molecule inhibitor NSC 288387 in cancer cells. We present a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the involved signaling pathways and experimental workflows.
Executive Summary
The WW domain-containing E3 ubiquitin protein ligase 2 (WWP2) is frequently overexpressed in various cancers, including oral, liver, and gastric cancer, where it often correlates with poor prognosis.[1][2] WWP2 promotes tumorigenesis by targeting key tumor suppressor proteins for degradation. This compound has been identified as a potent inhibitor of WWP2, demonstrating its potential as a therapeutic agent. This guide evaluates the evidence supporting WWP2 as the direct target of this compound and compares its activity with other known inhibitors of the WWP family of E3 ligases.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected Compounds against WWP1 and WWP2
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | WWP2 | 2.3 | ELISA-based autoubiquitination | [3][4] |
| Heclin | WWP1 | 6.9 | Not Specified | [3] |
| NSC-217913 | WWP1 | 158.3 | ELISA-based autoubiquitination | [5] |
| NSC-217913 | WWP2 | >500 | ELISA-based autoubiquitination | [5] |
| Compound 11 (NSC-217913 analog) | WWP1 | 32.7 | ELISA-based autoubiquitination | [5] |
| Compound 11 (NSC-217913 analog) | WWP2 | 269.2 | ELISA-based autoubiquitination | [5] |
Experimental Protocols
Direct Target Engagement: Saturation Transfer Difference (STD) NMR Spectroscopy
This method confirms the direct physical interaction between this compound and WWP2.
Principle: STD NMR detects the binding of a small molecule (ligand) to a large protein (receptor). Saturation is transferred from the protein to the bound ligand, and this "memory" of saturation is detected in the spectrum of the free ligand after dissociation. Protons of the ligand in close proximity to the protein receive the strongest saturation, allowing for the mapping of the binding epitope.[2][6][7]
Protocol:
-
Sample Preparation: Prepare a sample containing the purified WWP2 HECT domain and a separate sample with this compound in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of this compound alone.
-
Acquire a 1D proton NMR spectrum of the WWP2 protein alone.
-
Prepare a mixture of the WWP2 HECT domain and this compound.
-
Perform the STD NMR experiment by acquiring two spectra: an "on-resonance" spectrum with selective saturation of a protein resonance frequency (far from any ligand signals) and an "off-resonance" spectrum with saturation at a frequency where no protein or ligand signals are present.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals that appear in the STD spectrum belong to the protons of this compound that are in close contact with WWP2, confirming binding. The relative intensities of the signals in the STD spectrum provide information about the binding epitope.[4][8][9]
-
Functional Inhibition: In Vitro PTEN Ubiquitination Assay
This assay demonstrates that this compound inhibits the catalytic activity of WWP2 towards its known substrate, the tumor suppressor PTEN.
Principle: This assay reconstitutes the ubiquitination cascade in vitro to measure the transfer of ubiquitin to PTEN by WWP2. The inhibition of this process by this compound is then quantified.[7][10]
Protocol:
-
Reaction Setup: In a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM CaCl₂, 1 mM DTT), combine recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5b), ubiquitin, ATP, and purified recombinant WWP2.
-
Initiation and Inhibition: Add recombinant GST-tagged PTEN to initiate the ubiquitination reaction. For inhibition studies, pre-incubate WWP2 with varying concentrations of this compound before adding PTEN.
-
Reaction Termination and Analysis: Stop the reaction at various time points by adding SDS-PAGE loading buffer.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-GST antibody to detect PTEN and an anti-ubiquitin antibody to detect ubiquitinated species. A ladder of higher molecular weight bands above the unmodified PTEN band indicates polyubiquitination. A reduction in the intensity of this ladder in the presence of this compound demonstrates its inhibitory activity.
-
Cellular Activity: Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., prostate, breast, or oral cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Induction of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
This assay quantifies the induction of apoptosis in cancer cells treated with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11][12]
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
References
- 1. researchhub.com [researchhub.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Analysis of PTEN Ubiquitylation by WWP2 and NEDD4-1 E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. WWP2 is an E3 ubiquitin ligase for PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. In Cell and In Vitro Assays to Measure PTEN Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Profile of NSC 288387: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of the E3 ubiquitin ligase inhibitor NSC 288387 with other molecules, focusing on its cross-reactivity with other cellular targets. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective assessment of its performance and guide its application in research and development.
This compound has been identified as a small molecule inhibitor of the HECT E3 ubiquitin ligase WWP2, with a reported half-maximal inhibitory concentration (IC50) of 2.3 µM.[1][2][3] E3 ubiquitin ligases, particularly those of the HECT family, are attractive therapeutic targets due to their critical role in protein degradation and signaling pathways implicated in cancer and other diseases. However, the therapeutic potential of any inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to unforeseen cellular responses and toxicity, confounding experimental results and posing risks in clinical applications. This guide delves into the known cross-reactivity of this compound and compares it with other relevant HECT E3 ligase inhibitors.
Performance Comparison: A Quantitative Look at Inhibitor Selectivity
To provide a clear and concise overview of inhibitor potency and selectivity, the following table summarizes the IC50 values of this compound and other notable HECT E3 ligase inhibitors against various targets.
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | WWP2 | 2.3 | [1][2][3] |
| Heclin | Nedd4 | 6.3 | |
| Smurf2 | 6.8 | ||
| WWP1 | 6.9 | ||
| NSC-217913 (from NCI library) | WWP1 | 33.3 | [1] |
| WWP2 | 69.8 | [1] | |
| NSC-217913 (re-synthesized) | WWP1 | 158.3 | [1] |
| WWP2 | Inhibition too weak to determine | [1] | |
| Compound 11 (NSC-217913 analogue) | WWP1 | 32.74 | [1] |
| WWP2 | 269.2 | [1] |
Note: A specific IC50 value for the cross-reactivity of this compound against WWP1 was not explicitly available in the reviewed literature. However, studies on other compounds from the same screen indicated a tendency for higher inhibition of WWP1 over WWP2, suggesting that cross-reactivity is a critical aspect to consider for this class of inhibitors.[1]
Visualizing the Ubiquitination Cascade and Inhibition
To understand the mechanism of action and potential points of cross-reactivity, it is essential to visualize the ubiquitination pathway and the role of HECT E3 ligases.
Caption: Inhibition of the HECT E3 ligase WWP2 by this compound.
Experimental Workflows for Assessing Inhibitor Activity
The following diagrams illustrate the general workflows for two key assays used to determine the inhibitory activity of compounds like this compound.
Caption: General workflow for an in vitro ubiquitination assay.
Caption: General workflow for an ELISA-based autoubiquitination assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used in the characterization of this compound and other HECT E3 ligase inhibitors, based on the available literature.
In Vitro Ubiquitination Assay
This assay directly measures the ability of an E3 ligase to ubiquitinate a specific substrate in the presence of an inhibitor.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH7)
-
Recombinant HECT E3 ligase (e.g., WWP2)
-
Recombinant substrate (e.g., GST-PTEN)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound or other inhibitors (dissolved in DMSO)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibodies (e.g., anti-GST, anti-His, anti-ubiquitin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, ATP, and the substrate in the ubiquitination reaction buffer.
-
Add the inhibitor (this compound) at various concentrations to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding the HECT E3 ligase (WWP2).
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a western blot using a primary antibody against the substrate (e.g., anti-GST for GST-PTEN) or ubiquitin to detect the extent of ubiquitination.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of inhibition at each inhibitor concentration and calculate the IC50 value.
ELISA-Based Autoubiquitination Assay
This high-throughput assay measures the autoubiquitination activity of an E3 ligase and is often used for initial inhibitor screening.[4]
Materials:
-
96-well glutathione-coated plates
-
GST-tagged HECT E3 ligase (e.g., GST-WWP2)
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH7)
-
FLAG-tagged ubiquitin
-
ATP
-
Assay buffer
-
This compound or other inhibitors (dissolved in DMSO)
-
Anti-FLAG-HRP antibody conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a glutathione-coated 96-well plate with the GST-tagged HECT E3 ligase.
-
Wash the wells to remove unbound enzyme.
-
Block the wells to prevent non-specific binding.
-
Prepare a reaction mixture containing E1, E2, FLAG-tagged ubiquitin, and ATP in the assay buffer.
-
Add the inhibitor (this compound) at various concentrations to the wells. Include a DMSO-only control.
-
Add the reaction mixture to the wells to initiate the autoubiquitination reaction.
-
Incubate the plate at 37°C for a specified time.
-
Wash the wells to remove unreacted components.
-
Add the anti-FLAG-HRP antibody conjugate to detect the ubiquitinated E3 ligase.
-
Incubate as required.
-
Wash the wells thoroughly.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[4]
Conclusion
This compound is a valuable tool for studying the function of the E3 ubiquitin ligase WWP2. Its low micromolar IC50 makes it a potent inhibitor for in vitro studies. However, the available data suggests that cross-reactivity with other HECT E3 ligases, such as WWP1, is a possibility that researchers should consider. The lack of a definitive IC50 value for this compound against WWP1 highlights the need for further comprehensive selectivity profiling.
For researchers using this compound, it is crucial to perform control experiments to validate its on-target effects in their specific cellular context. This may include using structurally unrelated inhibitors, such as Heclin, or employing genetic approaches like siRNA or CRISPR to confirm the role of WWP2 in the observed phenotype. By providing this comparative guide, we aim to equip researchers with the necessary information to critically evaluate the utility of this compound and to design experiments that yield robust and reproducible results.
References
Safety Operating Guide
Navigating the Disposal of NSC 288387: A Guide for Laboratory Professionals
The proper disposal of any chemical is paramount to ensuring the safety of laboratory personnel and the protection of the environment. For a research compound like NSC 288387, which is identified as a potential inhibitor of the WWP2 HECT E3 ligase, a cautious and systematic approach to waste management is essential. In the absence of specific hazard data, this compound should be treated as a hazardous substance.
Essential Safety and Disposal Procedures
The following step-by-step process outlines the recommended procedures for the safe disposal of this compound.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data, a conservative approach to safety is required. Assume this compound to be a potentially hazardous compound.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound or its waste. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile gloves are a common standard, but consult a glove compatibility chart if available for the solvent used)
-
A properly fastened lab coat
-
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Dedicated Waste Container: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, wipes), in a dedicated, leak-proof, and chemically compatible container.[1][2][5] The original shipping container can be a good option if it is in good condition.[5]
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Incompatible wastes must be stored separately.[1]
-
Container Fullness: Do not overfill the waste container. It is recommended to fill it to no more than 90% capacity to allow for expansion and prevent spills.[2]
Step 3: Labeling and Storage
Accurate labeling and proper storage are regulatory requirements and essential for safety.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[5][6] The label should include:
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1][2][5] This area should be:
Step 4: Decontamination of Labware and Surfaces
Any equipment or surfaces that come into contact with this compound must be properly decontaminated.
-
Glassware and Equipment:
-
Perform an initial rinse with a small amount of a suitable solvent that is known to dissolve this compound. This initial rinsate is considered hazardous and must be collected in the designated hazardous waste container.[6]
-
Follow with a standard laboratory washing procedure (e.g., soap and water, followed by final rinses with deionized water).
-
-
Surfaces:
-
Wipe the contaminated surface with a cloth or paper towel dampened with a suitable solvent.
-
Collect the cleaning materials as hazardous waste.
-
Clean the surface again with soap and water.
-
Step 5: Requesting Disposal
Once the waste container is full or the compound is no longer needed, arrange for its disposal through your institution's EHS department.
-
Follow Institutional Procedures: Adhere to your institution's specific protocols for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[2][4]
-
Do Not Dispose Down the Drain or in Regular Trash: Hazardous chemicals should never be disposed of in a sink or regular trash can.[6]
Summary of Disposal Procedures
| Procedure | Key Requirements |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. |
| Waste Container | Dedicated, leak-proof, chemically compatible, and in good condition.[1][2][5] |
| Waste Segregation | Do not mix with other waste streams unless compatibility is confirmed.[1] |
| Labeling | Label immediately with "Hazardous Waste," full chemical name, and potential hazards.[2][6][7] |
| Storage | Store in a designated Satellite Accumulation Area (SAA) with secondary containment.[1][2][5][6] |
| Decontamination | Collect the first rinse of contaminated labware as hazardous waste.[6] |
| Final Disposal | Arrange for pickup through your institution's EHS department.[2][4] |
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experiments, detailed experimental protocols are not applicable. The procedures outlined are based on standard laboratory safety and hazardous waste management principles.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling NSC 288387
Disclaimer: This document provides essential safety and logistical information for handling the small-molecule inhibitor NSC 288387. As specific safety data for this compound is not publicly available, these guidelines are based on best practices for handling potentially hazardous, cytotoxic research compounds. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and a qualified safety officer before handling any new chemical.
This compound is identified as a potential inhibitor of WWP2, a HECT E3 ligase, with an IC50 of 2.3 µM.[1][2][3] Due to its potential biological activity and use in cancer research, it should be handled with the utmost care as a potentially cytotoxic agent.[4][5][6] Occupational exposure to such compounds can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[4][7]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary line of defense against exposure to cytotoxic drugs.[7][8] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested nitrile gloves.[6][8] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[7] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields are a minimum requirement. A full-face shield should be worn when there is a risk of splashes or aerosols.[4][8] | Protects eyes and face from accidental splashes of the compound in solution or airborne particles. |
| Respiratory Protection | A surgical mask should be worn at all times.[7] For handling powders or creating aerosols, a fit-tested N95 respirator is recommended.[5] | Minimizes the risk of inhaling airborne particles of the compound. |
| Additional PPE | Cap and shoe covers.[8] | Recommended for comprehensive protection, especially in a sterile preparation environment. |
Operational Plan for Handling this compound
1. Preparation and Reconstitution:
-
All handling of this compound, especially of the powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When reconstituting the compound, use appropriate solvents and techniques to avoid splashing and aerosol generation. Luer-lock syringes and needleless systems are recommended for transferring solutions.[8]
2. Administration and In Vitro/In Vivo Studies:
-
Wear appropriate PPE throughout the entire experimental process.
-
All work surfaces should be covered with disposable, absorbent bench paper.
-
Any equipment that comes into contact with this compound should be decontaminated after use.
3. Spill Management:
-
In the event of a spill, the area should be immediately secured to prevent further contamination.[7]
-
A cytotoxic spill kit should be readily available.[4]
-
Wear full PPE, including respiratory protection, when cleaning up a spill.[5][7]
-
Use absorbent materials to contain the spill, then clean the area with an appropriate decontaminating agent.[7]
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[7]
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a designated, labeled, and sealed cytotoxic waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated liquid waste should be collected in a clearly labeled, leak-proof container for hazardous chemical waste.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. england.nhs.uk [england.nhs.uk]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. ipservices.care [ipservices.care]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
